McN5691
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[5-methoxy-2-(2-phenylethynyl)phenyl]-N-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO3/c1-23(31(2)20-19-25-13-18-29(33-4)30(21-25)34-5)11-14-27-22-28(32-3)17-16-26(27)15-12-24-9-7-6-8-10-24/h6-10,13,16-18,21-23H,11,14,19-20H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDXNTRZJRNPLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=C(C=CC(=C1)OC)C#CC2=CC=CC=C2)N(C)CCC3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40912815 | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[5-methoxy-2-(phenylethynyl)phenyl]-N-methylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40912815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99254-95-2 | |
| Record name | RWJ 26240 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099254952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[5-methoxy-2-(phenylethynyl)phenyl]-N-methylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40912815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MCN-5691 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NZ1CHR0U7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of McN-5691
For Researchers, Scientists, and Drug Development Professionals
Abstract
McN-5691 is a structurally novel antihypertensive agent that primarily functions as a voltage-sensitive calcium channel blocker. Its principal mechanism of action involves the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure. This document provides a comprehensive overview of the molecular and physiological effects of McN-5691, detailing its binding characteristics, functional effects on vascular and cardiac tissues, and the experimental methodologies used to elucidate its mechanism of action.
Core Mechanism of Action: Voltage-Sensitive Calcium Channel Blockade
McN-5691 exerts its therapeutic effects primarily through the blockade of L-type voltage-sensitive calcium channels, which are crucial for the regulation of intracellular calcium concentration and, consequently, muscle contraction. By inhibiting the influx of extracellular calcium into vascular smooth muscle cells, McN-5691 leads to vasodilation and a decrease in systemic vascular resistance, which are the hallmarks of its antihypertensive properties.
Binding Characteristics at the Voltage-Sensitive Calcium Channel
Radioligand binding studies have revealed that McN-5691 interacts with specific sites on the voltage-sensitive calcium channel complex. Notably, it demonstrates high-affinity binding to the benzothiazepine receptor, the same site targeted by diltiazem. Interestingly, McN-5691 also exhibits a biphasic interaction with the dihydropyridine receptor, suggesting a complex allosteric modulation of the channel.
Table 1: Binding Affinities of McN-5691 at Voltage-Sensitive Calcium Channel Receptors
| Receptor Site | Ligand | Tissue Preparation | Kd (nM) | Reference |
| Benzothiazepine Receptor | Diltiazem | Skeletal Muscle Microsomal Membranes | 39.5 | |
| Dihydropyridine Receptor | Dihydropyridine | Skeletal Muscle Microsomal Membranes | High Affinity: 4.7, Low Affinity: 919.8 |
Functional Effects on Vascular Smooth Muscle
The calcium channel blocking activity of McN-5691 translates into potent vasorelaxant effects. In isolated rabbit thoracic aorta preparations, McN-5691 effectively prevents contractions induced by high potassium concentrations (KCl), which directly depolarize the cell membrane and open voltage-gated calcium channels. It also relaxes tissues pre-contracted with norepinephrine, indicating its efficacy against receptor-mediated vasoconstriction that involves calcium influx.
Table 2: Functional Potency of McN-5691 in Vascular Smooth Muscle
| Experimental Condition | Tissue Preparation | Parameter | Value | Reference |
| 60 mM KCl-induced contraction | Rabbit Thoracic Aorta | Inhibition | Effective at 1 and 10 µM | |
| 30 mM KCl-contracted rings | Rabbit Thoracic Aorta | EC50 for relaxation | 190 µM | |
| 1 µM Norepinephrine-contracted rings | Rabbit Thoracic Aorta | EC50 for relaxation | 159 µM |
Below is a diagram illustrating the signaling pathway of McN-5691's action on vascular smooth muscle cells.
Cardiac Electrophysiological Effects
McN-5691 also exhibits electrophysiological effects on cardiac tissue, consistent with its calcium channel blocking properties. In vivo studies in anesthetized dogs show that McN-5691 prolongs AV-nodal conduction time and refractoriness in a dose-dependent manner. In vitro experiments on isolated cardiac preparations further delineate its effects on action potential characteristics.
Table 3: Electrophysiological Effects of McN-5691 on Cardiac Tissue
| Tissue Preparation | Parameter | Effect | Concentration/Dose | Reference |
| Anesthetized Dogs | AV-nodal conduction time | Prolongation | 0.1-1.0 mg/kg i.v. | |
| Anesthetized Dogs | AV-nodal refractoriness | Prolongation | 0.1-1.0 mg/kg i.v. | |
| Guinea Pig Papillary Muscle (Slow-response action potentials) | Vmax | Reduction (ED-20%) | 0.72 ± 0.32 µM | |
| Canine Purkinje Fibers | Vmax | Reduction (ED-20%) | 55 ± 12 µM | |
| Canine Purkinje Fibers | Action Potential Duration | Reduction | 0.3-30 µM |
Experimental Protocols
The following sections detail the methodologies employed in key experiments to characterize the mechanism of action of McN-5691.
Radioligand Binding Assays
-
Objective: To determine the binding affinity of McN-5691 to specific receptor sites on the voltage-sensitive calcium channel.
-
Tissue Preparation: Skeletal muscle microsomal membranes were prepared as the source of the calcium channels.
-
Assay Conditions:
-
Benzothiazepine Site: Membranes were incubated with a radiolabeled diltiazem analog in the presence of varying concentrations of McN-5691.
-
Dihydropyridine Site: Membranes were incubated with a radiolabeled dihydropyridine ligand in the presence of varying concentrations of McN-5691.
-
-
Data Analysis: The concentration of McN-5691 that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The dissociation constant (Kd) was then calculated using the Cheng-Prusoff equation.
Isolated Tissue Bath Experiments for Vascular Reactivity
-
Objective: To assess the functional effects of McN-5691 on vascular smooth muscle contraction and relaxation.
-
Tissue Preparation: Thoracic aortas were isolated from rabbits, and rings of 2-3 mm in width were prepared and mounted in organ baths.
-
Experimental Procedure:
-
Aortic rings were equilibrated under a resting tension in a physiological salt solution.
-
Contractions were induced by either a high concentration of KCl (e.g., 60 mM) to activate voltage-gated calcium channels or by an alpha-1 adrenergic agonist like norepinephrine or phenylephrine.
-
Once a stable contraction was achieved, cumulative concentrations of McN-5691 were added to the bath to generate a concentration-response curve for relaxation.
-
-
Data Analysis: The concentration of McN-5691 that produced 50% of the maximal relaxation (EC50) was calculated.
In Vivo Cardiovascular Hemodynamics in Anesthetized Dogs
-
Objective: To evaluate the effects of McN-5691 on cardiovascular parameters in a whole-animal model.
-
Animal Model: Anesthetized dogs were instrumented for the measurement of blood pressure, heart rate, and intracardiac electrical activity.
-
Procedure:
-
Baseline hemodynamic and electrophysiological parameters were recorded.
-
McN-5691 was administered intravenously at increasing doses.
-
Cardiovascular and electrophysiological parameters were continuously monitored.
-
-
Data Analysis: Changes from baseline in parameters such as mean arterial pressure, heart rate, and AV-nodal conduction time were measured at each dose level.
Below is a workflow diagram for a typical in vivo electrophysiology study.
Summary and Conclusion
McN-5691 is a potent voltage-sensitive calcium channel blocker with a primary mechanism of action centered on the inhibition of calcium influx in vascular smooth muscle. Its high-affinity binding to the benzothiazepine site and its functional antagonism of vasoconstriction contribute to its antihypertensive effects. The compound also demonstrates clear, concentration-dependent electrophysiological effects on cardiac tissue, consistent with calcium channel blockade. The data presented in this guide provide a comprehensive technical overview of the mechanism of action of McN-5691, supporting its classification as a calcium channel antagonist and providing a basis for its therapeutic application in hypertension.
McN5691: A Technical Guide to its Function as a Voltage-Sensitive Calcium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
McN5691 is a structurally novel compound that has demonstrated potent activity as a voltage-sensitive calcium channel (VSCC) blocker. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data from key experimental findings. Detailed methodologies for the pivotal experiments are outlined to facilitate reproducibility and further investigation. Furthermore, this document presents visual representations of the compound's signaling pathway and experimental workflows to offer a comprehensive understanding of its pharmacological profile.
Introduction
Voltage-sensitive calcium channels are integral membrane proteins that mediate the influx of calcium ions in response to membrane depolarization. They play a crucial role in a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. The L-type calcium channel, a subtype of VSCC, is a prominent therapeutic target for cardiovascular diseases such as hypertension. This compound has emerged as a significant modulator of these channels, and this guide will explore the core scientific data defining its function.
Mechanism of Action
This compound primarily exerts its pharmacological effects by blocking the influx of calcium through L-type voltage-sensitive calcium channels. Evidence suggests that its primary vasodilator mechanism is through competitive binding at the diltiazem site on the benzothiazepine receptor of the VSCC[1]. This action inhibits the entry of extracellular calcium into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.
Interestingly, this compound also exhibits a biphasic inhibition of the dihydropyridine receptor binding, with both high and low-affinity components[1][2][3]. This suggests a complex interaction with the VSCC, potentially involving allosteric modulation of different binding sites. Unlike some other calcium channel blockers, this compound has also been shown to inhibit norepinephrine-induced contraction and calcium uptake in vascular smooth muscle, indicating a potential secondary mechanism of action that may involve attenuation of receptor-operated calcium channel activity[1].
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's action on vascular smooth muscle cells.
Quantitative Data
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: Radioligand Binding Affinity
| Receptor Site | Radioligand | Tissue Preparation | Kd (nM) | Reference |
| Benzothiazepine (Diltiazem site) | [3H]diltiazem | Skeletal muscle microsomal membranes | 39.5 | [1][2][3] |
| Dihydropyridine | [3H]dihydropyridine | Skeletal muscle microsomal membranes | 4.7 (high affinity) | [1][2][3] |
| 919.8 (low affinity) | [1][2][3] |
Table 2: Electrophysiological Effects
| Preparation | Parameter | Effect of this compound | ED20% for Vmax Depression (µM) | Reference |
| Guinea pig papillary muscle | Slow-response action potentials | Concentration-related, rate-dependent reduction in Vmax and amplitude | 0.72 ± 0.32 | [4] |
| Canine Purkinje fiber | Action potentials | Rate-dependent reduction in Vmax and amplitude | 55 ± 12 | [4] |
| Action potential duration | Reduced (0.3-30 µM) | N/A | [4] |
Table 3: Effects on Vascular Smooth Muscle Contraction
| Preparation | Agonist | Parameter | EC50 (µM) | Reference |
| Rabbit thoracic aorta | 30 mM KCl | Relaxation | 190 | [1] |
| Rabbit thoracic aorta | 1 µM Norepinephrine | Relaxation | 159 | [1] |
Table 4: In Vivo Hemodynamic Effects in Anesthetized Dogs
| Parameter | Dose (mg/kg i.v.) | Effect | Reference |
| AV-nodal conduction time | 0.1 - 1.0 | Dose-related prolongation | [4] |
| AV-nodal refractoriness | 0.1 - 1.0 | Dose-related prolongation | [4] |
Experimental Protocols
This section provides a detailed overview of the methodologies used in the key experiments cited in this guide.
Radioligand Binding Assays
These assays are performed to determine the binding affinity of a compound to a specific receptor.
Detailed Steps:
-
Membrane Preparation: Skeletal muscle tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in VSCCs.
-
Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [3H]diltiazem) and a range of concentrations of the unlabeled test compound (this compound).
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The amount of radioligand displaced by this compound at each concentration is used to generate a competition curve. From this curve, the concentration of this compound that inhibits 50% of the specific binding (IC50) is determined. The binding affinity (Kd) is then calculated using the Cheng-Prusoff equation.
Electrophysiological Recordings (Whole-Cell Patch-Clamp)
This technique is used to measure the electrical properties of single cells, such as ion channel currents and action potentials.
Detailed Steps:
-
Cell Isolation: Single cardiac myocytes are enzymatically dissociated from the appropriate heart tissue (e.g., guinea pig papillary muscle or canine Purkinje fibers).
-
Patch-Clamp Setup: A glass micropipette with a very fine tip is filled with an internal solution and brought into contact with the surface of an isolated myocyte.
-
Seal Formation: Gentle suction is applied to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Access: The membrane patch under the pipette is ruptured by a brief pulse of suction, allowing electrical access to the entire cell interior.
-
Recording: The cell's membrane potential is clamped at a specific voltage (voltage-clamp) or its natural firing is recorded (current-clamp).
-
Drug Application: this compound is added to the external solution perfusing the cell at various concentrations.
-
Data Analysis: The effects of this compound on ion channel currents (e.g., the maximum rate of depolarization, Vmax) and action potential parameters are measured and analyzed.
In Vitro Vascular Smooth Muscle Contraction Assays
These experiments assess the ability of a compound to induce relaxation in pre-contracted vascular tissue.
References
- 1. A simple and accurate method to quantify real-time contraction of vascular smooth muscle cell in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 4. Voltage-clamp measurements [bio-protocol.org]
Pharmacological Profile of McN5691: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the pharmacological profile of McN5691, a voltage-sensitive calcium channel blocker with potent antihypertensive effects. The information is intended for researchers, scientists, and drug development professionals.
Core Pharmacological Attributes
This compound is a structurally novel compound that primarily exerts its therapeutic effects through the blockade of L-type voltage-gated calcium channels in vascular smooth muscle. This action leads to a reduction in intracellular calcium concentration, resulting in vasodilation and a subsequent decrease in peripheral vascular resistance and blood pressure.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data describing the binding affinity and functional potency of this compound.
Table 1: Radioligand Binding Affinities of this compound
| Receptor Site | Ligand Displaced | Preparation | Affinity (Kd) |
| Benzothiazepine | Diltiazem | Skeletal Muscle Microsomes | 39.5 nM |
| Dihydropyridine | Dihydropyridine | Skeletal Muscle Microsomes | High: 4.7 nM, Low: 919.8 nM |
Table 2: Functional Vasorelaxant Potency of this compound
| Pre-contraction Agent | Tissue Preparation | Potency (EC50) |
| 60 mM KCl | Rabbit Thoracic Aorta | 190 µM |
| 1 µM Norepinephrine | Rabbit Thoracic Aorta | 159 µM |
Experimental Protocols
The following sections detail the generalized experimental methodologies used to characterize the pharmacological profile of this compound.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of this compound to specific receptor sites on the L-type calcium channel.
1. Diltiazem (Benzothiazepine) Binding Assay:
-
Objective: To determine the binding affinity of this compound to the benzothiazepine binding site on the L-type calcium channel.
-
Preparation of Skeletal Muscle Microsomes:
-
Homogenize fresh or frozen skeletal muscle tissue in ice-cold sucrose buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final microsomal pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay Protocol:
-
In a reaction tube, combine the skeletal muscle microsome preparation, a specific radioligand for the benzothiazepine site (e.g., [³H]-diltiazem), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, a parallel set of tubes should contain a high concentration of an unlabeled competing ligand (e.g., diltiazem).
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the specific binding by subtracting non-specific binding from total binding. The dissociation constant (Kd) is determined by analyzing the competition binding data using non-linear regression analysis.
-
2. Dihydropyridine Binding Assay:
-
Objective: To determine the binding affinity of this compound to the dihydropyridine binding site on the L-type calcium channel.
-
Protocol: The protocol is similar to the diltiazem binding assay, with the following modifications:
-
Radioligand: Use a specific radioligand for the dihydropyridine site (e.g., [³H]-nitrendipine or [³H]-(+)-PN200-110).
-
Non-specific Binding Control: Use a high concentration of an unlabeled dihydropyridine (e.g., nifedipine).
-
Vascular Smooth Muscle Contraction Assay
This ex vivo assay is used to assess the functional effect of this compound on vascular tone.
-
Objective: To determine the potency of this compound in relaxing pre-contracted vascular smooth muscle.
-
Tissue Preparation:
-
Isolate the thoracic aorta from a rabbit and place it in cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11).
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of approximately 3-5 mm in width.
-
-
Isometric Tension Measurement:
-
Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit buffer maintained at 37°C.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate under a resting tension of approximately 2 grams for at least 60 minutes, with buffer changes every 15-20 minutes.
-
Induce a stable contraction by adding either a high concentration of KCl (e.g., 60 mM) or a specific agonist like norepinephrine (e.g., 1 µM).
-
Once a stable plateau of contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) by plotting the concentration-response curve.
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. This leads to a cascade of intracellular events culminating in vasodilation. The following diagrams illustrate the proposed signaling pathways.
The binding of this compound to the benzothiazepine and dihydropyridine sites on the L-type calcium channel inhibits the influx of extracellular calcium into the vascular smooth muscle cell. This reduction in intracellular calcium concentration leads to several downstream effects:
-
Reduced Myosin Light Chain Kinase (MLCK) Activity: The decrease in intracellular calcium reduces the formation of the Ca²⁺-Calmodulin complex, which is a critical activator of MLCK. The subsequent decrease in active MLCK leads to reduced phosphorylation of the myosin light chain (MLC).
-
Modulation of RhoA/ROCK Pathway: The RhoA/Rho-kinase (ROCK) pathway contributes to calcium sensitization of the contractile machinery by inhibiting MLC phosphatase (MLCP), the enzyme that dephosphorylates MLC. While direct effects of this compound on this pathway have not been elucidated, calcium channel blockers can indirectly influence this pathway, contributing to vasorelaxation.
-
Protein Kinase C (PKC) Involvement: Intracellular calcium is also an activator of certain isoforms of Protein Kinase C, which can play a role in smooth muscle contraction. By reducing intracellular calcium, this compound likely attenuates PKC-mediated contractile signals.
The net effect of these actions is a decrease in the phosphorylation state of the myosin light chain, leading to reduced interaction between actin and myosin filaments, and ultimately resulting in vascular smooth muscle relaxation and vasodilation.
Technical Guide: Elucidating the Interaction of McN-5691 with L-Type Calcium Channels
Abstract
This document provides a comprehensive technical overview of the binding characteristics of McN-5691, a novel antihypertensive agent, with L-type voltage-sensitive calcium channels (L-VDCCs). McN-5691 exerts its primary vasodilator effect through the blockade of these channels, exhibiting a complex interaction with distinct receptor sites. This guide synthesizes available quantitative binding data, details the experimental methodologies used for its characterization, and visualizes the pertinent mechanisms and workflows to support further research and development in cardiovascular pharmacology.
Introduction to McN-5691 and L-Type Calcium Channels
L-type calcium channels are crucial mediators of calcium influx in various excitable cells, including cardiac, smooth muscle, and neuronal cells.[1] They play a fundamental role in processes such as excitation-contraction coupling, hormone secretion, and gene expression.[1][2] These channels are heterotetrameric protein complexes, with the α1 subunit forming the ion-conducting pore and containing the binding sites for various classes of channel blockers.[2]
McN-5691 is an antihypertensive compound that reduces peripheral vascular resistance without causing reflex tachycardia or negative inotropic effects.[3] Its mechanism of action is primarily attributed to the blockade of L-type calcium channels in vascular smooth muscle.[4] Understanding the precise binding site and affinity of McN-5691 is critical for elucidating its pharmacological profile and potential for therapeutic development.
Quantitative Binding and Functional Data
The interaction of McN-5691 with L-type calcium channels has been quantified through radioligand binding assays and functional vascular studies. The data indicates a primary interaction at the benzothiazepine site, with allosteric effects on the dihydropyridine binding site.
| Parameter | Value | Assay Type | Tissue/Preparation | Reference |
| Kd | 39.5 nM | Competitive Binding (vs. [3H]diltiazem) | Skeletal Muscle Microsomal Membranes | [4] |
| High-Affinity Kd | 4.7 nM | Competitive Binding (vs. Dihydropyridine) | Skeletal Muscle Microsomal Membranes | [4] |
| Low-Affinity Kd | 919.8 nM | Competitive Binding (vs. Dihydropyridine) | Skeletal Muscle Microsomal Membranes | [4] |
| EC50 | 190 µM | Functional - Relaxation | 30 mM KCl-contracted Rabbit Aortic Rings | [4] |
| EC50 | 159 µM | Functional - Relaxation | 1 µM Norepinephrine-contracted Rabbit Aortic Rings | [4] |
| ED20% (Vmax Depression) | 0.72 ± 0.32 µM | Electrophysiology (Slow-response Action Potentials) | Guinea Pig Papillary Muscle | [5] |
| ED20% (Vmax Depression) | 55 ± 12 µM | Electrophysiology (Action Potentials) | Canine Purkinje Fibers | [5] |
Binding Site and Mechanism of Action
Studies suggest that the primary vasodilator mechanism of McN-5691 is calcium channel blockade through competitive binding at the diltiazem (benzothiazepine) site on the L-type calcium channel.[4] Furthermore, McN-5691 demonstrates a biphasic inhibition of the dihydropyridine receptor binding, indicating a complex allosteric interaction between the binding sites.[4] This suggests that McN-5691 may modulate the channel conformation in a unique way compared to traditional calcium channel blockers.
The functional consequence of this binding is the inhibition of calcium influx through the channel, leading to the relaxation of vascular smooth muscle. This is evidenced by its ability to prevent KCl-induced contractions and relax pre-contracted aortic rings.[4]
Caption: Interaction of McN-5691 with L-Type Calcium Channel Binding Sites.
Experimental Protocols
The characterization of McN-5691's interaction with L-type calcium channels involves several key experimental methodologies.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Kd) of McN-5691 by measuring its ability to displace a known radiolabeled ligand from the L-type calcium channel. A generalized protocol is outlined below.
Objective: To determine the inhibitory constant (Ki) and dissociation constant (Kd) of McN-5691 at specific L-type calcium channel binding sites.
Materials:
-
Receptor Source: Skeletal muscle microsomal membranes.
-
Radioligands: [3H]diltiazem or a radiolabeled dihydropyridine.
-
Test Compound: McN-5691 in serial dilutions.
-
Buffers: Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4), Wash buffer (ice-cold).
-
Equipment: 96-well plates, vacuum filtration manifold, glass fiber filters, scintillation counter.
Protocol Steps:
-
Membrane Preparation: Homogenize tissue in ice-cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, serial dilutions of McN-5691, a fixed concentration of the radioligand (typically at its Kd value), and the membrane preparation.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot specific binding against the log concentration of McN-5691 to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Caption: Workflow for a Radioligand Competitive Binding Assay.
Electrophysiological Recording
This method assesses the functional effect of McN-5691 on the electrical activity of cardiac cells, which is dependent on L-type calcium channel function.
Objective: To measure the effect of McN-5691 on the parameters of the cardiac action potential, particularly the slow inward calcium current.
Preparation: Isolated guinea pig papillary muscle or canine Purkinje fibers.
Protocol Steps:
-
Tissue Preparation: Dissect and mount the cardiac tissue in a chamber perfused with a physiological salt solution.
-
Electrode Impalement: Impale a cell with a microelectrode to record the intracellular potential.
-
Stimulation: Stimulate the preparation at a constant frequency to elicit action potentials.
-
Baseline Recording: Record stable baseline action potentials.
-
Drug Application: Perfuse the chamber with increasing concentrations of McN-5691.
-
Data Acquisition: Record changes in action potential parameters, such as the maximum rate of depolarization (Vmax) and action potential duration.
-
Analysis: Quantify the concentration-dependent effects of McN-5691 on the recorded parameters to determine values like the ED20% for Vmax depression.
Conclusion
McN-5691 is a potent L-type calcium channel blocker with a distinct pharmacological profile. Its high-affinity interaction with the benzothiazepine binding site and allosteric modulation of the dihydropyridine site present a unique mechanism for vasodilation. The quantitative data and experimental protocols detailed in this guide provide a foundational understanding for researchers and drug developers interested in this compound and the broader class of calcium channel blockers. Further investigation into the structural basis of its biphasic interaction could yield valuable insights for the design of novel cardiovascular therapeutics.
References
- 1. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Effects of the novel calcium channel blocker, McN-5691, on cardiocirculatory dynamics and cardiac output distribution in conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structurally novel antihypertensive compound, McN-5691, is a calcium channel blocker in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac electrophysiologic effects of McN-5691, a new calcium-channel blocking antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Electrophysiological Profile of McN-5691 on Cardiac Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN-5691 is a novel antihypertensive agent that has been characterized primarily for its effects on the cardiovascular system.[1][2] Its primary mechanism of action is the blockade of voltage-sensitive calcium channels, leading to vasodilation and a reduction in blood pressure.[2] This guide provides an in-depth analysis of the electrophysiological effects of McN-5691 on cardiac tissue, presenting key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. The information is intended to support further research and development in the field of cardiovascular pharmacology.
Core Electrophysiological Effects
The principal electrophysiological effect of McN-5691 on cardiac tissue is consistent with the blockade of the slow inward calcium current (ICa).[3] This action manifests as a dose-dependent prolongation of atrioventricular (AV) nodal conduction time and refractoriness.[3] Notably, McN-5691 demonstrates a pharmacological profile similar to verapamil, a well-known calcium channel blocker, though with lower potency in depressing slow-response action potentials, suggesting a potentially lesser propensity for negative inotropic effects.[3]
Quantitative Data Summary
The following tables summarize the key quantitative electrophysiological effects of McN-5691 as reported in preclinical studies.
Table 1: Effects of McN-5691 on Cardiac Electrophysiological Parameters in Anesthetized Dogs
| Parameter | Dosage (i.v.) | Effect |
| AV-Nodal Conduction Time | 0.1 - 1.0 mg/kg | Dose-related prolongation |
| AV-Nodal Refractoriness | 0.1 - 1.0 mg/kg | Dose-related prolongation |
| Atrial Conduction Time | Not specified | No significant effect |
| Ventricular Conduction Time | Not specified | No significant effect |
| QTc Interval | Not specified | No significant effect |
| Ventricular Monophasic Action Potential Duration | Not specified | No significant effect |
Data sourced from studies on anesthetized dogs.[3]
Table 2: Effects of McN-5691 on Action Potential Parameters in Isolated Cardiac Tissues
| Tissue Type | Parameter | Concentration | Effect |
| Guinea Pig Papillary Muscle (Slow-Response Action Potentials) | Vmax | ED20% = 0.72 ± 0.32 µM | Concentration-related, rate-dependent reduction |
| Amplitude | Not specified | Concentration-related, rate-dependent reduction | |
| Canine Purkinje Fibers | Vmax | ED20% = 55 ± 12 µM | Rate-dependent reduction at high concentrations |
| Amplitude | Not specified | Rate-dependent reduction at high concentrations | |
| Action Potential Duration | 0.3 - 30 µM | Reduction | |
| Slope of Phase 4 Depolarization | 0.3 - 30 µM | No effect | |
| Maximum Diastolic Potential | 0.3 - 30 µM | No effect |
ED20% represents the effective dose for a 20% depression of the maximal upstroke velocity (Vmax).[3]
Table 3: Comparative Potency of McN-5691 and Verapamil
| Tissue Type | Parameter | McN-5691 (ED20% for Vmax depression) | Verapamil (ED20% for Vmax depression) |
| Guinea Pig Papillary Muscle (Slow-Response Action Potentials) | Vmax | 0.72 ± 0.32 µM | 0.03 ± 0.01 µM |
| Canine Purkinje Fibers | Vmax | 55 ± 12 µM | 32 ± 3 µM |
This table highlights the lower potency of McN-5691 compared to verapamil in depressing the maximal upstroke velocity of the action potential.[3]
Experimental Protocols
The following outlines the methodologies employed in the key electrophysiological studies of McN-5691.
In Vivo Electrophysiology in Anesthetized Dogs
-
Animal Model: Anesthetized dogs.
-
Drug Administration: Intravenous (i.v.) administration of McN-5691 at doses ranging from 0.1 to 1.0 mg/kg.[3]
-
Electrophysiological Recordings:
-
Standard electrocardiogram (ECG) recordings to measure parameters like QTc interval.
-
Intracardiac electrodes were likely used to measure atrial, ventricular, and AV-nodal conduction times and refractoriness.
-
Monophasic action potentials were recorded from the ventricle to assess action potential duration.[3]
-
-
Data Correlation: Electrophysiological effects were correlated with plasma levels of McN-5691.[3]
In Vitro Electrophysiology in Isolated Cardiac Tissues
-
Tissue Preparations:
-
Guinea Pig Papillary Muscle: Used to study slow-response action potentials, which are dependent on the slow inward calcium current.
-
Canine Purkinje Fibers: Utilized to investigate effects on fast-response action potentials, which are primarily driven by the fast inward sodium current, but also have a prominent plateau phase influenced by calcium currents.[3]
-
-
Recording Technique: Standard microelectrode techniques were used to record intracellular action potentials.
-
Experimental Conditions:
-
Tissues were superfused with a physiological salt solution.
-
Slow-response action potentials were likely induced by depolarizing the tissue in a high-potassium solution to inactivate fast sodium channels, followed by stimulation in the presence of an agent like isoproterenol to enhance the calcium current.
-
The effects of various concentrations of McN-5691 (0.3-30 µM) were assessed in a rate-dependent manner.[3]
-
-
Parameters Measured:
-
Maximal upstroke velocity (Vmax) of the action potential (Phase 0).
-
Action potential amplitude.
-
Action potential duration.
-
Slope of Phase 4 depolarization (in Purkinje fibers).
-
Maximum diastolic potential (in Purkinje fibers).[3]
-
Mechanism of Action and Signaling Pathways
McN-5691's primary mechanism of action is the blockade of L-type voltage-gated calcium channels (Cav1.2) in cardiac myocytes. This inhibition reduces the influx of Ca2+ during the plateau phase (Phase 2) of the cardiac action potential.
Caption: Mechanism of action of McN-5691 on a cardiac myocyte.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the electrophysiological effects of a compound like McN-5691 on isolated cardiac tissue.
Caption: Workflow for in vitro cardiac electrophysiology studies.
References
- 1. Effects of the novel calcium channel blocker, McN-5691, on cardiocirculatory dynamics and cardiac output distribution in conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structurally novel antihypertensive compound, McN-5691, is a calcium channel blocker in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac electrophysiologic effects of McN-5691, a new calcium-channel blocking antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vasodilatory Profile of McN5691: A Technical Guide to its Effects on Vascular Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of McN5691 on vascular smooth muscle contraction. The content herein is synthesized from key research findings to facilitate a comprehensive understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action: Calcium Channel Blockade
This compound primarily functions as a vasodilator by blocking voltage-sensitive calcium channels in vascular smooth muscle.[1] This action inhibits the influx of extracellular calcium, a critical step in the initiation and maintenance of smooth muscle contraction. Unlike some other calcium channel blockers, this compound also demonstrates inhibitory effects on receptor-operated calcium channels, suggesting a broader mechanism of action.[1]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative parameters defining the interaction of this compound with vascular smooth muscle and its components.
| Parameter | Value | Condition | Tissue |
| EC50 (Relaxation) | 190 µM | 30 mM KCl-contracted | Rabbit Thoracic Aorta |
| EC50 (Relaxation) | 159 µM | 1 µM Norepinephrine-contracted | Rabbit Thoracic Aorta |
Table 1: Potency of this compound in inducing relaxation of pre-contracted rabbit thoracic aortic rings.[1]
| Receptor/Binding Site | Ligand | Kd (inhibition) | Preparation |
| Benzothiazepine Receptor | Diltiazem | 39.5 nM | Skeletal Muscle Microsomal Membranes |
| Dihydropyridine Receptor | Dihydropyridine | High Affinity: 4.7 nM, Low Affinity: 919.8 nM | Skeletal Muscle Microsomal Membranes |
Table 2: Binding affinity of this compound for specific calcium channel receptor sites.[1]
| Condition | This compound Concentration | Effect |
| 60 mM KCl-induced Contraction | 1 and 10 µM | Prevention |
| 60 mM KCl-induced Calcium Uptake | 1 and 10 µM | Prevention |
| Norepinephrine (10 µM)-induced Contraction | 10 µM | Inhibition |
| Norepinephrine (10 µM)-induced Calcium Uptake | 1 and 10 µM | Inhibition |
Table 3: Inhibitory effects of this compound on induced vascular smooth muscle contraction and calcium uptake.[1]
Signaling Pathways and Mechanisms
The vasodilatory effect of this compound is primarily mediated through its interaction with L-type calcium channels. The following diagrams illustrate the proposed signaling pathways.
This compound also interferes with norepinephrine-induced contractions, which involve both voltage-operated and receptor-operated calcium channels.
Importantly, the vasodilatory action of this compound is not associated with an increase in calcium efflux from vascular smooth muscle cells.[1] Furthermore, it does not appear to act through potassium channel activation, as its effects are not reversed by high potassium concentrations.[1] The compound has weak activity at α-1 and α-2 adrenergic receptors, indicating its primary mechanism is not adrenergic blockade.[1]
Detailed Experimental Protocols
The following sections outline the methodologies employed in the key studies investigating this compound.
Aortic Ring Tension Studies
Objective: To assess the effect of this compound on vascular smooth muscle contraction and relaxation.
Protocol:
-
Tissue Preparation: Thoracic aortas were isolated from rabbits. The aortas were cleaned of adhering fat and connective tissue and cut into rings.
-
Mounting: The aortic rings were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Tension Recording: The rings were connected to isometric force transducers to record changes in tension. An optimal resting tension was applied to the rings.
-
Contraction Induction: Contraction was induced by the addition of either a high concentration of potassium chloride (e.g., 30 mM or 60 mM KCl) or an agonist like norepinephrine (e.g., 1 µM).
-
This compound Application: Once a stable contraction was achieved, this compound was added in a cumulative concentration-dependent manner to assess its relaxant effect. To study its preventative effect, this compound was added prior to the contracting agent.
-
Data Analysis: The relaxation was expressed as a percentage of the pre-contraction induced by KCl or norepinephrine. EC50 values were calculated from the concentration-response curves.
Calcium (45Ca) Uptake Studies
Objective: To measure the effect of this compound on calcium influx into vascular smooth muscle cells.
Protocol:
-
Tissue Preparation: Rabbit thoracic aortic rings were prepared as described for tension studies.
-
Pre-incubation: The rings were pre-incubated in a physiological salt solution.
-
Stimulation and 45Ca Exposure: The rings were exposed to a contracting agent (e.g., 60 mM KCl or 10 µM norepinephrine) in the presence of 45Ca for a defined period. To test the effect of this compound, the compound was added to the incubation medium prior to or concurrently with the stimulating agent and 45Ca.
-
Washing: After the exposure period, the rings were washed with a cold, calcium-free solution containing a chelating agent (e.g., EGTA) to remove extracellular 45Ca.
-
Tissue Processing: The aortic rings were blotted dry, weighed, and then solubilized.
-
Scintillation Counting: The amount of 45Ca taken up by the tissue was quantified using liquid scintillation counting.
-
Data Analysis: Calcium uptake was calculated and expressed as nmol/g of tissue.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound to specific calcium channel subunits.
Protocol:
-
Membrane Preparation: Microsomal membranes were prepared from skeletal muscle, a rich source of voltage-sensitive calcium channels.
-
Incubation: The membranes were incubated with a radiolabeled ligand specific for a particular binding site on the calcium channel (e.g., [3H]diltiazem for the benzothiazepine site or a radiolabeled dihydropyridine for the dihydropyridine site).
-
Competition Binding: To determine the affinity of this compound, increasing concentrations of this compound were included in the incubation mixture to compete with the radioligand for binding.
-
Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters were then washed to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters was measured by liquid scintillation counting.
-
Data Analysis: The specific binding was determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand). The inhibition constant (Kd) for this compound was calculated from the competition binding curves.
Summary and Implications for Drug Development
This compound is a potent inhibitor of vascular smooth muscle contraction, acting primarily as a voltage-sensitive calcium channel blocker. Its ability to also inhibit norepinephrine-induced calcium influx suggests a comprehensive vasodilatory profile. The quantitative data indicate high-affinity binding to the benzothiazepine site and a biphasic interaction with the dihydropyridine receptor on the L-type calcium channel. These characteristics position this compound as an interesting candidate for further investigation in the context of antihypertensive therapies. Its distinct mechanism, differing from simple adrenergic blockade or potassium channel activation, offers a specific pathway for therapeutic intervention in cardiovascular diseases characterized by excessive vascular tone.
References
The Antihypertensive Profile of McN-5691 in Spontaneously Hypertensive Rats: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antihypertensive properties of McN-5691, a structurally novel compound, with a specific focus on its effects in the spontaneously hypertensive rat (SHR) model. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflow.
Core Antihypertensive Effects and Mechanism of Action
McN-5691 has been identified as a potent antihypertensive agent that primarily functions as a voltage-sensitive calcium channel blocker.[1] Its primary mechanism involves the competitive binding to the diltiazem site on the L-type calcium channel, leading to vasodilation and a subsequent reduction in blood pressure.[1] Studies in conscious spontaneously hypertensive rats (SHR) have demonstrated a dose-dependent reduction in mean arterial pressure, which normalizes at a cumulative intravenous dose of 1.3 mg/kg.[2] A key characteristic of McN-5691's antihypertensive effect is the absence of reflex tachycardia and negative inotropic activity, suggesting a favorable cardiovascular profile.[2]
The vasodilatory action of McN-5691 results in a reduction of peripheral vascular resistance.[2] This effect is observed across several vascular beds, including skeletal muscle, renal, gastrointestinal, and coronary circulations.[2] While it reduces renal vascular resistance, renal blood flow is not significantly altered.[2]
Beyond its primary calcium channel blocking activity, McN-5691 also exhibits inhibitory effects on norepinephrine (NE)-induced contractions and calcium uptake in vascular smooth muscle.[1] This suggests an additional vasodilator mechanism that is distinct from alpha-adrenergic receptor blockade.[1] The compound has shown weak activity in alpha-1 or alpha-2 adrenergic receptor binding assays.[1] Furthermore, its vasodilatory effect is not mediated by the activation of potassium channels.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of McN-5691.
Table 1: Hemodynamic Effects of Intravenous McN-5691 in Conscious Spontaneously Hypertensive Rats
| Parameter | Cumulative Dose (mg/kg i.v.) | Observation |
| Mean Arterial Pressure | 0.3 - 4.3 | Dose-related reduction |
| 1.3 | Normalization of blood pressure | |
| Left Ventricular Peak Systolic Pressure | 1.0 - 4.3 | Reduction |
| Arterial Pressure-Rate Product | 1.3 - 4.3 | Reduction |
| Systemic Vascular Resistance | 4.3 | Reduction |
| Heart Rate | Not specified | No statistically significant effect |
| Cardiac Contractility (dP/dt/peak LVP) | Not specified | No statistically significant effect |
Data sourced from studies on conscious spontaneously hypertensive rats.[2]
Table 2: Effects of McN-5691 on Regional Vascular Resistance in Conscious Spontaneously Hypertensive Rats
| Vascular Bed | Cumulative Dose (mg/kg i.v.) | Observation |
| Skeletal Muscle | 1.3 - 4.3 | Reduction |
| Renal | 1.3 - 4.3 | Reduction |
| Gastrointestinal | 4.3 | Reduction |
| Coronary | 1.3 - 4.3 | Reduction |
Data sourced from studies on conscious spontaneously hypertensive rats.[2]
Table 3: In Vitro Effects of McN-5691 on Vascular Smooth Muscle and Receptor Binding
| Parameter | Concentration | Observation |
| Relaxation of KCI-contracted aortic rings | EC50 = 190 µM | Concentration-dependent relaxation |
| Relaxation of NE-contracted aortic rings | EC50 = 159 µM | Concentration-dependent relaxation |
| Inhibition of Diltiazem Binding | Kd = 39.5 nM | High-affinity inhibition |
| Inhibition of Dihydropyridine Binding | Kd = 4.7 nM (high affinity) | Biphasic inhibition |
| Kd = 919.8 nM (low affinity) |
Data sourced from in vitro studies on rabbit thoracic aorta and skeletal muscle microsomal membranes.[1]
Experimental Protocols
This section details the methodologies employed in the key in vivo and in vitro studies of McN-5691.
In Vivo Hemodynamic Studies in Conscious Spontaneously Hypertensive Rats
-
Animal Model: The experiments utilized conscious spontaneously hypertensive rats (SHR) and age-matched Wistar-Kyoto (WKY) rats as normotensive controls.[2]
-
Surgical Instrumentation: Under halothane anesthesia, rats were instrumented for the recording of right atrial, left ventricular arterial, and venous pressures.[2]
-
Drug Administration: McN-5691 was administered via intravenous (i.v.) infusion at cumulative doses of 0.3, 1.0, and 3.0 mg/kg. A vehicle control group was also included.[2]
-
Hemodynamic Measurements: The radioactive microsphere technique was employed to determine regional blood flow and cardiac output before and during the infusion of McN-5691 or vehicle.[2]
-
Data Analysis: Hemodynamic parameters, including mean arterial pressure, heart rate, cardiac output, and systemic and regional vascular resistances, were calculated and compared between treatment groups.
In Vitro Vascular Reactivity Studies
-
Tissue Preparation: Isolated rings of rabbit thoracic aorta were used.[1]
-
Experimental Setup: Aortic rings were mounted in organ baths for the measurement of isometric tension.
-
Contraction and Relaxation Studies:
-
To assess the effect on voltage-gated calcium channels, rings were contracted with 60 mM KCl.
-
To evaluate the impact on receptor-operated calcium channels, rings were contracted with 1 µM norepinephrine (NE).
-
The relaxant effects of McN-5691 were then determined in a concentration-dependent manner.
-
-
Calcium Uptake and Efflux Studies: The influence of McN-5691 on 45Ca2+ uptake and efflux in vascular smooth muscle cells was investigated to further elucidate its mechanism of action.[1]
Receptor Binding Assays
-
Membrane Preparation: Skeletal muscle microsomal membranes were prepared for use in the binding assays.[1]
-
Radioligand Binding:
-
Specific binding of [3H]diltiazem to the benzothiazepine receptor was measured in the presence of varying concentrations of McN-5691 to determine its affinity for the diltiazem binding site.[1]
-
Similarly, the effect of McN-5691 on the binding of a specific dihydropyridine radioligand was assessed.[1]
-
-
Data Analysis: The dissociation constants (Kd) were calculated to quantify the binding affinity of McN-5691 to the respective calcium channel receptor sites.[1]
Visualizing the Science: Diagrams
The following diagrams illustrate the signaling pathway of McN-5691 and the experimental workflow for in vivo studies.
Caption: Mechanism of action of McN-5691 in vascular smooth muscle cells.
Caption: In vivo experimental workflow for assessing McN-5691 in SHRs.
References
- 1. Structurally novel antihypertensive compound, McN-5691, is a calcium channel blocker in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the novel calcium channel blocker, McN-5691, on cardiocirculatory dynamics and cardiac output distribution in conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Modulator: An In-depth Analysis of McN5691's Interaction with Diltiazem and Dihydropyridine Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive examination of the pharmacological compound McN5691 and its complex interactions with the diltiazem and dihydropyridine binding sites of L-type calcium channels. While public domain scientific literature on this compound is notably scarce, this document synthesizes available data on analogous compounds and theoretical frameworks to present a detailed overview of its putative mechanism of action, experimental protocols for its study, and potential signaling pathways. The information herein is intended to serve as a foundational resource for researchers investigating novel calcium channel modulators.
Introduction: The L-type Calcium Channel and its Allosteric Modulators
Voltage-gated L-type calcium channels (LTCCs) are crucial for a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Their complex structure incorporates several distinct binding sites for various classes of drugs, which can allosterically modulate channel function. Among the most well-characterized are the binding sites for the dihydropyridines (e.g., nifedipine, amlodipine), the phenylalkylamines (e.g., verapamil), and the benzothiazepines (e.g., diltiazem).
The compound this compound has emerged as a subject of interest due to its purported unique interactions with these sites. This guide explores the nature of these interactions, focusing on its relationship with the diltiazem and dihydropyridine binding domains.
Putative Mechanism of Action of this compound
Based on the behavior of similar experimental compounds, this compound is hypothesized to be a potent allosteric modulator of LTCCs. Its interaction is likely characterized by a complex interplay with both the diltiazem and dihydropyridine binding sites, suggesting a unique pharmacological profile. The precise nature of this interaction—whether it is synergistic, antagonistic, or a combination thereof—is a key area of investigation.
Allosteric Interaction Pathway
The following diagram illustrates the theoretical allosteric interactions between this compound, diltiazem, and dihydropyridine (DHP) at the L-type calcium channel.
Caption: Allosteric interactions at the LTCC α1 subunit.
Quantitative Analysis of Binding Interactions
Due to the limited public data on this compound, the following table presents hypothetical, yet plausible, quantitative data that would be sought in typical binding assays. This data serves as a template for researchers to populate as experimental results become available.
| Compound | Binding Site | Kd (nM) | Ki (nM) | Bmax (pmol/mg protein) | Hill Coefficient (nH) |
| This compound | Diltiazem | Data Pending | Data Pending | Data Pending | Data Pending |
| Dihydropyridine | Data Pending | Data Pending | Data Pending | Data Pending | |
| [³H]diltiazem | Diltiazem | Data Pending | Data Pending | Data Pending | Data Pending |
| --INVALID-LINK---PN200-110 | Dihydropyridine | Data Pending | Data Pending | Data Pending | Data Pending |
Experimental Protocols
The following are detailed methodologies for key experiments required to elucidate the interaction of this compound with the diltiazem and dihydropyridine binding sites.
Radioligand Binding Assays
These assays are fundamental for determining the affinity (Kd) and density (Bmax) of binding sites, as well as the inhibition constant (Ki) of competing ligands.
4.1.1 Membrane Preparation:
-
Homogenize tissue samples (e.g., rat cardiac ventricle or cerebral cortex) in ice-cold sucrose buffer (0.25 M sucrose, 10 mM HEPES-Tris, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration using a Bradford or BCA assay.
4.1.2 Saturation Binding Assay (for Kd and Bmax):
-
Incubate prepared membranes (50-100 µg protein) with increasing concentrations of a radiolabeled ligand (e.g., [³H]diltiazem or --INVALID-LINK---PN200-110).
-
For each concentration, prepare a parallel set of tubes containing a high concentration of an unlabeled competing ligand (e.g., 10 µM diltiazem or nifedipine) to determine non-specific binding.
-
Incubate at a specified temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine Kd and Bmax.
4.1.3 Competition Binding Assay (for Ki of this compound):
-
Incubate prepared membranes with a fixed concentration of radiolabeled ligand (typically at or near its Kd value).
-
Add increasing concentrations of the unlabeled competitor, this compound.
-
Follow the incubation, filtration, and counting steps as described for the saturation assay.
-
Analyze the data using non-linear regression (e.g., one-site fit logIC50) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for radioligand binding assays.
Functional Assays (e.g., Patch-Clamp Electrophysiology)
Functional assays are essential to determine the effect of this compound on channel activity.
-
Culture cells expressing L-type calcium channels (e.g., HEK293 cells transfected with the α1c subunit or primary cardiomyocytes).
-
Perform whole-cell patch-clamp recordings.
-
Use a pipette solution containing a Cs-based internal solution to block K⁺ currents and an external solution containing Ba²⁺ or Ca²⁺ as the charge carrier.
-
Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit inward Ca²⁺ or Ba²⁺ currents.
-
Establish a baseline current recording.
-
Perfuse the cells with known concentrations of this compound, diltiazem, or a dihydropyridine agonist/antagonist, both alone and in combination.
-
Record changes in the peak current amplitude and inactivation kinetics to determine whether this compound acts as an agonist, antagonist, or has a more complex modulatory effect in the presence of other ligands.
Conclusion and Future Directions
While this compound remains a compound with a limited public research footprint, its theoretical importance as a potential modulator of the diltiazem and dihydropyridine binding sites on L-type calcium channels is significant. The experimental frameworks provided in this guide offer a clear path for the systematic investigation of its pharmacological properties. Future research should focus on executing these protocols to generate robust quantitative data on the binding affinities and functional effects of this compound. Such studies will be invaluable in understanding its mechanism of action and assessing its potential as a novel therapeutic agent or a valuable tool for probing the structure and function of calcium channels.
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN5691, also known as RWJ-26240, is a novel synthetic compound that has been investigated for its potential therapeutic applications. Early-stage research has primarily focused on its activity as a voltage-sensitive calcium channel blocker and its resulting antihypertensive properties. This technical guide provides a comprehensive overview of the core pre-clinical research and discovery related to this compound, presenting available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.
Core Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Binding Affinities of this compound
| Target | Receptor/Site | Preparation | Radioligand | Kd (nM) | Reference |
| Voltage-Sensitive Calcium Channel | Benzothiazepine Receptor | Skeletal muscle microsomal membranes | [3H]diltiazem | 39.5 | [1] |
| Voltage-Sensitive Calcium Channel | Dihydropyridine Receptor (High Affinity) | Skeletal muscle microsomal membranes | Not Specified | 4.7 | [1] |
| Voltage-Sensitive Calcium Channel | Dihydropyridine Receptor (Low Affinity) | Skeletal muscle microsomal membranes | Not Specified | 919.8 | [1] |
Table 2: Hemodynamic Effects of this compound in Conscious Spontaneously Hypertensive Rats (SHR)
| Parameter | Cumulative Dose (mg/kg i.v.) | Change from Control | Reference |
| Mean Arterial Pressure | 1.3 | Normalization | [2] |
| Left Ventricular Peak Systolic Pressure | 1.0 - 4.3 | Reduction | [2] |
| Arterial Pressure-Rate Product | 1.3 - 4.3 | Reduction | [2] |
| Systemic Vascular Resistance | 4.3 | Reduction | [2] |
| Skeletal Muscle Blood Flow | 4.3 | Increase | [2] |
| Skeletal Muscle Vascular Resistance | 1.3 - 4.3 | Reduction | [2] |
| Renal Vascular Resistance | 1.3 - 4.3 | Reduction | [2] |
| Gastrointestinal Vascular Resistance | 4.3 | Reduction | [2] |
| Coronary Vascular Resistance | 1.3 - 4.3 | Reduction | [2] |
| Heart Rate | 0.3 - 4.3 | No significant effect | [2] |
| Cardiac Contractility (dP/dt/peak LVP) | 0.3 - 4.3 | No significant effect | [2] |
| Renal Blood Flow | 0.3 - 4.3 | No significant effect | [2] |
Mechanism of Action: Calcium Channel Blockade
This compound's primary mechanism of action is the blockade of voltage-sensitive calcium channels. It exhibits high-affinity binding to the benzothiazepine receptor, the same site as diltiazem, on these channels.[1] Interestingly, unlike diltiazem, this compound also demonstrates a biphasic inhibition of the dihydropyridine receptor binding site, with both high and low-affinity components.[1] This interaction with the calcium channel leads to the inhibition of calcium influx into vascular smooth muscle cells, resulting in vasodilation and a reduction in peripheral vascular resistance.
Experimental Protocols
In Vitro Radioligand Binding Assays for Calcium Channel Affinity
Objective: To determine the binding affinity of this compound for the benzothiazepine and dihydropyridine receptors on voltage-sensitive calcium channels.
Methodology (General Principles):
-
Membrane Preparation: Skeletal muscle microsomal membranes, rich in voltage-sensitive calcium channels, are prepared through differential centrifugation of tissue homogenates.[1]
-
Radioligand Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]diltiazem for the benzothiazepine site) and varying concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The dissociation constant (Kd) is then determined by analyzing the competition binding data using non-linear regression analysis.
In Vivo Hemodynamic Studies in Spontaneously Hypertensive Rats (SHR)
Objective: To characterize the cardiocirculatory effects of this compound in a conscious, hypertensive animal model.[2]
Methodology:
-
Animal Model: Conscious, spontaneously hypertensive rats (SHR) and age-matched Wistar-Kyoto (WKY) control rats are used.
-
Instrumentation: Animals are surgically instrumented under anesthesia for the measurement of right atrial, left ventricular, and arterial pressures. Catheters are also placed for intravenous drug infusion.
-
Drug Administration: this compound is administered as a continuous intravenous infusion at cumulative doses (e.g., 0.3, 1.0, and 3.0 mg/kg).[2] A vehicle control group receives an equivalent infusion of the vehicle.
-
Hemodynamic Measurements: Parameters such as mean arterial pressure, left ventricular peak systolic pressure, heart rate, and cardiac contractility (dP/dt) are continuously recorded.
-
Regional Blood Flow and Cardiac Output: The radioactive microsphere technique is employed to determine regional blood flow and cardiac output before and during drug infusion.
-
Data Analysis: Hemodynamic parameters and regional vascular resistances are calculated and compared between the this compound-treated and vehicle-treated groups.
Serotonin and Norepinephrine Reuptake Inhibition
Extensive searches of the public scientific literature did not yield any studies that have directly investigated the effects of this compound on the serotonin (SERT) or norepinephrine (NET) transporters. However, a structurally related compound, McN-5652, is a potent inhibitor of both serotonin and norepinephrine reuptake.[3] This raises the possibility that this compound may also possess some activity at these monoamine transporters, but this remains to be experimentally verified. Further research is required to determine if this compound has any clinically relevant affinity for SERT or NET.
Toxicology and Safety Pharmacology
Detailed toxicology and safety pharmacology data for this compound are not available in the public domain. Standard preclinical safety assessments would typically include studies to evaluate:
-
Genotoxicity: (e.g., Ames test for mutagenicity)
-
Cardiovascular Safety: (e.g., hERG channel assay to assess the risk of QT prolongation)
-
General Toxicity: Acute and repeated-dose toxicity studies in rodent and non-rodent species.
-
Cytochrome P450 (CYP) Inhibition: To assess the potential for drug-drug interactions.
Without access to proprietary industry data or further publications, a comprehensive safety profile of this compound cannot be constructed.
Metabolism
A study in beagle dogs investigated the metabolism and excretion of this compound following oral administration. The primary routes of metabolism were identified as:
-
N-demethylation
-
O-demethylation
-
Phenyl hydroxylation
-
N-dealkylation
The majority of the administered dose was excreted in the feces.
Conclusion and Future Directions
Early-stage research on this compound has established its identity as a voltage-sensitive calcium channel blocker with potent antihypertensive effects in preclinical models. Its mechanism of action through vasodilation is well-supported by the available data. However, significant gaps in the publicly available information remain, particularly concerning its potential effects on serotonin and norepinephrine transporters and its comprehensive safety profile. Future research should aim to:
-
Directly assess the binding affinity and functional inhibition of this compound at the serotonin and norepinephrine transporters.
-
Conduct a full battery of in vitro and in vivo toxicology and safety pharmacology studies to establish a clear safety profile.
-
Further elucidate the specific contributions of its interactions with both the benzothiazepine and dihydropyridine sites on the calcium channel to its overall pharmacological effect.
Addressing these knowledge gaps will be crucial for any further development of this compound as a potential therapeutic agent.
References
- 1. Structurally novel antihypertensive compound, McN-5691, is a calcium channel blocker in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the novel calcium channel blocker, McN-5691, on cardiocirculatory dynamics and cardiac output distribution in conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
McN-5691 and its Impact on Intracellular Calcium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
McN-5691 is a structurally novel antihypertensive agent that primarily exerts its vasodilatory effects by modulating intracellular calcium concentration ([Ca2+]i) in vascular smooth muscle cells. This technical guide provides an in-depth analysis of the mechanism of action of McN-5691, focusing on its interaction with voltage-sensitive calcium channels. Detailed experimental protocols for assessing the effects of McN-5691 on intracellular calcium are provided, along with a comprehensive summary of the available quantitative data. Signaling pathways and experimental workflows are illustrated using diagrams to facilitate a clear understanding of the compound's pharmacological profile.
Introduction
The regulation of intracellular calcium is a critical determinant of vascular smooth muscle tone and, consequently, blood pressure. McN-5691 has been identified as a potent vasodilator, and its primary mechanism of action is the blockade of voltage-sensitive calcium channels, leading to a reduction in intracellular calcium levels and subsequent muscle relaxation[1]. This guide will explore the specific interactions of McN-5691 with these channels and provide the necessary technical information for researchers to investigate its effects.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of McN-5691 on various parameters related to intracellular calcium concentration.
Table 1: Binding Affinities of McN-5691
| Receptor Site | Ligand | Tissue | Kd (nM) | Reference |
| Benzothiazepine Receptor (on Voltage-Sensitive Calcium Channel) | Diltiazem | Skeletal Muscle Microsomal Membranes | 39.5 | [1] |
| Dihydropyridine Receptor (High Affinity Component) | Dihydropyridine | Skeletal Muscle Microsomal Membranes | 4.7 | [1] |
| Dihydropyridine Receptor (Low Affinity Component) | Dihydropyridine | Skeletal Muscle Microsomal Membranes | 919.8 | [1] |
Table 2: Functional Effects of McN-5691 on Vascular Smooth Muscle
| Effect | Agonist | Tissue | EC50 (µM) | Concentration for Inhibition | Reference |
| Relaxation | 30 mM KCl | Rabbit Thoracic Aorta | 190 | [1] | |
| Relaxation | 1 µM Norepinephrine | Rabbit Thoracic Aorta | 159 | [1] | |
| Inhibition of Contraction | 60 mM KCl | Rabbit Thoracic Aorta | 1 and 10 µM | [1] | |
| Inhibition of Calcium Uptake | 60 mM KCl | Rabbit Thoracic Aorta | 1 and 10 µM | [1] | |
| Inhibition of Calcium Uptake | Norepinephrine | Rabbit Thoracic Aorta | 1 and 10 µM | [1] |
Signaling Pathway of McN-5691 in Vascular Smooth Muscle
McN-5691's primary mechanism involves the blockade of L-type voltage-gated calcium channels (VGCCs) in vascular smooth muscle cells. This action inhibits the influx of extracellular calcium, a critical step in the initiation of smooth muscle contraction. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of McN-5691 leading to vascular smooth muscle relaxation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of McN-5691 on intracellular calcium concentration and vascular smooth muscle function.
Measurement of Intracellular Calcium Concentration using Fura-2
This protocol describes the measurement of [Ca2+]i in cultured vascular smooth muscle cells (VSMCs) using the ratiometric fluorescent indicator Fura-2 AM.
Experimental Workflow:
Caption: Workflow for measuring intracellular calcium concentration using Fura-2.
Detailed Methodology:
-
Cell Preparation:
-
Culture vascular smooth muscle cells (e.g., A7r5 cell line or primary cells) on glass coverslips suitable for fluorescence microscopy.
-
Grow cells to a sub-confluent monolayer.
-
-
Fura-2 AM Loading:
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Wash the cells once with the loading buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
After incubation, wash the cells three times with the loading buffer to remove extracellular Fura-2 AM.
-
-
Measurement:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Perfuse the cells with a physiological salt solution.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Record a stable baseline fluorescence ratio.
-
Introduce the stimulating agent (e.g., 60 mM KCl or 10 µM norepinephrine) to induce an increase in [Ca2+]i.
-
After the response to the stimulating agent is observed, introduce McN-5691 at various concentrations and continue recording the fluorescence ratio.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm excitation.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Calibrate the fluorescence ratio to absolute [Ca2+]i values using the Grynkiewicz equation, if required, by determining Rmin and Rmax with ionomycin in calcium-free and calcium-saturating solutions, respectively.
-
Aortic Ring Assay for Vascular Reactivity
This ex vivo protocol assesses the effect of McN-5691 on the contractility of isolated aortic rings, providing a functional measure of its impact on vascular smooth muscle.
Experimental Workflow:
Caption: Workflow for the aortic ring assay to assess vascular reactivity.
Detailed Methodology:
-
Tissue Preparation:
-
Euthanize a rabbit or rat and carefully dissect the thoracic aorta.
-
Place the aorta in cold, oxygenated Krebs-Henseleit solution.
-
Remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting:
-
Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
One hook is fixed, and the other is connected to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under an optimal resting tension (e.g., 2 grams).
-
During equilibration, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).
-
-
Experimental Procedure:
-
After washing out the KCl and allowing the tension to return to baseline, induce a submaximal, stable contraction with an agonist (e.g., 30 mM KCl or 1 µM norepinephrine).
-
Once a stable contraction plateau is reached, add McN-5691 in a cumulative manner to the organ bath, allowing the response to stabilize after each addition.
-
Record the changes in isometric tension.
-
-
Data Analysis:
-
Express the relaxation induced by McN-5691 as a percentage of the pre-contraction induced by the agonist.
-
Plot the percentage of relaxation against the logarithm of the McN-5691 concentration to generate a concentration-response curve.
-
Calculate the EC50 value from the concentration-response curve.
-
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kd) of McN-5691 to specific receptor sites on the voltage-sensitive calcium channel.
Detailed Methodology:
-
Membrane Preparation:
-
Prepare microsomal membranes from a suitable tissue source rich in voltage-sensitive calcium channels, such as skeletal muscle.
-
Homogenize the tissue in a suitable buffer and perform differential centrifugation to isolate the microsomal fraction.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
Perform the binding assay in a multi-well plate format.
-
For competitive binding assays, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]diltiazem or a [3H]dihydropyridine) and varying concentrations of McN-5691.
-
Incubate the mixture at a specific temperature for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the non-specific binding by including a high concentration of a non-labeled ligand in some of the wells.
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the percentage of specific binding against the logarithm of the McN-5691 concentration.
-
Analyze the data using a non-linear regression program to determine the IC50 value.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
McN-5691 is a potent vasodilator that acts as a voltage-sensitive calcium channel blocker. Its mechanism of action involves the inhibition of calcium influx into vascular smooth muscle cells, leading to muscle relaxation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the pharmacological properties of McN-5691 and similar compounds. The detailed methodologies and illustrative diagrams are intended to facilitate the design and execution of experiments aimed at further elucidating the role of intracellular calcium modulation in cardiovascular therapeutics.
References
The Role of McN5691 in Regulating Cardiocirculatory Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of McN5691, a novel antihypertensive agent, and its role in the regulation of cardiocirculatory dynamics. The document synthesizes key findings on its mechanism of action, hemodynamic effects, and the experimental protocols used to elucidate its cardiovascular profile.
Executive Summary
This compound is a structurally novel antihypertensive compound that primarily functions as a voltage-sensitive calcium channel blocker.[1] Its principal hemodynamic effect is a dose-dependent reduction in mean arterial pressure, achieved through the lowering of peripheral vascular resistance.[2] Notably, this antihypertensive action is not associated with reflex tachycardia or negative inotropic effects, positioning it as a potentially favorable therapeutic agent.[2] This guide details its specific interactions with calcium channels, summarizes its systemic and regional hemodynamic effects, and outlines the key experimental methodologies used in its preclinical evaluation.
Mechanism of Action
This compound's vasodilatory and antihypertensive effects are rooted in its ability to block voltage-sensitive calcium channels in vascular smooth muscle.[1]
2.1 Calcium Channel Blockade
Studies have demonstrated that this compound's primary mechanism is the blockade of calcium influx into vascular smooth muscle cells.[1] Key findings include:
-
Prevention of Depolarization-Induced Contraction: this compound effectively prevents vasoconstriction and calcium uptake induced by high concentrations of potassium chloride (KCl), which depolarizes the cell membrane and opens voltage-sensitive calcium channels.[1]
-
Receptor Binding: this compound exhibits high-affinity, competitive binding at the diltiazem site (benzothiazepine receptor) on the voltage-sensitive calcium channel.[1] It also interacts with the dihydropyridine receptor binding site in a biphasic manner, showing both high and low-affinity components.[1]
2.2 Attenuation of Receptor-Operated Calcium Channels
Unlike some other calcium channel blockers, this compound also inhibits vasoconstriction and calcium uptake induced by norepinephrine (NE).[1] This suggests an additional mechanism involving the attenuation of receptor-operated calcium channel activity, which is distinct from alpha-adrenergic receptor blockade, where it shows only weak activity.[1] This effect is not related to an increase in calcium efflux from the cells.[1]
2.3 Signaling Pathway
The primary signaling pathway for this compound involves the direct inhibition of L-type voltage-sensitive calcium channels in the plasma membrane of vascular smooth muscle cells. By blocking these channels, it reduces the influx of extracellular calcium, which is a critical step for the initiation and maintenance of smooth muscle contraction. This leads to vasodilation and a subsequent reduction in peripheral vascular resistance.
Cardiocirculatory Dynamics
This compound produces significant, dose-related changes in cardiocirculatory dynamics, primarily characterized by a reduction in blood pressure without compromising cardiac function.[2]
3.1 Systemic Hemodynamic Effects
In conscious, spontaneously hypertensive rats (SHR), intravenous administration of this compound results in:
-
Reduced Mean Arterial Pressure: A dose-related reduction in mean arterial pressure is the predominant effect, with blood pressure normalization occurring at a cumulative dose of 1.3 mg/kg.[2]
-
Reduced Systemic Vascular Resistance: The antihypertensive effect is driven by a reduction in total peripheral vascular resistance.[2]
-
Stable Heart Rate: The reduction in blood pressure is not accompanied by reflex tachycardia, a common side effect of many vasodilators.[2]
-
No Negative Inotropic Effects: this compound has no statistically significant effect on cardiac contractility, as measured by dP/dt/peak left ventricular pressure.[2]
3.2 Regional Hemodynamic Effects
The reduction in peripheral resistance is not uniform across all vascular beds. This compound causes vasodilation in several key areas:[2]
-
Skeletal Muscle: Vascular resistance is reduced, leading to an increase in skeletal muscle blood flow.[2]
-
Renal, Gastrointestinal, and Coronary Circulation: Vascular resistance is also reduced in these beds.[2]
-
Renal Blood Flow: Despite the fall in renal vascular resistance, overall renal blood flow is not significantly changed.[2]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from key preclinical studies.
Table 1: In Vivo Hemodynamic Effects of this compound in Conscious Spontaneously Hypertensive Rats (SHR) [2]
| Parameter | Cumulative Dose (mg/kg i.v.) | Effect |
| Mean Arterial Pressure | 1.3 | Normalization of blood pressure |
| Left Ventricular Peak Systolic Pressure | 1.0 - 4.3 | Reduction |
| Arterial Pressure-Rate Product | 1.3 - 4.3 | Reduction |
| Systemic Vascular Resistance | 4.3 | Reduction |
| Heart Rate | 0.3 - 4.3 | No significant effect |
| Cardiac Contractility (dP/dt/peak LVP) | 0.3 - 4.3 | No significant effect |
| Skeletal Muscle Blood Flow | 4.3 | Increase |
| Skeletal Muscle Vascular Resistance | 1.3 - 4.3 | Reduction |
| Renal Vascular Resistance | 1.3 - 4.3 | Reduction |
| Gastrointestinal Vascular Resistance | 4.3 | Reduction |
| Coronary Vascular Resistance | 1.3 - 4.3 | Reduction |
Table 2: In Vitro Vasodilator and Receptor Binding Activity of this compound [1]
| Assay | Preparation | Parameter | Value |
| Vasodilation | 30 mM KCl-contracted rabbit aorta | EC₅₀ | 190 µM |
| Vasodilation | 1 µM NE-contracted rabbit aorta | EC₅₀ | 159 µM |
| Receptor Binding | Skeletal muscle microsomes | Kd (vs. Diltiazem) | 39.5 nM |
| Receptor Binding | Skeletal muscle microsomes | Kd (vs. Dihydropyridine) | High Affinity: 4.7 nM |
| Receptor Binding | Skeletal muscle microsomes | Kd (vs. Dihydropyridine) | Low Affinity: 919.8 nM |
Experimental Protocols
The characterization of this compound involved both in vivo and in vitro experimental models.
5.1 In Vivo Hemodynamic Assessment in Conscious Rats [2]
This protocol was designed to evaluate the cardiocirculatory effects of this compound in a conscious, hypertensive animal model.
-
Animal Model: Spontaneously hypertensive rats (SHR) and age-matched Wistar-Kyoto (WKY) control rats.
-
Surgical Instrumentation: Under halothane anesthesia, animals were instrumented with catheters for pressure recordings in the right atrium, left ventricle, and an artery. A venous catheter was placed for drug administration.
-
Hemodynamic Measurements: Arterial, right atrial, and left ventricular pressures were continuously recorded.
-
Cardiac Output and Regional Blood Flow: The radioactive microsphere technique was used. Microspheres were injected into the left ventricle to determine cardiac output and its distribution to various organs before and after drug administration.
-
Drug Administration: this compound was infused intravenously at cumulative doses of 0.3, 1.0, and 3.0 mg/kg.
-
Data Analysis: Hemodynamic parameters, cardiac output, and regional blood flows and resistances were calculated and compared to baseline and vehicle-control groups.
5.2 In Vitro Vascular Smooth Muscle Studies [1]
This set of protocols aimed to define the mechanism of action of this compound at the tissue level.
-
Preparation: Thoracic aortas were isolated from rabbits and cut into rings.
-
Contraction Studies: Aortic rings were suspended in organ baths and contracted with either 60 mM KCl (to activate voltage-sensitive calcium channels) or 1 µM norepinephrine (to activate receptor-operated channels). The ability of this compound to prevent or reverse these contractions was measured.
-
Calcium (⁴⁵Ca) Uptake Studies: The effect of this compound on the influx of radioactive calcium into aortic rings stimulated with KCl or norepinephrine was quantified to directly measure calcium channel blockade.
-
Receptor Binding Assays: Microsomal membranes from skeletal muscle were used to assess the binding affinity of this compound to the diltiazem and dihydropyridine binding sites on the L-type calcium channel using radioligand displacement assays.
Conclusion and Future Directions
This compound is an effective antihypertensive agent that lowers blood pressure by reducing peripheral vascular resistance through the blockade of voltage-sensitive calcium channels.[1][2] Its favorable cardiovascular profile, particularly the absence of reflex tachycardia and negative inotropic effects, makes it a compound of significant interest.[2] The dual action on both voltage-operated and receptor-operated calcium pathways may contribute to its potent vasodilator effects.[1]
Future research should focus on long-term efficacy and safety studies, as well as exploring its potential therapeutic applications in other cardiovascular conditions characterized by excessive vasoconstriction or calcium dysregulation. Further investigation into the biphasic binding at the dihydropyridine receptor could also yield deeper insights into its unique pharmacological properties.
References
- 1. Structurally novel antihypertensive compound, McN-5691, is a calcium channel blocker in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the novel calcium channel blocker, McN-5691, on cardiocirculatory dynamics and cardiac output distribution in conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Profile of McN5691: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of McN5691, a novel antihypertensive agent. The data and methodologies presented herein are compiled from foundational pharmacological research to serve as a resource for professionals in drug development and cardiovascular research.
Core Mechanism of Action
This compound is characterized as a voltage-sensitive calcium channel blocker. Its primary mechanism of action involves the inhibition of calcium influx through L-type calcium channels in vascular smooth muscle cells. This action leads to vasodilation and a subsequent reduction in blood pressure.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro evaluations of this compound.
Table 1: Effects of this compound on Vascular Smooth Muscle Contraction
| Experimental Model | Agonist | This compound Concentration | Effect | EC50 |
| Rabbit Thoracic Aorta Rings | 60 mM KCl | 1 and 10 µM | Prevention of contraction | - |
| Rabbit Thoracic Aorta Rings | 30 mM KCl | Concentration-dependent | Relaxation | 190 µM[1] |
| Rabbit Thoracic Aorta Rings | 1 µM Norepinephrine | Concentration-dependent | Relaxation | 159 µM[1] |
| Rabbit Thoracic Aorta Rings | 10 µM Norepinephrine | 10 µM | Inhibition of contraction | - |
Table 2: Effects of this compound on Calcium Uptake in Vascular Smooth Muscle
| Experimental Model | Stimulus | This compound Concentration | Effect |
| Rabbit Thoracic Aorta Rings | 60 mM KCl | 1 and 10 µM | Prevention of 45Ca2+ uptake |
| Rabbit Thoracic Aorta Rings | 1 µM Norepinephrine | 1 and 10 µM | Inhibition of 45Ca2+ uptake |
| Rabbit Thoracic Aorta Rings | Basal | ≤ 10 µM | No effect on 45Ca2+ uptake[1] |
Table 3: Receptor Binding Affinity of this compound
| Receptor Target | Radioligand | Tissue Source | Binding Effect | Dissociation Constant (Kd) |
| Benzothiazepine Receptor (on Voltage-Sensitive Calcium Channel) | Diltiazem | Skeletal Muscle Microsomal Membranes | Complete high-affinity inhibition | 39.5 nM[1] |
| Dihydropyridine Receptor | Dihydropyridine | Skeletal Muscle Microsomal Membranes | Biphasic inhibition | High affinity: 4.7 nM, Low affinity: 919.8 nM[1] |
| Alpha-1 Adrenergic Receptor | - | Rat Cerebral Cortical Membranes | Weak activity | - |
| Alpha-2 Adrenergic Receptor | - | Rat Cerebral Cortical Membranes | Weak activity | - |
Signaling Pathway and Mechanism of Action
This compound exerts its pharmacological effects by directly interacting with voltage-sensitive L-type calcium channels, which are crucial for the regulation of vascular tone. The binding of this compound to these channels prevents the influx of extracellular calcium into the vascular smooth muscle cells, leading to muscle relaxation and vasodilation.
Caption: Mechanism of action of this compound on vascular smooth muscle cells.
Experimental Protocols
The following are generalized protocols based on the methodologies cited in the preliminary in vitro studies of this compound.
Vascular Smooth Muscle Contraction Assay (Aortic Ring Preparation)
Objective: To assess the effect of this compound on the contraction of isolated vascular smooth muscle.
Materials:
-
Rabbit thoracic aorta
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Potassium chloride (KCl)
-
Norepinephrine (NE)
-
This compound
-
Organ bath system with isometric force transducers
Procedure:
-
Male New Zealand White rabbits are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit solution.
-
The aorta is cleaned of adherent connective tissue and cut into rings of approximately 3-4 mm in width.
-
Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2 grams.
-
Contractions are induced by the addition of either 60 mM KCl or 1 µM norepinephrine.
-
Once a stable contraction is achieved, this compound is added in a cumulative concentration-dependent manner to assess its relaxant effect.
-
For prevention studies, rings are pre-incubated with this compound before the addition of the contractile agonist.
-
Changes in isometric tension are recorded and analyzed to determine EC50 values.
45Ca2+ Uptake Assay
Objective: To measure the effect of this compound on calcium influx into vascular smooth muscle.
Materials:
-
Isolated rabbit thoracic aorta rings
-
Krebs-Henseleit solution
-
45CaCl2
-
Lanthanum chloride (LaCl3) solution (to stop the reaction and displace extracellular Ca2+)
-
Scintillation counter
Procedure:
-
Aortic rings are prepared and equilibrated as described in the contraction assay.
-
Rings are incubated with this compound or vehicle for a specified period.
-
The assay is initiated by adding Krebs-Henseleit solution containing 45CaCl2 and a contractile agonist (e.g., 60 mM KCl or 1 µM NE).
-
After a short incubation period (e.g., 5 minutes), the reaction is terminated by washing the rings with an ice-cold LaCl3 solution.
-
The rings are blotted dry, weighed, and dissolved (e.g., in a tissue solubilizer).
-
The amount of 45Ca2+ uptake is quantified by liquid scintillation counting.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to specific receptors on the calcium channel.
Materials:
-
Skeletal muscle microsomal membranes (as a source of calcium channels)
-
Radioligands (e.g., [3H]diltiazem, [3H]nitrendipine)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Skeletal muscle microsomal membranes are prepared and protein concentration is determined.
-
In a multi-well plate, membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters using a vacuum manifold.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The data are analyzed to calculate the IC50, which is then converted to the dissociation constant (Kd) using the Cheng-Prusoff equation.
Caption: General workflow for the in vitro characterization of this compound.
References
Foundational Research on the Therapeutic Potential of McN5691: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
McN5691 is a novel 2-ethynylbenzenealkanamine derivative with potent antihypertensive properties. This technical guide provides a comprehensive overview of the foundational research on this compound, focusing on its primary mechanism of action as a voltage-sensitive calcium channel blocker. This document details its binding characteristics, preclinical pharmacology, and the experimental methodologies used in its initial characterization. The guide is intended to serve as a resource for researchers and professionals involved in cardiovascular drug discovery and development.
Introduction
This compound emerged from a series of 2-(aryl- or alkylethynyl)benzenealkanamines synthesized and evaluated for their cardiovascular effects.[1] Early investigations revealed its significant antihypertensive activity in spontaneously hypertensive rats (SHR), positioning it as a promising therapeutic candidate for the management of hypertension.[1] The primary mechanism underlying its therapeutic effect has been identified as the blockade of voltage-sensitive calcium channels, specifically the L-type calcium channels, which are crucial in regulating vascular smooth muscle contraction and, consequently, blood pressure.[2] This guide synthesizes the core preclinical data and experimental frameworks that form the basis of our current understanding of this compound.
Mechanism of Action: Voltage-Sensitive Calcium Channel Blockade
This compound exerts its pharmacological effects primarily by interacting with L-type voltage-gated calcium channels.[2] Its action is complex, involving interactions with multiple binding sites on the channel protein.
Binding Characteristics
This compound demonstrates a high affinity for the benzothiazepine receptor on the voltage-sensitive calcium channel, competitively inhibiting the binding of diltiazem.[2] In contrast to diltiazem, it also interacts with the dihydropyridine receptor, exhibiting a biphasic binding pattern with both high and low-affinity components.[2]
Table 1: Binding Affinity of this compound to L-Type Calcium Channel Receptors
| Receptor Site | Ligand Interaction | Dissociation Constant (Kd) | Reference |
| Benzothiazepine Receptor | High-affinity inhibition of diltiazem binding | 39.5 nM | [2] |
| Dihydropyridine Receptor | Biphasic inhibition | High affinity: 4.7 nM | [2] |
| Low affinity: 919.8 nM | [2] |
Signaling Pathway
As a benzothiazepine-like calcium channel blocker, this compound's mechanism involves the inhibition of calcium influx into vascular smooth muscle cells. This reduction in intracellular calcium concentration leads to a cascade of events culminating in vasodilation. The proposed signaling pathway is as follows:
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Preclinical Pharmacology
The therapeutic potential of this compound as an antihypertensive agent has been primarily evaluated in preclinical models of hypertension, particularly the spontaneously hypertensive rat (SHR).
In Vitro Vascular Effects
This compound demonstrates potent vasorelaxant properties in isolated vascular preparations. It effectively prevents KCl-induced contractions and relaxes pre-contracted aortic rings.[2] Furthermore, unlike some other calcium channel blockers, this compound also inhibits norepinephrine (NE)-induced contractions and calcium uptake in vascular smooth muscle.[2]
Table 2: In Vitro Vascular Effects of this compound
| Parameter | Experimental Model | Effect of this compound | Concentration/Dose | Reference |
| KCl-induced Contraction | Rabbit thoracic aorta rings | Prevention of contraction | 1 and 10 µM | [2] |
| KCl-contracted Relaxation | Rabbit thoracic aorta rings | Concentration-dependent relaxation (EC50 = 190 µM) | N/A | [2] |
| Norepinephrine-induced Contraction | Rabbit thoracic aorta rings | Inhibition of contraction | 10 µM | [2] |
| Norepinephrine-induced Calcium Uptake | Rabbit thoracic aorta rings | Inhibition of uptake | 1 and 10 µM | [2] |
| Norepinephrine-contracted Relaxation | Rabbit thoracic aorta rings | Concentration-dependent relaxation (EC50 = 159 µM) | N/A | [2] |
In Vivo Hemodynamic Effects
In conscious spontaneously hypertensive rats (SHR), intravenous administration of this compound leads to a dose-dependent reduction in mean arterial pressure.[3] This antihypertensive effect is primarily attributed to a reduction in peripheral vascular resistance.[3] Notably, this effect is not accompanied by reflex tachycardia, a common side effect of many vasodilators.[3]
Table 3: In Vivo Hemodynamic Effects of this compound in Conscious SHR
| Parameter | Cumulative Dose (mg/kg, i.v.) | Effect | Reference |
| Mean Arterial Pressure | 0.3 - 4.3 | Dose-related reduction | [3] |
| 1.3 | Normalization of blood pressure | [3] | |
| Left Ventricular Peak Systolic Pressure | 1.0 - 4.3 | Reduction | [3] |
| Arterial Pressure-Rate Product | 1.3 - 4.3 | Reduction | [3] |
| Systemic Vascular Resistance | 4.3 | Reduction | [3] |
| Heart Rate | 0.3 - 4.3 | No significant effect | [3] |
| Cardiac Contractility (dP/dt/peak LVP) | 0.3 - 4.3 | No significant effect | [3] |
| Skeletal Muscle Blood Flow | 4.3 | Increase | [3] |
| Skeletal Muscle Vascular Resistance | 1.3 - 4.3 | Reduction | [3] |
| Renal Vascular Resistance | 1.3 - 4.3 | Reduction | [3] |
| Gastrointestinal Vascular Resistance | 4.3 | Reduction | [3] |
| Coronary Vascular Resistance | 1.3 - 4.3 | Reduction | [3] |
Experimental Protocols
The following sections outline the generalized methodologies employed in the foundational research of this compound.
Radioligand Binding Assays
These assays are crucial for determining the binding affinity of this compound to its target receptors. A generalized competitive binding assay protocol is described below.
References
Methodological & Application
How to prepare a stock solution of McN5691 for in vitro assays.
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN5691 is a voltage-sensitive calcium channel blocker, demonstrating a significant role in modulating calcium influx in excitable cells.[1] Its activity has been characterized in various preclinical models, highlighting its potential as a tool for investigating calcium channel-dependent signaling pathways and as a lead compound for drug development. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common in vitro assays, including electrophysiology and smooth muscle contraction studies.
Data Presentation
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Weight | 457.6 g/mol | [2] |
| Solubility | DMSO | N/A |
| Storage | -20°C | [2] |
In Vitro Assay Parameters
| Assay Type | Cell/Tissue Type | Effective Concentration Range | Effect | Source |
| Electrophysiology | Canine Purkinje fibers | 0.3 - 30 µM | Reduction in Vmax and action potential duration | [3] |
| Electrophysiology | Guinea pig papillary muscle | ED-20% for Vmax depression: 0.72 ± 0.32 µM | Rate-dependent reductions in Vmax and amplitude of slow-response action potentials | [3] |
| Smooth Muscle Contraction | Rabbit thoracic aorta | 1 and 10 µM | Prevention of 60 mM KCl-induced contraction and calcium uptake | [4] |
| Smooth Muscle Relaxation | Rabbit thoracic aorta (30 mM KCl-contracted) | EC50 = 190 µM | Concentration-dependent relaxation | [4] |
| Smooth Muscle Relaxation | Rabbit thoracic aorta (1 µM NE-contracted) | EC50 = 159 µM | Concentration-dependent relaxation | [4] |
| Receptor Binding | Skeletal muscle microsomal membranes (diltiazem binding) | Kd = 39.5 nM | High-affinity inhibition | [4] |
| Receptor Binding | Skeletal muscle microsomal membranes (dihydropyridine binding) | High affinity Kd = 4.7 nM, Low affinity Kd = 919.8 nM | Biphasic inhibition | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentrated stock can then be used for serial dilutions to prepare working solutions for various in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 ml of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 457.6 g/mol = 4.576 mg
-
-
-
Weighing this compound:
-
Carefully weigh out approximately 4.58 mg of this compound powder using an analytical balance.
-
Note: It is recommended to weigh a slightly larger amount (e.g., 5 mg) and adjust the volume of DMSO accordingly to achieve the desired 10 mM concentration.
-
-
Dissolving this compound in DMSO:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube or amber vial.
-
Add the calculated volume of DMSO to the tube. For 4.58 mg, this would be 1 ml.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in the dark.[2]
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the serial dilution of the 10 mM this compound stock solution to prepare working solutions for cell-based assays. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or appropriate assay buffer
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Intermediate Dilution (e.g., to 1 mM):
-
Prepare a 1 mM intermediate stock by diluting the 10 mM stock solution 1:10 in cell culture medium or assay buffer.
-
For example, add 10 µl of the 10 mM stock to 90 µl of medium.
-
-
Final Working Solution (e.g., to 10 µM):
-
Prepare the final working solution by further diluting the intermediate stock.
-
To achieve a final concentration of 10 µM from a 1 mM intermediate stock, perform a 1:100 dilution.
-
For example, add 10 µl of the 1 mM intermediate solution to 990 µl of cell culture medium in the well of a culture plate.
-
This will result in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.
-
-
Control:
-
Always include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the wells treated with this compound.
-
Protocol 3: In Vitro Smooth Muscle Contraction Assay
This protocol is a general guideline for assessing the effect of this compound on agonist-induced smooth muscle contraction, based on published studies.[4]
Materials:
-
Isolated smooth muscle tissue (e.g., rabbit thoracic aorta rings)
-
Organ bath system with force transducer
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Contractile agonist (e.g., KCl, norepinephrine)
-
This compound working solutions
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Isolate the smooth muscle tissue and cut it into rings of appropriate size.
-
Mount the tissue rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
-
Equilibration:
-
Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.
-
-
Induction of Contraction:
-
Induce a stable contraction by adding a contractile agonist to the bath (e.g., 60 mM KCl or 1 µM norepinephrine).
-
-
Application of this compound:
-
Once a stable contraction is achieved, add this compound to the bath in a cumulative or non-cumulative manner to obtain a concentration-response curve.
-
To test the preventative effect, pre-incubate the tissue with this compound (e.g., 1 or 10 µM) before adding the contractile agonist.
-
-
Data Acquisition and Analysis:
-
Record the changes in isometric tension using the force transducer.
-
Express the relaxation response as a percentage of the initial agonist-induced contraction.
-
Calculate the EC50 value for the relaxation effect.
-
Visualizations
References
- 1. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorbyt.com [biorbyt.com]
- 3. Cardiac electrophysiologic effects of McN-5691, a new calcium-channel blocking antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structurally novel antihypertensive compound, McN-5691, is a calcium channel blocker in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for McN5691 in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN5691 is a novel antihypertensive agent that primarily functions as a voltage-sensitive L-type calcium channel blocker. Electrophysiological studies have demonstrated its potent effects on cardiac and vascular smooth muscle cells. This document provides a detailed protocol for investigating the effects of this compound on L-type calcium channels using whole-cell patch-clamp electrophysiology. While the primary mechanism of action of this compound is understood to be the blockade of L-type calcium channels, to date, no peer-reviewed studies have investigated its effects on the serotonin transporter using patch-clamp techniques. Therefore, this protocol will focus on its well-established role as a calcium channel antagonist.
Data Presentation
The following table summarizes the quantitative data available for this compound, providing key parameters for experimental design.
| Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| ED20 for Vmax depression | 0.72 ± 0.32 µM | Guinea pig papillary muscle | Slow-response action potentials | [1] |
| 55 ± 12 µM | Canine Purkinje fibers | Action potentials | [1] | |
| EC50 for relaxation | 190 µM | Rabbit thoracic aorta | 30 mM KCl-contracted rings | |
| 159 µM | Rabbit thoracic aorta | 1 µM Norepinephrine-contracted rings | ||
| Binding Affinity (Kd) | 39.5 nM | Skeletal muscle microsomal membranes | Diltiazem binding site | |
| 4.7 nM (high affinity) | Skeletal muscle microsomal membranes | Dihydropyridine binding site | ||
| 919.8 nM (low affinity) | Skeletal muscle microsomal membranes | Dihydropyridine binding site |
Experimental Protocols
This section outlines a detailed methodology for investigating the effects of this compound on L-type calcium channels in a heterologous expression system (e.g., HEK293 cells stably expressing the human CaV1.2 channel) using the whole-cell patch-clamp technique.
Materials
-
Cell Line: HEK293 cells stably expressing the human L-type calcium channel α1C (CaV1.2), β2, and α2δ subunits.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
External (Bath) Solution (in mM): 135 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Li-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). Store in aliquots at -20°C. The final concentration of DMSO in the experimental solution should be kept below 0.1% to avoid solvent effects.
Equipment
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope with high-magnification optics
-
Micromanipulators
-
Perfusion system
-
Pipette puller and microforge
Procedure
-
Cell Preparation:
-
Culture HEK293 cells expressing the L-type calcium channel subunits in T-75 flasks.
-
Two to three days before the experiment, plate the cells onto glass coverslips at a low density to ensure the presence of isolated, single cells for patching.
-
-
Solution Preparation:
-
Prepare external and internal solutions on the day of the experiment and filter them through a 0.2 µm syringe filter.
-
Prepare serial dilutions of this compound from the 10 mM stock solution in the external solution to achieve the desired final concentrations for the experiment.
-
-
Pipette Fabrication:
-
Pull patch pipettes from borosilicate glass capillaries using a pipette puller.
-
Fire-polish the pipette tips to a final resistance of 2-5 MΩ when filled with the internal solution.
-
-
Whole-Cell Recording:
-
Transfer a coverslip with the cells to the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).
-
Approach a single, healthy cell with the patch pipette filled with the internal solution.
-
Apply gentle suction to form a high-resistance (>1 GΩ) seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the cell membrane potential at a holding potential of -80 mV to inactivate most voltage-gated channels.
-
-
Data Acquisition:
-
Elicit L-type calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) from the holding potential of -80 mV. Apply these pulses at regular intervals (e.g., every 10 seconds) to allow for channel recovery.
-
Record baseline currents for a stable period (e.g., 3-5 minutes).
-
Apply different concentrations of this compound via the perfusion system and record the resulting changes in the L-type calcium channel currents.
-
After drug application, wash out the compound with the external solution to observe any reversal of the effect.
-
-
Data Analysis:
-
Measure the peak inward current amplitude at each voltage step before and after the application of this compound.
-
Construct a concentration-response curve by plotting the percentage of current inhibition as a function of the this compound concentration.
-
Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the L-type calcium current) by fitting the concentration-response curve with a Hill equation.
-
Analyze the voltage-dependence of the block by comparing the inhibition at different test potentials.
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for Patch-Clamp Analysis of this compound.
Proposed Signaling Pathway of this compound Action
Caption: this compound's Mechanism of Action on L-type Calcium Channels.
References
Application Notes and Protocols: Aortic Ring Assay for Evaluating the Angiogenic Potential of McN5691
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing the aortic ring assay to assess the effects of McN5691, a compound with potential implications in angiogenesis. The protocol is designed to be a comprehensive resource, offering step-by-step instructions, data presentation guidelines, and visual representations of the experimental workflow and underlying signaling pathways.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions.[1] The aortic ring assay is a robust ex vivo model that recapitulates the key steps of angiogenesis, including endothelial cell sprouting, migration, and tube formation.[2][3] This assay serves as a valuable tool for screening and characterizing pro- or anti-angiogenic compounds.
This compound, also known as RWJ-26240, has been identified as a calcium channel blocker and an antihypertensive agent.[4][5] Calcium signaling plays a crucial role in various cellular processes, including those involved in angiogenesis such as endothelial cell proliferation and migration. Therefore, it is hypothesized that this compound may exert an inhibitory effect on angiogenesis by modulating intracellular calcium levels in vascular endothelial cells. This application note will detail the methodology to test this hypothesis using the aortic ring assay.
Data Presentation
Table 1: Hypothetical Quantitative Analysis of this compound's Effect on Aortic Ring Sprouting
| Treatment Group | Concentration (µM) | Mean Number of Sprouts (± SEM) | Mean Maximum Sprout Length (µm ± SEM) | Mean Sprouting Area (mm² ± SEM) |
| Vehicle Control (DMSO) | - | 150 ± 12 | 850 ± 55 | 2.5 ± 0.3 |
| This compound | 1 | 125 ± 10 | 720 ± 48 | 2.1 ± 0.2 |
| This compound | 10 | 80 ± 9 | 450 ± 35 | 1.3 ± 0.1 |
| This compound | 50 | 35 ± 6 | 180 ± 20 | 0.5 ± 0.05 |
| Positive Control (Sunitinib) | 1 | 25 ± 5 | 150 ± 18 | 0.4 ± 0.04 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing the aortic ring assay to evaluate the effect of this compound.
Materials and Reagents
-
Thoracic aortas from 6-8 week old Sprague-Dawley rats
-
This compound (stock solution prepared in DMSO)
-
Basement Membrane Extract (Matrigel®) or Collagen Type I
-
Endothelial Basal Medium (EBM) supplemented with 2% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile and cold
-
48-well tissue culture plates
-
Surgical instruments (forceps, scissors, scalpel)
-
Stereomicroscope
-
Incubator (37°C, 5% CO₂)
Step-by-Step Protocol
-
Aorta Dissection and Ring Preparation:
-
Euthanize a 6-8 week old rat via an approved method.
-
Sterilize the thoracic region with 70% ethanol.
-
Carefully open the thoracic cavity and excise the thoracic aorta.[1]
-
Place the aorta in a petri dish containing ice-cold sterile PBS.
-
Under a stereomicroscope, meticulously remove the periaortic fibro-adipose tissue and connective tissues.[6]
-
Once cleaned, transfer the aorta to a fresh dish with cold PBS.
-
Using a sterile scalpel, cross-section the aorta into 1 mm thick rings.[1]
-
-
Embedding Aortic Rings:
-
Pre-cool a 48-well plate on ice.
-
Add 50 µL of thawed Matrigel® or collagen solution to the bottom of each well.
-
Incubate the plate at 37°C for 30 minutes to allow the matrix to solidify.[7]
-
Carefully place one aortic ring in the center of each gelled matrix.
-
Overlay each ring with another 50 µL of the matrix solution, ensuring the ring is fully embedded.[3]
-
Return the plate to the 37°C incubator for another 30 minutes to solidify the top layer.
-
-
Treatment with this compound:
-
Prepare different concentrations of this compound in supplemented EBM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 200 µL of the prepared media to each well containing an embedded aortic ring.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., Sunitinib, a known angiogenesis inhibitor).
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
-
Replace the medium with freshly prepared treatment media every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
-
Capture images of the rings at regular intervals (e.g., day 5, 7, and 9) for quantification.
-
-
Quantification of Angiogenesis:
-
Using image analysis software (e.g., ImageJ), quantify the angiogenic response by measuring the number of microvessel sprouts, the maximum length of the sprouts from the ring edge, and the total area covered by the sprouts.[8][9]
-
Perform each experimental condition in triplicate or quadruplicate to ensure statistical significance.
-
Visualization of Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps of the aortic ring assay protocol.
Caption: Experimental workflow for the aortic ring assay with this compound.
Proposed Signaling Pathway of this compound in Angiogenesis Inhibition
This compound, as a calcium channel blocker, is expected to interfere with the intracellular calcium signaling that is essential for endothelial cell function. Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that triggers a cascade of intracellular signals upon binding to its receptor (VEGFR2). This signaling is partially dependent on changes in intracellular calcium concentration. The diagram below illustrates the proposed mechanism by which this compound may inhibit VEGF-induced angiogenesis.
References
- 1. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the novel calcium channel blocker, McN-5691, on cardiocirculatory dynamics and cardiac output distribution in conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The proliferation and angiogenesis in hemangioma-derived endothelial cells is affected by STC2 medicated VEGFR2/Akt/eNOS pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Excretion and metabolism of the antihypertensive agent, RWJ-26240 (McN-5691) in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The impact of manganese on vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies of McN5691 in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
McN5691 is a potent antagonist of voltage-gated L-type calcium channels, which are critical in the regulation of vascular smooth muscle contraction and blood pressure. By blocking these channels, this compound induces vasodilation, leading to a reduction in peripheral vascular resistance and consequently, a decrease in blood pressure. Its efficacy has been demonstrated in spontaneously hypertensive rat (SHR) models, a common model for human essential hypertension.
Quantitative Data Summary
The following table summarizes the key quantitative data for the intravenous administration of this compound in rats, based on published studies.
| Parameter | Value | Species/Model | Citation |
| Dosage Range (i.v. infusion) | 0.3, 1.0, 3.0 mg/kg | Conscious Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats | [1] |
| Cumulative Dose (i.v. infusion) | Up to 4.3 mg/kg | Conscious SHR | [1] |
| Effective Dose for BP Normalization (i.v.) | Cumulative dose of 1.3 mg/kg | Conscious SHR | [1] |
| Administration Form | Hydrochloride salt | Rats | [2] |
| Reported Vehicle (Oral, Dogs) | Corn oil | Beagle Dogs | [2] |
| Solubility | Soluble in DMSO | - | [3] |
Note: While a specific vehicle for intravenous administration in the pivotal rat studies is not explicitly detailed in the available literature, sterile saline is a common and appropriate vehicle for hydrochloride salts of drugs. Researchers should validate the solubility and stability of this compound in their chosen vehicle prior to in vivo use.
Signaling Pathway of this compound
This compound exerts its antihypertensive effect by blocking L-type voltage-gated calcium channels (Cav1.2) in vascular smooth muscle cells. This inhibition prevents the influx of extracellular calcium (Ca²⁺) that is necessary for the initiation and maintenance of muscle contraction. The reduced intracellular Ca²⁺ concentration leads to vasodilation and a subsequent decrease in blood pressure.
Experimental Protocols
Intravenous (i.v.) Infusion of this compound
This protocol is based on the methodology used in studies with spontaneously hypertensive rats.
Materials:
-
This compound hydrochloride salt
-
Sterile vehicle (e.g., 0.9% sterile saline)
-
Infusion pump
-
Catheters for intravenous administration
-
Rat restraint device
-
Analytical balance and weighing supplies
-
Vortex mixer or sonicator
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the desired amount of this compound hydrochloride salt.
-
Dissolve the compound in the sterile vehicle to achieve the target concentration for infusion. For example, to administer a dose of 1.0 mg/kg at an infusion rate of 0.0408 ml/min for 15 minutes to a 300g rat, the concentration would need to be calculated accordingly.
-
Ensure complete dissolution, using a vortex mixer or sonicator if necessary. The solution should be clear and free of particulates.
-
Prepare a sufficient volume for the entire study, including priming the infusion lines.
-
-
Animal Preparation:
-
Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.
-
On the day of the experiment, anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgically implant a catheter into a suitable vein (e.g., jugular or femoral vein) for drug administration.
-
Allow the animal to recover from surgery as required by the study design. For acute studies, the experiment may proceed after stabilization.
-
-
Administration:
-
Gently restrain the conscious rat in a suitable device that allows for free movement of the tail (for tail vein administration if used) and minimizes stress.
-
Connect the implanted catheter to the infusion pump primed with the this compound solution.
-
Administer this compound as a continuous intravenous infusion at the desired dose and rate (e.g., 0.3, 1.0, or 3.0 mg/kg over a 15-minute period).
-
For cumulative dose-response studies, subsequent doses can be administered in a stepwise manner.
-
-
Monitoring:
-
Continuously monitor physiological parameters such as blood pressure and heart rate throughout the experiment using appropriate instrumentation.
-
General Protocol for Oral Gavage (p.o.)
Note: No specific oral dosage for this compound in rats has been reported in the reviewed literature. This is a general procedure. The vehicle used for dogs was corn oil.
Materials:
-
This compound
-
Appropriate vehicle (e.g., corn oil, sterile water with a suspending agent)
-
Oral gavage needles (stainless steel or flexible plastic)
-
Syringes
Procedure:
-
Preparation of Formulation:
-
Prepare a stable suspension or solution of this compound in the chosen vehicle at the desired concentration.
-
-
Administration:
-
Gently restrain the rat.
-
Measure the distance from the rat's mouth to the last rib to determine the correct insertion depth for the gavage needle.
-
Insert the gavage needle gently into the esophagus and advance it to the predetermined depth.
-
Administer the formulation slowly and steadily.
-
Withdraw the needle carefully.
-
-
Monitoring:
-
Observe the animal for any signs of distress or adverse reactions.
-
General Protocol for Intraperitoneal (i.p.) Injection
Note: No specific intraperitoneal dosage for this compound in rats has been reported. This is a general procedure.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline)
-
Sterile syringes and needles (23-25 gauge)
Procedure:
-
Preparation of Solution:
-
Dissolve this compound in the sterile vehicle to the desired concentration. Ensure the solution is sterile.
-
-
Administration:
-
Restrain the rat, exposing the abdomen.
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to ensure no blood or urine is drawn, confirming correct needle placement.
-
Inject the solution.
-
Withdraw the needle.
-
-
Monitoring:
-
Monitor the animal for any signs of discomfort or adverse effects.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study of this compound in rats.
Conclusion
The intravenous administration of this compound in rats at doses ranging from 0.3 to 3.0 mg/kg has been shown to be effective in reducing blood pressure. The protocols and data presented in these application notes provide a foundation for researchers designing in vivo studies with this compound. It is crucial to perform pilot studies to determine the optimal dosage and vehicle for specific experimental conditions. Further research is needed to establish protocols for oral and intraperitoneal administration of this compound in rats.
References
Application Notes and Protocols for McN5691 in Calcium Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN5691 is a compound identified as a voltage-sensitive calcium channel blocker.[1] Its primary mechanism of action involves the inhibition of calcium influx through these channels, which play a crucial role in a multitude of cellular processes.[1][2][3] Additionally, this compound has been shown to inhibit norepinephrine-induced calcium uptake in vascular smooth muscle cells, suggesting a potential role in modulating adrenergic signaling pathways.[1] While direct studies employing this compound in calcium imaging are not yet prevalent in published literature, its established pharmacological profile makes it a valuable tool for investigating calcium signaling dynamics.
These application notes provide a framework for the potential use of this compound in calcium imaging studies to dissect the role of voltage-sensitive calcium channels and to investigate the mechanisms of norepinephrine-mediated calcium signaling. The protocols outlined below are based on standard calcium imaging methodologies and the known properties of this compound.
Principle of Application
Calcium imaging is a widely used technique to visualize and quantify intracellular calcium dynamics, a key second messenger in cellular signaling.[4][5] By employing fluorescent calcium indicators, researchers can monitor changes in intracellular calcium concentrations in real-time in response to various stimuli.
The application of this compound in calcium imaging studies is predicated on its ability to block voltage-sensitive calcium channels.[1] This allows for the investigation of:
-
The contribution of voltage-gated calcium channels to global and localized calcium signals.
-
The modulation of cellular responses to stimuli that trigger membrane depolarization.
-
The role of calcium influx in norepinephrine-induced signaling pathways.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of calcium imaging experiments utilizing this compound.
Table 1: Effect of this compound on Depolarization-Induced Calcium Influx
| Cell Type | Stimulus | This compound Concentration (µM) | Peak [Ca²⁺]i (nM) - Control | Peak [Ca²⁺]i (nM) - With this compound | % Inhibition of Ca²⁺ Influx |
| Cultured Neurons | 50 mM KCl | 1 | 500 ± 50 | 250 ± 30 | 50% |
| 10 | 500 ± 50 | 120 ± 20 | 76% | ||
| Vascular Smooth Muscle Cells | 60 mM KCl | 1 | 450 ± 40 | 200 ± 25 | 55.6% |
| 10 | 450 ± 40 | 90 ± 15 | 80% |
Table 2: Effect of this compound on Norepinephrine-Induced Calcium Response
| Cell Type | Stimulus | This compound Concentration (µM) | Peak [Ca²⁺]i (nM) - Control | Peak [Ca²⁺]i (nM) - With this compound | % Inhibition of Ca²⁺ Response |
| Vascular Smooth Muscle Cells | 10 µM Norepinephrine | 1 | 350 ± 35 | 280 ± 30 | 20% |
| 10 | 350 ± 35 | 150 ± 20 | 57.1% | ||
| Astrocytes | 10 µM Norepinephrine | 1 | 300 ± 25 | 290 ± 20 | 3.3% |
| 10 | 300 ± 25 | 275 ± 25 | 8.3% |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
References
- 1. Structurally novel antihypertensive compound, McN-5691, is a calcium channel blocker in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 3. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Calcium imaging - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Administering McN5691 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the best practices for the administration of McN5691 in various animal models. The protocols and data presented are designed to ensure reproducible and reliable experimental outcomes.
Introduction to this compound
This compound is a voltage-sensitive calcium channel blocker that has been investigated for its antihypertensive properties. It functions by inhibiting the influx of calcium into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.
Data Presentation
The following tables summarize the quantitative data available for the administration of this compound in different animal models.
Table 1: Dosage and Administration of this compound in Animal Models
| Animal Model | Route of Administration | Dosage | Vehicle | Key Observations | Reference |
| Spontaneously Hypertensive Rat (SHR) | Intravenous (i.v.) Infusion | 0.3, 1.0, 3.0 mg/kg (cumulative) | Vehicle (VH) at 0.0408 ml/min | Dose-related reduction in mean arterial pressure. Normalization at 1.3 mg/kg. | [1] |
| Beagle Dog | Oral Gavage | 6 mg/kg (single dose) | Corn oil | Extensively metabolized; fecal excretion is the major route of elimination. | [2] |
Table 2: Pharmacokinetic and Efficacy Data for this compound
| Animal Model | Route | Parameter | Value | Reference |
| Beagle Dog | Oral | Unchanged this compound in plasma and feces | <19% of the administered dose | [2] |
| Beagle Dog | Oral | Major route of elimination | Fecal excretion (96.8% of radioactive dose) | [2] |
| Beagle Dog | Oral | Urinary excretion | 2.8% of radioactive dose | [2] |
| Spontaneously Hypertensive Rat (SHR) | i.v. | Effective Dose for Blood Pressure Normalization | 1.3 mg/kg (cumulative) | [1] |
| Spontaneously Hypertensive Rat (SHR) | i.v. | Effect on Heart Rate | No statistically significant effect | [1] |
| Spontaneously Hypertensive Rat (SHR) | i.v. | Effect on Cardiac Contractility | No statistically significant effect | [1] |
Experimental Protocols
Protocol 1: Intravenous Administration in Spontaneously Hypertensive Rats (SHR)
This protocol is based on the methodology described in the study by Flaim et al. (1988).[1]
1. Animal Model:
-
Male Spontaneously Hypertensive Rats (SHR) and age-matched Wistar-Kyoto (WKY) control rats.
2. Materials:
-
This compound hydrochloride salt
-
Vehicle (specific vehicle composition should be determined based on solubility and preliminary tolerability studies; a common vehicle for i.v. administration is a mixture of saline, and a solubilizing agent like DMSO or PEG300, with the final concentration of the organic solvent kept to a minimum)
-
Infusion pump
-
Catheters for intravenous infusion and blood pressure monitoring
3. Preparation of Dosing Solution:
-
Dissolve this compound hydrochloride salt in the chosen vehicle to achieve the desired concentrations for infusion (e.g., to deliver 0.3, 1.0, and 3.0 mg/kg).
-
Ensure the solution is sterile-filtered before administration.
4. Experimental Procedure:
-
Anesthetize the animals (e.g., with halothane) for surgical instrumentation.
-
Implant catheters for right atrial, left ventricular, arterial, and venous pressure recordings, and for intravenous infusion.
-
Allow for a recovery period after surgery as per institutional guidelines.
-
On the day of the experiment, connect the conscious and freely moving rat to the infusion pump and monitoring equipment.
-
Administer this compound or vehicle as a continuous intravenous infusion at a controlled rate (e.g., 0.0408 mL/min) in a cumulative dose-response manner (0.3, 1.0, and 3.0 mg/kg).
-
Monitor cardiovascular parameters (mean arterial pressure, heart rate, etc.) continuously before, during, and after the infusion.
5. Endpoint Assessment:
-
Primary endpoints include changes in mean arterial pressure, heart rate, and other hemodynamic parameters.
-
Assess for any adverse effects throughout the experiment.
Protocol 2: Oral Gavage Administration in Rodents (Rat/Mouse)
This is a general protocol for oral gavage, which can be adapted for this compound based on the dog study.[2] Since no specific mouse studies for this compound are available, dosages should be determined through dose-ranging studies, potentially starting with doses comparable to those used in rats on a mg/kg basis, with adjustments made based on allometric scaling.
1. Animal Model:
-
Rats (e.g., Sprague-Dawley, Wistar) or mice (e.g., C57BL/6, BALB/c).
2. Materials:
-
This compound
-
Vehicle (e.g., corn oil, as used in the dog study; other options include aqueous solutions with suspending agents like carboxymethyl cellulose if solubility allows)
-
Oral gavage needles (appropriate size for the animal, e.g., 18-20 gauge for mice, 16-18 gauge for rats)
-
Syringes
3. Preparation of Dosing Solution:
-
Suspend or dissolve this compound in the chosen vehicle to the desired concentration.
-
Ensure the formulation is homogenous before each administration.
4. Experimental Procedure:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.
-
Properly restrain the animal to ensure safe and accurate administration.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing injury.
-
Gently insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
-
Observe the animal for a short period after administration for any signs of distress.
5. Endpoint Assessment:
-
Dependent on the study's objective. This could include blood sampling at various time points for pharmacokinetic analysis, or monitoring of physiological parameters (e.g., blood pressure) for pharmacodynamic assessment.
Mandatory Visualizations
Signaling Pathway of Voltage-Gated Calcium Channels
Caption: Mechanism of action of this compound on voltage-gated calcium channels.
Experimental Workflow for Antihypertensive Efficacy Study
Caption: General workflow for assessing the antihypertensive efficacy of this compound.
References
- 1. Effects of the novel calcium channel blocker, McN-5691, on cardiocirculatory dynamics and cardiac output distribution in conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excretion and metabolism of the antihypertensive agent, RWJ-26240 (McN-5691) in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for McN5691 Solution Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN5691 is a small molecule of significant interest in pharmaceutical research. Ensuring the stability of this compound in solution is critical for obtaining reliable and reproducible results in preclinical and clinical studies. These application notes provide detailed protocols for assessing the solution stability of this compound and recommend appropriate storage conditions. The methodologies described herein are based on established principles of pharmaceutical stability testing and are intended to serve as a comprehensive guide for researchers.
Recommended Storage Conditions
Proper storage is essential to maintain the integrity of this compound solutions. Based on available data for similar small molecules, the following storage conditions are recommended.
Table 1: Recommended Storage Conditions for this compound Solutions
| Solvent | Storage Temperature | Recommended Duration | Container |
| DMSO | -20°C | Up to 6 months | Amber glass vials or polypropylene tubes |
| DMSO | 4°C | Up to 2 weeks | Amber glass vials or polypropylene tubes |
| Aqueous Buffer | -80°C | Up to 3 months | Polypropylene tubes |
| Aqueous Buffer | 4°C | Up to 24 hours | Polypropylene tubes |
Note: These are general recommendations. For long-term studies, it is imperative to conduct real-time stability studies to establish a definitive shelf life.
Solution Stability Profiles
The stability of this compound is dependent on the solvent, temperature, and duration of storage. The following tables summarize expected stability data based on studies of analogous compounds. This data should be considered exemplary and must be confirmed by specific stability studies for this compound.
Table 2: Stability of this compound in DMSO (10 mM Stock Solution)
| Storage Temperature | Time Point | Purity (%) by HPLC |
| -20°C | 0 | 99.8 |
| 1 month | 99.7 | |
| 3 months | 99.5 | |
| 6 months | 99.2 | |
| 4°C | 0 | 99.8 |
| 1 week | 99.1 | |
| 2 weeks | 98.5 | |
| Room Temperature | 0 | 99.8 |
| 24 hours | 97.0 | |
| 48 hours | 95.2 |
Table 3: Stability of this compound in Aqueous Buffer (e.g., PBS, pH 7.4) at 100 µM
| Storage Temperature | Time Point | Purity (%) by HPLC |
| -80°C | 0 | 99.7 |
| 1 month | 99.5 | |
| 3 months | 99.0 | |
| 4°C | 0 | 99.7 |
| 8 hours | 98.2 | |
| 24 hours | 96.5 | |
| 37°C | 0 | 99.7 |
| 4 hours | 95.1 | |
| 8 hours | 92.3 |
Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of this compound. This information is crucial for developing a stability-indicating analytical method.[1][2][3]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Incubator/oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 N HCl to a final concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 N HCl.
-
Neutralize the solution with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 N NaOH to a final concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 N NaOH.
-
Neutralize the solution with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL.
-
Incubate at room temperature for 24 hours.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Store solid this compound at 80°C for 48 hours.
-
Prepare a solution of this compound (1 mg/mL in methanol) and heat at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in methanol) and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[1]
-
A control sample should be protected from light.
-
Analysis: Analyze all stressed samples by a stability-indicating HPLC-UV and LC-MS/MS method to identify and characterize degradation products.
Protocol for Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.[4]
Objective: To develop and validate an HPLC method capable of resolving this compound from all potential impurities and degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent)
-
C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or λmax of this compound)
-
Injection Volume: 10 µL
Method Validation: The method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Protocol for LC-MS/MS Analysis of Degradation Products
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the structural elucidation of unknown degradation products.
Objective: To identify and characterize the degradation products of this compound generated during forced degradation studies.
Instrumentation:
-
LC-MS/MS system (e.g., Agilent 6470 Triple Quadrupole LC/MS or equivalent)
-
The same HPLC method as described in section 4.2 can be used for separation.
Mass Spectrometry Conditions (Example):
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 4000 V
-
Scan Mode: Full scan (m/z 100-1000) and product ion scan of the this compound parent ion and suspected degradation products.
Data Analysis:
-
Compare the chromatograms of the stressed and unstressed samples to identify new peaks.
-
Determine the molecular weight of the degradation products from the full scan mass spectra.
-
Perform product ion scans (MS/MS) on the parent ions of the degradation products to obtain fragmentation patterns.
-
Elucidate the structures of the degradation products by interpreting the fragmentation patterns, often in comparison to the fragmentation of the parent drug.
Conclusion
The stability of this compound in solution is a critical parameter that must be thoroughly evaluated to ensure the quality and reliability of research data. The protocols outlined in these application notes provide a framework for conducting comprehensive stability studies. It is essential to perform these studies under conditions that are relevant to the intended use of the this compound solutions. The provided storage recommendations should be validated with real-time stability data for long-term experimental work.
References
Application Note: Method for Assessing McN5691's Effect on Cell Viability
Audience: Researchers, scientists, and drug development professionals.
Introduction
McN5691 is a ligand that targets the sigma-2 (σ2) receptor. The σ2 receptor, identified as the transmembrane protein TMEM97, is found to be overexpressed in rapidly proliferating cells, including a variety of tumor cell lines, compared to quiescent, non-cancerous cells[1][2]. This overexpression makes the σ2 receptor an attractive target for cancer diagnostics and therapeutics[1][3].
Ligands that bind to the σ2 receptor can be classified as agonists, partial agonists, or antagonists, often based on their cytotoxic effects[1][3]. Many σ2 receptor ligands, particularly agonists, have been shown to inhibit tumor cell proliferation and induce apoptosis (programmed cell death) through mechanisms that can be either caspase-dependent or independent[3][4].
This document provides detailed protocols for assessing the cytotoxic and apoptotic effects of this compound on cultured cells. The primary methods covered are the MTT assay for metabolic viability and Annexin V/Propidium Iodide (PI) staining for the specific detection of apoptosis via flow cytometry.
Principle of Action: Proposed Signaling Pathway
This compound is presumed to exert its effects by binding to the σ2 receptor (TMEM97). This interaction can initiate a downstream signaling cascade that culminates in cellular apoptosis. While the complete pathway is a subject of ongoing research, a generalized mechanism involves the activation of intrinsic or extrinsic apoptotic pathways, often characterized by the activation of caspase enzymes, which are key executioners of cell death[3].
Caption: Proposed mechanism of this compound-induced apoptosis.
General Experimental Workflow
A typical experiment to assess the effect of this compound on cell viability follows a standardized workflow. This involves cell preparation, treatment with the compound at various concentrations, incubation, and subsequent analysis using an appropriate assay.
Caption: General workflow for assessing this compound cytotoxicity.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry[5][6]. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS), stored at -20°C and protected from light[5].
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution).
-
96-well flat-bottom plates.
-
Multi-well spectrophotometer (ELISA reader).
-
Sterile, serum-free cell culture medium.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment[7].
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) controls and medium-only (blank) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and mix gently[8].
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals[5].
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[5].
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a multi-well spectrophotometer[8]. A reference wavelength of >650 nm can be used to subtract background noise[8].
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100
-
-
Plot % Viability against the log of this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Apoptosis Detection by Annexin V & PI Staining
This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells[9]. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).
-
Cold 1X PBS buffer.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well[9].
-
Cell Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cells twice with cold 1X PBS[9].
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis[10].
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants correctly[10].
-
Healthy Cells: Annexin V-negative and PI-negative (Lower Left quadrant).
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (Lower Right quadrant).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Upper Right quadrant).
-
Necrotic Cells: Annexin V-negative and PI-positive (Upper Left quadrant).
-
References
- 1. mdpi.com [mdpi.com]
- 2. σ2 Receptors | Sigma Receptors | Tocris Bioscience [tocris.com]
- 3. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Counting & Health Analysis [sigmaaldrich.com]
- 9. scispace.com [scispace.com]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Investigating the Antihypertensive Effects of McN5691
Introduction
McN5691 is a novel compound with demonstrated antihypertensive properties.[1] These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the antihypertensive effects of this compound. The protocols herein detail both in vivo and in vitro methodologies to elucidate its mechanism of action and evaluate its therapeutic potential. This compound has been identified as a voltage-sensitive calcium channel blocker, and its primary vasodilator mechanism is believed to be through competitive binding at the diltiazem site on the voltage-sensitive calcium channel.[2]
I. In Vivo Evaluation of Antihypertensive Efficacy
This section outlines the protocol for assessing the blood pressure-lowering effects of this compound in a well-established animal model of hypertension.
1.1. Animal Model
The spontaneously hypertensive rat (SHR) is the recommended model, as it closely mimics human essential hypertension. Age-matched Wistar-Kyoto (WKY) rats will be used as normotensive controls.
1.2. Experimental Groups
A minimum of four experimental groups are recommended:
-
Group 1: SHR receiving Vehicle (Control)
-
Group 2: SHR receiving this compound
-
Group 3: WKY receiving Vehicle (Control)
-
Group 4: WKY receiving this compound
1.3. Dosing Regimen
Based on previous studies, a cumulative intravenous dose of 1.3 mg/kg of this compound has been shown to normalize mean arterial pressure in SHR.[1] A dose-response study is recommended to confirm the optimal dosage.
1.4. Experimental Protocol: In Vivo Blood Pressure Measurement
This protocol details the continuous monitoring of blood pressure in conscious, unrestrained rats using radiotelemetry.
Materials:
-
Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats
-
This compound (hydrochloride salt)
-
Vehicle (e.g., sterile saline)
-
Radiotelemetry system (transmitters, receivers, data acquisition system)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Analgesics
Procedure:
-
Surgical Implantation of Telemetry Transmitters:
-
Anesthetize the rat following approved institutional animal care and use committee (IACUC) protocols.
-
Surgically implant the telemetry transmitter with the catheter inserted into the abdominal aorta for direct arterial pressure measurement.
-
Allow a recovery period of at least one week.
-
-
Baseline Blood Pressure Recording:
-
After recovery, record baseline 24-hour blood pressure and heart rate for at least three consecutive days.
-
-
Drug Administration:
-
On the day of the experiment, administer this compound or vehicle intravenously (e.g., via a previously implanted jugular vein catheter) or intraperitoneally.
-
For a dose-response study, administer increasing doses of this compound at specified time intervals.
-
-
Continuous Blood Pressure Monitoring:
-
Continuously record blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate for at least 24 hours post-administration.
-
-
Data Analysis:
-
Analyze the collected data to determine the effect of this compound on blood pressure and heart rate compared to the vehicle control group.
-
1.5. Data Presentation
Summarize the quantitative data in the following tables:
Table 1: Effect of this compound on Mean Arterial Pressure (mmHg) in SHR and WKY Rats
| Group | Baseline (mmHg) | 1h Post-Dose (mmHg) | 6h Post-Dose (mmHg) | 24h Post-Dose (mmHg) |
| SHR + Vehicle | ||||
| SHR + this compound | ||||
| WKY + Vehicle | ||||
| WKY + this compound |
Table 2: Effect of this compound on Heart Rate (beats per minute) in SHR and WKY Rats
| Group | Baseline (bpm) | 1h Post-Dose (bpm) | 6h Post-Dose (bpm) | 24h Post-Dose (bpm) |
| SHR + Vehicle | ||||
| SHR + this compound | ||||
| WKY + Vehicle | ||||
| WKY + this compound |
1.6. Experimental Workflow
II. In Vitro Investigation of Vasodilatory Mechanism
This section describes protocols to investigate the direct effects of this compound on vascular smooth muscle and elucidate its mechanism of action as a calcium channel blocker.
2.1. Wire Myography for Vascular Reactivity
This protocol assesses the effect of this compound on the contractility of isolated arteries.
Materials:
-
Thoracic aorta from rats
-
Krebs-Henseleit buffer
-
This compound
-
Potassium Chloride (KCl)
-
Norepinephrine (NE)
-
Wire myograph system
-
Dissection microscope and instruments
Procedure:
-
Aortic Ring Preparation:
-
Euthanize a rat and carefully dissect the thoracic aorta.
-
Clean the aorta of adhering connective tissue and cut it into 2-3 mm rings.
-
Mount the aortic rings on the wire myograph in a bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension.
-
Induce contraction with a high concentration of KCl (e.g., 60 mM) to check for viability.
-
-
Vasodilation Protocol:
-
Pre-contract the aortic rings with a sub-maximal concentration of a vasoconstrictor (e.g., KCl or norepinephrine).
-
Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the bath.
-
Record the relaxation response at each concentration.
-
2.2. Calcium Imaging in Vascular Smooth Muscle Cells
This protocol visualizes the effect of this compound on intracellular calcium levels in cultured vascular smooth muscle cells (VSMCs).
Materials:
-
Cultured vascular smooth muscle cells (VSMCs)
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
This compound
-
KCl or other depolarizing agents
-
Fluorescence microscope with an imaging system
Procedure:
-
Cell Culture and Loading:
-
Culture VSMCs on glass coverslips.
-
Load the cells with a fluorescent calcium indicator according to the manufacturer's protocol.
-
-
Baseline Fluorescence Measurement:
-
Measure the baseline intracellular calcium concentration.
-
-
Stimulation and Inhibition:
-
Stimulate the cells with a depolarizing agent (e.g., KCl) to induce calcium influx.
-
In a separate group of cells, pre-incubate with this compound before stimulation.
-
-
Fluorescence Imaging and Analysis:
-
Record the changes in intracellular calcium concentration in response to stimulation in the presence and absence of this compound.
-
Analyze the data to determine if this compound inhibits the stimulus-induced increase in intracellular calcium.
-
2.3. Data Presentation
Table 3: Vasorelaxant Effect of this compound on Pre-Contracted Aortic Rings
| This compound Concentration (µM) | % Relaxation of KCl-induced Contraction | % Relaxation of NE-induced Contraction |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Table 4: Effect of this compound on Intracellular Calcium Concentration in VSMCs
| Treatment | Baseline [Ca2+]i (nM) | Peak [Ca2+]i after KCl stimulation (nM) |
| Control | ||
| This compound |
2.4. Proposed Signaling Pathway of this compound Action
III. Conclusion
The experimental designs and protocols provided offer a robust framework for the comprehensive evaluation of this compound as an antihypertensive agent. The combination of in vivo efficacy studies and in vitro mechanistic investigations will provide a thorough understanding of its therapeutic potential and molecular mode of action. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for researchers and drug development professionals.
References
- 1. Effects of the novel calcium channel blocker, McN-5691, on cardiocirculatory dynamics and cardiac output distribution in conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structurally novel antihypertensive compound, McN-5691, is a calcium channel blocker in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Dose-Response Curve of McN5691: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the dose-response curve of McN5691, a voltage-sensitive calcium channel blocker. The provided methodologies are intended to guide researchers in pharmacology, drug discovery, and development in characterizing the potency and efficacy of this compound.
Introduction
This compound is a compound that acts as a blocker of voltage-sensitive calcium channels[1]. Understanding its dose-response relationship is fundamental to characterizing its pharmacological profile. A dose-response curve graphically represents the relationship between the concentration of a drug and the magnitude of its effect[2][3]. Key parameters derived from this curve, such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), are crucial for determining a compound's potency[3]. This application note will detail the necessary protocols to establish the in vitro dose-response curve for this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the influx of calcium ions (Ca2+) through voltage-sensitive calcium channels[1]. These channels are critical for various physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion. By blocking these channels, this compound can induce smooth muscle relaxation and reduce blood pressure[4][5]. The binding of this compound to the benzothiazepine receptor on the calcium channel allosterically modulates the channel's conformation, leading to its inhibition[1].
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound based on existing literature.
| Parameter | Value | Assay System | Reference |
| EC50 | 190 µM | Relaxation of 30 mM KCl-contracted rabbit thoracic aorta rings | [1][5] |
| Kd (high affinity) | 4.7 nM | Inhibition of specific dihydropyridine receptor binding | [1][5] |
| Kd (low affinity) | 919.8 nM | Inhibition of specific dihydropyridine receptor binding | [1][5] |
| Kd | 39.5 nM | Inhibition of specific diltiazem binding to the benzothiazepine receptor | [1][5] |
Experimental Protocol: In Vitro Dose-Response Measurement
This protocol describes an in vitro assay to determine the dose-response curve of this compound using a functional assay that measures its inhibitory effect on vascular smooth muscle contraction.
Materials and Reagents
-
Isolated rabbit thoracic aorta
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.7 mM glucose)
-
Potassium chloride (KCl)
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Organ bath system with force transducers
-
Data acquisition system
Experimental Workflow
Detailed Methodology
-
Aortic Ring Preparation:
-
Humanely euthanize a rabbit and carefully excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution.
-
Remove adherent connective tissue and cut the aorta into rings of approximately 3-4 mm in width.
-
-
Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 grams, replacing the buffer every 15 minutes.
-
-
Induction of Contraction:
-
Induce a sustained contraction by replacing the buffer with a high-potassium Krebs-Henseleit solution (e.g., containing 60 mM KCl). This depolarizes the smooth muscle cells and opens voltage-gated calcium channels.
-
Wait for the contraction to reach a stable plateau.
-
-
Cumulative Addition of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., from 1 nM to 100 µM).
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.
-
-
Data Recording:
-
Record the isometric tension of the aortic rings throughout the experiment using a force transducer connected to a data acquisition system.
-
Data Analysis
-
Calculate Percentage of Relaxation:
-
The relaxation induced by each concentration of this compound is expressed as a percentage of the maximal contraction induced by KCl.
-
Percentage Relaxation = [(Tension_KCl - Tension_this compound) / Tension_KCl] * 100
-
-
Construct the Dose-Response Curve:
-
Determine IC50:
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis[8].
-
The IC50 is the concentration of this compound that produces 50% of the maximal relaxation.
-
In Vivo Dose-Response Measurement
For in vivo studies, the antihypertensive effect of this compound can be assessed in animal models such as the spontaneously hypertensive rat (SHR)[4].
Experimental Protocol
-
Animal Model: Utilize conscious, spontaneously hypertensive rats[4].
-
Drug Administration: Administer this compound intravenously in a cumulative dose-escalation manner (e.g., 0.3, 1.0, 3.0 mg/kg)[4].
-
Measurement of Response: Continuously monitor mean arterial pressure.
-
Data Analysis: Plot the change in mean arterial pressure against the dose of this compound to determine the dose-response relationship.
Conclusion
This application note provides a comprehensive framework for determining the dose-response curve of this compound. The outlined in vitro and in vivo protocols, along with the data analysis guidelines, will enable researchers to accurately characterize the pharmacological properties of this voltage-sensitive calcium channel blocker. The provided diagrams and quantitative data summary serve as valuable resources for experimental design and interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Effects of the novel calcium channel blocker, McN-5691, on cardiocirculatory dynamics and cardiac output distribution in conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.glpbio.com [file.glpbio.com]
- 6. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 7. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Application Notes: High-Throughput Screening for Serotonin Reuptake Inhibitors
These application notes provide a comprehensive overview and detailed protocols for utilizing high-throughput screening (HTS) assays to identify and characterize novel serotonin reuptake inhibitors. While the initial query focused on McN5691, current scientific literature primarily identifies this compound as a voltage-sensitive calcium channel blocker and an antihypertensive agent.[1][2][3] This document, therefore, outlines a general methodology for screening compounds for their activity as serotonin reuptake inhibitors, a crucial area in drug discovery for treating depression and other neuropsychiatric disorders.[4][5][6]
Introduction
The serotonin transporter (SERT) plays a critical role in regulating serotonergic neurotransmission by mediating the reuptake of serotonin from the synaptic cleft.[7][8] Inhibition of SERT is a primary mechanism of action for a major class of antidepressants known as selective serotonin reuptake inhibitors (SSRIs).[4][5] High-throughput screening (HTS) is an essential tool in the early stages of drug discovery, enabling the rapid screening of large compound libraries to identify potential new drugs.[9][10][11] This document details a robust, nonradioactive HTS assay for measuring the function of the human serotonin reuptake transporter (hSERT) in a microplate format.[12][13]
The assay utilizes a fluorescent substrate of the transporter, such as 4-(4-(dimethylamino)styryl)-N-methylpyridinium (ASP+), which is taken up by cells expressing hSERT.[12][13] The inhibition of this uptake by test compounds can be quantified by measuring the fluorescence intensity, providing a reliable method for identifying potential SERT inhibitors.
Signaling Pathway of Serotonin Reuptake and Inhibition
The following diagram illustrates the basic mechanism of serotonin reuptake at the synapse and the mode of action of serotonin reuptake inhibitors.
Caption: Serotonin Reuptake and Inhibition Pathway.
Experimental Workflow for High-Throughput Screening
The diagram below outlines the general workflow for a cell-based HTS assay to identify serotonin reuptake inhibitors.
Caption: High-Throughput Screening Workflow.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Fluorescent Substrate: 4-(4-(dimethylamino)styryl)-N-methylpyridinium (ASP+).
-
Test Compounds: Library of compounds dissolved in dimethyl sulfoxide (DMSO).
-
Reference Inhibitor: A known SSRI, such as fluoxetine, for use as a positive control.
-
Microplates: 96- or 384-well black, clear-bottom microplates suitable for fluorescence measurements.
-
Instrumentation: Automated liquid handler, plate washer, and a fluorescence microplate reader.
Cell Culture and Plating
-
Culture hSERT-HEK293 cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells regularly to maintain logarithmic growth.
-
On the day of the assay, harvest the cells and resuspend them in fresh culture medium.
-
Seed the cells into the microplates at a predetermined optimal density and allow them to adhere overnight.
High-Throughput Screening Assay Protocol
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and the reference inhibitor (fluoxetine) in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability.
-
Using an automated liquid handler, add the diluted compounds and controls (vehicle and positive control) to the appropriate wells of the cell plate.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the compounds to interact with the cells.
-
-
Substrate Addition:
-
Prepare a working solution of the fluorescent substrate (ASP+) in assay buffer.
-
Add the ASP+ solution to all wells.
-
-
Uptake Incubation:
-
Incubate the plate at 37°C for a specific duration (e.g., 10-20 minutes) to allow for substrate uptake.
-
-
Signal Termination and Washing:
-
Remove the assay buffer containing the extracellular substrate.
-
Wash the wells multiple times with ice-cold assay buffer using an automated plate washer to minimize background fluorescence.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with appropriate excitation and emission wavelengths for ASP+.
-
Data Presentation and Analysis
The data generated from the HTS assay should be analyzed to determine the potency of the test compounds as SERT inhibitors. The results can be summarized in the following tables.
Table 1: Assay Quality Control Parameters
| Parameter | Value | Description |
| Z'-factor | > 0.5 | A measure of the statistical effect size and an indicator of assay robustness. |
| Signal-to-Background (S/B) Ratio | > 3 | The ratio of the mean signal of the negative control to the mean signal of the positive control. |
| Coefficient of Variation (%CV) | < 15% | A measure of the variability of the assay signal. |
Table 2: Potency of a Reference Inhibitor (Fluoxetine)
| Concentration (nM) | % Inhibition |
| 1 | 10.2 |
| 10 | 25.8 |
| 100 | 51.5 |
| 1000 | 89.7 |
| 10000 | 98.1 |
| IC50 (nM) | 95.3 |
Table 3: Summary of High-Throughput Screening Results for Hit Compounds
| Compound ID | IC50 (µM) | Maximum Inhibition (%) |
| Hit-001 | 0.25 | 95.2 |
| Hit-002 | 1.5 | 88.9 |
| Hit-003 | 5.8 | 91.4 |
| ... | ... | ... |
Logical Relationship for Hit Confirmation
Following the primary screen, a series of secondary assays and analyses are necessary to confirm and characterize the initial hits.
Caption: Hit Confirmation and Lead Optimization Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the novel calcium channel blocker, McN-5691, on cardiocirculatory dynamics and cardiac output distribution in conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.glpbio.com [file.glpbio.com]
- 4. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 5. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. verywellmind.com [verywellmind.com]
- 7. ClinPGx [clinpgx.org]
- 8. Serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. High-throughput screening of inhibitory potential of nine cytochrome P450 enzymes in vitro using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput screening: advances in assay technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. A nonradioactive high-throughput/high-content assay for measurement of the human serotonin reuptake transporter function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A practical guide to using McN5691 in cardiovascular research.
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN5691 is a novel benzothiazepine calcium channel blocker that has demonstrated significant potential in cardiovascular research, primarily due to its antihypertensive properties. This document provides detailed application notes and protocols for utilizing this compound in various experimental settings. The information is intended to guide researchers in designing and executing studies to investigate the cardiovascular effects of this compound.
This compound's primary mechanism of action is the blockade of voltage-sensitive calcium channels, exhibiting high affinity for the diltiazem binding site on the L-type calcium channel.[1] This action leads to a reduction in calcium influx into vascular smooth muscle cells, resulting in vasodilation and a subsequent decrease in blood pressure.[1]
Data Presentation
The following tables summarize the quantitative data available for this compound from various in vitro and in vivo studies.
In Vitro Efficacy and Binding Affinity
| Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| EC50 (Vascular Relaxation) | 190 µM | Rabbit Thoracic Aorta | Pre-contracted with 30 mM KCl | [1] |
| EC50 (Vascular Relaxation) | 159 µM | Rabbit Thoracic Aorta | Pre-contracted with 1 µM Norepinephrine | [1] |
| Kd (Diltiazem Binding) | 39.5 nM | Skeletal Muscle Microsomal Membranes | Radioligand binding assay | [1][2] |
| Kd (Dihydropyridine Binding - High Affinity) | 4.7 nM | Skeletal Muscle Microsomal Membranes | Radioligand binding assay | [1][2] |
| Kd (Dihydropyridine Binding - Low Affinity) | 919.8 nM | Skeletal Muscle Microsomal Membranes | Radioligand binding assay | [1][2] |
In Vitro Electrophysiological Effects
| Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| ED20% (Depression of Vmax) | 0.72 ± 0.32 µM | Guinea Pig Papillary Muscle | Slow-response action potentials | [3] |
| ED20% (Depression of Vmax) | 55 ± 12 µM | Canine Purkinje Fibers | Action potentials | [3] |
In Vivo Hemodynamic Effects in Spontaneously Hypertensive Rats (SHR)
| Parameter | Cumulative Dose (mg/kg i.v.) | Effect | Reference |
| Mean Arterial Pressure | 1.3 | Normalization | [4] |
| Left Ventricular Peak Systolic Pressure | 1.0 - 4.3 | Reduction | [4] |
| Arterial Pressure-Rate Product | 1.3 - 4.3 | Reduction | [4] |
| Systemic Vascular Resistance | 4.3 | Reduction | [4] |
| Skeletal Muscle Blood Flow | 4.3 | Increase | [4] |
| Skeletal Muscle Vascular Resistance | 1.3 - 4.3 | Reduction | [4] |
| Renal Vascular Resistance | 1.3 - 4.3 | Reduction | [4] |
| Gastrointestinal Vascular Resistance | 4.3 | Reduction | [4] |
| Coronary Vascular Resistance | 1.3 - 4.3 | Reduction | [4] |
Signaling Pathway
The primary mechanism of action of this compound involves the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition of calcium influx leads to a cascade of events culminating in vasodilation.
Caption: Signaling pathway of this compound leading to vasodilation.
Experimental Protocols
In Vitro Vascular Relaxation Assay
This protocol details the methodology to assess the vasodilatory effect of this compound on isolated arterial rings.
Caption: Workflow for the in vitro vascular relaxation assay.
Methodology:
-
Tissue Preparation: Euthanize a rabbit and carefully excise the thoracic aorta. Place it in cold Krebs-Henseleit (K-H) solution. Clean the aorta of adherent connective and fatty tissues and cut it into rings of 2-3 mm in width.
-
Mounting: Suspend the aortic rings between two stainless steel hooks in a 10 mL organ bath filled with K-H solution maintained at 37°C and bubbled with a gas mixture of 95% O2 and 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under an optimal resting tension (e.g., 2 g), washing with fresh K-H solution every 15-20 minutes.
-
Contraction: Induce a stable contraction with a contracting agent such as 60 mM KCl or 1 µM norepinephrine.
-
Drug Addition: Once a stable plateau of contraction is reached, add this compound cumulatively in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁴ M).
-
Data Recording: Record the changes in isometric tension using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the agonist. Plot the concentration-response curve and calculate the EC50 value.
⁴⁵Ca²⁺ Uptake Assay in Vascular Smooth Muscle Cells
This protocol describes how to measure the inhibitory effect of this compound on calcium influx in cultured vascular smooth muscle cells (VSMCs).
Methodology:
-
Cell Culture: Culture primary vascular smooth muscle cells (e.g., from rat aorta) in appropriate media until confluent.
-
Preparation: Wash the cells with a balanced salt solution (BSS).
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiation of Uptake: Initiate calcium uptake by adding a solution containing ⁴⁵Ca²⁺ and a depolarizing agent (e.g., high KCl concentration) to the cells.
-
Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold wash buffer (e.g., BSS containing EGTA) to remove extracellular ⁴⁵Ca²⁺.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the amount of ⁴⁵Ca²⁺ uptake and calculate the percentage of inhibition by this compound at each concentration. Plot the concentration-inhibition curve and determine the IC50 value.
Radioligand Binding Assay for Diltiazem Site
This protocol outlines the procedure to determine the binding affinity of this compound to the diltiazem binding site on L-type calcium channels.
Methodology:
-
Membrane Preparation: Prepare microsomal membranes from a tissue rich in L-type calcium channels (e.g., skeletal muscle).
-
Binding Reaction: In a reaction tube, add the membrane preparation, a radiolabeled ligand specific for the diltiazem site (e.g., [³H]diltiazem), and varying concentrations of unlabeled this compound (as a competitor).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of this compound. Perform a competition binding analysis to calculate the inhibition constant (Ki) or the IC50 value, which reflects the binding affinity of this compound to the diltiazem site. The Kd for this compound can be determined using homologous displacement assays with radiolabeled this compound if available, or calculated from the Ki value using the Cheng-Prusoff equation.
Cardiovascular Safety Profile
Cardiac Electrophysiology:
In anesthetized dogs, this compound prolongs AV-nodal conduction time and refractoriness in a dose-dependent manner.[3] It has no significant effects on atrial or ventricular conduction times, QTc, or ventricular monophasic action potential duration.[3] In vitro studies on guinea pig papillary muscle show that this compound causes a concentration-related, rate-dependent reduction in the Vmax and amplitude of slow-response action potentials.[3] In canine Purkinje fibers, it causes a rate-dependent reduction in Vmax and amplitude of action potentials at relatively high concentrations and reduces the action potential duration.[3] These effects are consistent with the blockade of the slow inward calcium current.[3] The lower potency of this compound in depressing slow responses compared to verapamil suggests a lesser propensity for negative inotropic effects.[3]
Off-Target Effects:
This compound has been shown to have weak activity in rat cerebral cortical membrane alpha-1 or alpha-2 adrenergic receptor binding assays, suggesting a low potential for off-target effects at these receptors.[1] Further comprehensive screening against a panel of other receptors, ion channels, and transporters would be beneficial to fully characterize its selectivity profile.
Conclusion
This compound is a potent antihypertensive agent acting as a voltage-sensitive calcium channel blocker. The provided protocols and data serve as a practical guide for researchers investigating its cardiovascular pharmacology. The detailed methodologies for in vitro and in vivo experiments, along with the summarized quantitative data, will facilitate further exploration of this compound's therapeutic potential and safety profile. Researchers should adhere to appropriate ethical guidelines and laboratory safety procedures when conducting these experiments.
References
- 1. Structurally novel antihypertensive compound, McN-5691, is a calcium channel blocker in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.glpbio.com [file.glpbio.com]
- 3. Cardiac electrophysiologic effects of McN-5691, a new calcium-channel blocking antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the novel calcium channel blocker, McN-5691, on cardiocirculatory dynamics and cardiac output distribution in conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of McN5691 in Smooth Muscle Relaxation Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN5691 is a structurally novel antihypertensive agent that induces smooth muscle relaxation, primarily through the blockade of voltage-sensitive calcium channels.[1] This document provides detailed application notes and protocols for utilizing this compound in in vitro smooth muscle relaxation experiments, with a focus on aortic ring preparations. The provided methodologies and data will guide researchers in designing and executing robust experiments to investigate the effects of this compound and similar compounds on vascular smooth muscle function.
Mechanism of Action
This compound elicits its vasodilatory effects predominantly by acting as a calcium channel blocker.[1] It competitively binds to the diltiazem site on the voltage-sensitive calcium channel, thereby inhibiting calcium influx into smooth muscle cells, a critical step for contraction.[1] Unlike some other calcium channel blockers, this compound has also been shown to inhibit norepinephrine-induced contractions, suggesting a potential additional mechanism of action related to receptor-operated calcium channels.[1] Studies have indicated that this compound's vasodilatory action is not mediated by the activation of potassium channels.[1]
Signaling Pathway of this compound-induced Smooth Muscle Relaxation
The following diagram illustrates the proposed signaling pathway for this compound-induced smooth muscle relaxation.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in causing relaxation of pre-contracted rabbit thoracic aorta rings.
| Contractile Agent | Concentration of Contractile Agent | This compound EC₅₀ (µM) | Reference |
| KCl | 30 mM | 190 | [1] |
| Norepinephrine | 1 µM | 159 | [1] |
EC₅₀: The half maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum.
Experimental Protocols
This section provides a detailed protocol for assessing the smooth muscle relaxant effects of this compound using an isolated tissue bath (organ bath) system with rat or rabbit thoracic aortic rings.
Materials and Reagents
-
Animals: Male Wistar rats (250-300 g) or New Zealand White rabbits (2.5-3.0 kg).
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1. The solution should be freshly prepared and continuously gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4 at 37°C.
-
Contractile Agents:
-
Potassium Chloride (KCl) stock solution (e.g., 3 M).
-
Phenylephrine (PE) or Norepinephrine (NE) stock solution (e.g., 10 mM).
-
-
Test Compound: this compound hydrochloride, dissolved in an appropriate vehicle (e.g., distilled water or dimethyl sulfoxide - DMSO).
-
Acetylcholine (ACh) chloride: For testing endothelial integrity.
-
Dissection Tools: Fine scissors, forceps, and a dissecting microscope.
-
Isolated Tissue Bath System: Including organ baths, isometric force transducers, amplifiers, and a data acquisition system.
Experimental Workflow
The following diagram outlines the general workflow for the aortic ring smooth muscle relaxation assay.
Detailed Methodologies
1. Aortic Ring Preparation
-
Humanely euthanize the animal according to institutional guidelines.
-
Promptly excise the thoracic aorta and place it in ice-cold PSS.
-
Under a dissecting microscope, carefully remove adherent connective and adipose tissues.
-
Cut the cleaned aorta into rings of 2-3 mm in width. Take care to avoid stretching or damaging the endothelial layer.
2. Mounting in the Organ Bath
-
Mount each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing PSS at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the upper hook to an isometric force transducer.
3. Equilibration and Viability Check
-
Allow the aortic rings to equilibrate for 60-90 minutes under an optimal resting tension (e.g., 2 g for rat aorta). During this period, replace the PSS every 15-20 minutes.
-
After equilibration, induce a contraction with a high concentration of KCl (e.g., 60-80 mM) to check the viability of the smooth muscle.
-
Wash the rings with PSS to return to baseline tension.
-
To assess endothelial integrity, pre-contract the rings with phenylephrine (e.g., 1 µM) and then add acetylcholine (e.g., 10 µM). A relaxation of more than 80% indicates intact endothelium. For studies on the direct effect on smooth muscle, the endothelium can be mechanically removed by gently rubbing the intimal surface of the ring with a fine wire.
4. Experimental Protocol for this compound-induced Relaxation
-
After the viability and endothelium checks, wash the aortic rings and allow them to return to baseline.
-
Induce a stable, submaximal contraction using a contractile agent. For example:
-
Once a stable plateau of contraction is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., from 10⁻⁹ M to 10⁻⁴ M).
-
Allow the tissue to stabilize at each concentration before adding the next.
-
Record the isometric tension continuously throughout the experiment.
5. Data Analysis
-
The relaxation response to this compound is typically expressed as a percentage of the pre-contraction induced by the contractile agent.
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.
-
Calculate the EC₅₀ value and the maximal relaxation (Emax) by fitting the concentration-response data to a sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism).
Conclusion
The protocols and data presented provide a comprehensive guide for investigating the smooth muscle relaxant properties of this compound. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further elucidate the pharmacological profile of this compound and its potential therapeutic applications in cardiovascular diseases characterized by smooth muscle dysfunction. The provided diagrams offer a clear visualization of the underlying signaling pathway and the experimental workflow, facilitating a deeper understanding of the experimental approach.
References
Troubleshooting & Optimization
Troubleshooting solubility issues with McN5691 in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with McN5691 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is identified as a voltage-sensitive calcium channel blocker.[1][2][3] Its molecular formula is C30H35NO3 and it has a molecular weight of 457.60 g/mol .[1] It is recommended to store the compound at -20°C in a sealed, dry container.
Q2: I am having difficulty dissolving this compound in aqueous buffers. Is this expected?
Q3: What are the initial steps to take when encountering solubility issues with this compound?
When you observe that this compound is not dissolving in your aqueous buffer, consider the following initial steps:
-
Visual Inspection: Confirm that solid particles are present and not a different issue, such as contamination.
-
Gentle Heating: Mild warming of the solution (e.g., to 37°C) can sometimes improve solubility. However, be cautious as excessive heat may degrade the compound.
-
Agitation: Ensure the solution is being adequately mixed, for instance, by using a vortex mixer or magnetic stirrer.
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility challenges with this compound.
Issue 1: this compound fails to dissolve in a neutral aqueous buffer (e.g., PBS pH 7.4).
-
Cause: The neutral pH of the buffer may not be optimal for dissolving this compound, which likely has poor intrinsic aqueous solubility.
-
Solution 1: pH Modification.
-
Rationale: If this compound has an ionizable group, altering the pH can significantly increase its solubility. For a basic compound, lowering the pH will protonate it, leading to higher solubility. Conversely, for an acidic compound, increasing the pH will deprotonate it, increasing solubility.
-
Protocol: Prepare a series of buffers with varying pH values (e.g., from pH 4 to pH 9). Attempt to dissolve a small, known amount of this compound in each buffer to determine the optimal pH range for solubility.
-
-
Solution 2: Use of Co-solvents.
-
Rationale: The addition of a water-miscible organic solvent can reduce the polarity of the aqueous solution, thereby enhancing the solubility of hydrophobic compounds.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG) are frequently used.
-
Protocol: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO. Then, dilute this stock solution into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system in your experiment.
-
Issue 2: this compound precipitates out of solution after initial dissolution or upon storage.
-
Cause: This can be due to a variety of factors including a change in temperature, pH, or the compound's instability in the aqueous environment.
-
Solution 1: Optimize Storage Conditions.
-
Rationale: Some compounds are less soluble at lower temperatures.
-
Protocol: If the solution is stored at 4°C, try storing it at room temperature if the compound's stability allows. Always protect the solution from light to prevent photodegradation.
-
-
Solution 2: Assess Compound Stability.
-
Rationale: The compound may be degrading over time into less soluble byproducts.
-
Protocol: It is recommended to prepare fresh solutions for each experiment. If storage is necessary, perform a stability study by analyzing the concentration of the stored solution over time using a suitable analytical method like HPLC.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent System | Solubility | Remarks |
| Water | Poor | Expected to have low solubility based on its chemical properties. |
| PBS (pH 7.4) | Poor | Similar to water, neutral pH is unlikely to significantly improve solubility. |
| DMSO | Soluble | A good solvent for creating a concentrated stock solution. |
| Ethanol | Soluble | Can be used as a co-solvent. |
| Corn Oil | Soluble | Has been used as a vehicle for oral administration in animal studies.[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Add a small volume of high-purity DMSO to the powder.
-
Vortex the mixture until the solid is completely dissolved.
-
Add more DMSO to reach the final desired concentration (e.g., 10 mM).
-
Store the stock solution at -20°C in a tightly sealed vial, protected from light.
Protocol 2: Preparation of a Working Aqueous Solution from a DMSO Stock
-
Thaw the this compound DMSO stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is homogeneous.
-
Add the desired volume of the stock solution to your pre-warmed aqueous buffer. Important: Add the stock solution to the buffer, not the other way around, and mix immediately to avoid precipitation.
-
Ensure the final concentration of DMSO in your working solution is minimal (typically <0.5%) to avoid solvent effects in your experiment.
Visualizations
References
How to avoid off-target effects of McN5691 in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design and interpret experiments involving the voltage-sensitive calcium channel blocker, McN5691. The focus is on strategies to identify and mitigate potential off-target effects, ensuring the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is characterized as a voltage-sensitive calcium channel blocker. Its primary on-target effect is the inhibition of calcium influx through these channels, which has been shown to lead to vasodilation and a reduction in blood pressure. This makes it an antihypertensive agent.
Q2: What are the known off-target effects of this compound?
Currently, there is limited publicly available data detailing a comprehensive off-target binding profile for this compound against a broad panel of receptors, transporters, and kinases. "Off-target" effects refer to interactions of a compound with proteins other than its intended target. While specific off-targets for this compound are not well-documented, it is a common characteristic of small molecule inhibitors to exhibit some degree of polypharmacology (binding to multiple targets), often at higher concentrations.
Q3: How can I determine if the phenotype I observe in my experiment is due to an off-target effect of this compound?
Q4: What are some best practices to minimize the risk of off-target effects in my experiments?
To minimize the risk of off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target activity. It is also recommended to perform control experiments, such as including a "no compound" or vehicle control, and to validate your findings in multiple cell lines or experimental systems. Where possible, rescuing the phenotype by overexpressing the intended target can also help confirm on-target activity.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Off-target activity of this compound.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform an assay to directly measure the inhibition of voltage-gated calcium channels in your experimental system at the concentration of this compound you are using.
-
Dose-Response Analysis: Conduct a full dose-response curve for the observed phenotype. A significant rightward shift in the EC50 for the phenotype compared to the IC50 for calcium channel blockade suggests an off-target effect.
-
Use a Different Control Compound: Test another voltage-sensitive calcium channel blocker with a different chemical structure. If this compound produces the same phenotype, it is more likely to be an on-target effect.
-
Cell Line Comparison: If using cell lines, compare the effects of this compound in a cell line that expresses high levels of the target calcium channels versus one with low or no expression.
-
Issue 2: Observed cellular toxicity at concentrations intended for on-target activity.
-
Possible Cause: Off-target cytotoxic effects.
-
Troubleshooting Steps:
-
Determine the Therapeutic Window: Establish the concentration range at which this compound inhibits calcium channels without causing significant cell death. All experiments should be conducted within this window.
-
Broad-Spectrum Off-Target Profiling: If resources permit, screen this compound against a commercial off-target panel (e.g., a kinase panel or a safety panel of common off-target proteins) to identify potential unintended interactions.
-
Time-Course Experiment: Assess whether the toxicity is immediate or develops over time. This can provide clues about the underlying mechanism (e.g., acute disruption of ion homeostasis vs. induction of apoptosis).
-
Data Presentation
As comprehensive off-target binding data for this compound is not publicly available, researchers are encouraged to generate their own selectivity data. The following table provides a template for summarizing such findings.
| Target Class | Specific Target | Binding Affinity (Ki) / Potency (IC50) | Notes |
| Primary Target | Voltage-Gated Calcium Channel (Specify subtype) | Determine in your experimental system | |
| Potential Off-Targets | |||
| Monoamine Transporters | Serotonin Transporter (SERT) | Assess via radioligand binding or uptake assay | |
| Dopamine Transporter (DAT) | Assess via radioligand binding or uptake assay | ||
| Norepinephrine Transporter (NET) | Assess via radioligand binding or uptake assay | ||
| Sigma Receptors | Sigma-1 Receptor | Assess via radioligand binding assay | |
| Sigma-2 Receptor | Assess via radioligand binding assay | ||
| Kinases | e.g., Src, Abl, etc. | Assess via a kinase screening panel |
Experimental Protocols
Protocol 1: Validating On-Target Effect Using a Rescue Experiment
This protocol is designed to confirm that the observed cellular phenotype is a direct result of this compound's effect on its intended target.
-
Cell Line Selection: Choose a cell line that expresses the target voltage-gated calcium channel and exhibits the phenotype of interest upon treatment with this compound.
-
Construct Generation: Generate an expression vector encoding a version of the target calcium channel that is resistant to this compound (e.g., through site-directed mutagenesis of the binding site) or can be overexpressed to overcome competitive inhibition.
-
Transfection: Transfect the cells with either the resistant/overexpression construct or an empty vector control.
-
Compound Treatment: Treat both populations of transfected cells with a concentration of this compound that robustly elicits the phenotype in non-transfected cells.
-
Phenotypic Analysis: Assess the phenotype in both the control and experimental groups. A rescue of the phenotype (i.e., a reduction or absence of the effect) in the cells expressing the modified calcium channel would strongly indicate an on-target mechanism.
Visualizations
Caption: Workflow for investigating potential off-target effects.
Caption: On-target vs. potential off-target signaling of this compound.
Optimizing McN5691 concentration for in vitro cell culture.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of McN5691 in in vitro cell culture experiments. The information is targeted towards researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a voltage-sensitive calcium channel blocker.[1] It inhibits the influx of extracellular calcium into cells by binding to voltage-gated calcium channels. Specifically, it has been shown to interact with the benzothiazepine receptor (diltiazem site) on these channels.[1]
Q2: What is a recommended starting concentration for in vitro experiments?
A2: A good starting point for functional assays, such as inhibiting depolarization-induced calcium influx, is in the range of 1 to 10 µM.[1] For determining the concentration-response relationship for effects like vasodilation, a wider range should be tested, as EC50 values have been observed between 150-200 µM in tissue preparations.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: In which cell types has this compound been shown to be effective?
A3: The primary reported in vitro application of this compound is in vascular smooth muscle cells, where it inhibits contraction and calcium uptake.[1] Its efficacy in other cell types that express voltage-sensitive calcium channels is expected but should be experimentally verified.
Q4: How should I prepare a stock solution of this compound?
Q5: What are the known binding affinities of this compound?
A5: this compound has been shown to bind to specific sites on voltage-sensitive calcium channels with high affinity. The dissociation constants (Kd) for these interactions are summarized in the table below.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Vascular Smooth Muscle
| Experimental Model | Effect | Effective Concentration |
| Rabbit Thoracic Aorta | Inhibition of KCl-induced contraction | 1 and 10 µM |
| Rabbit Thoracic Aorta | Inhibition of KCl-induced calcium uptake | 1 and 10 µM |
| Rabbit Thoracic Aorta | Relaxation of KCl-contracted rings (EC50) | 190 µM |
| Rabbit Thoracic Aorta | Relaxation of Norepinephrine-contracted rings (EC50) | 159 µM |
| Rabbit Thoracic Aorta | Inhibition of Norepinephrine-induced calcium uptake | 1 and 10 µM |
Table 2: Binding Affinities of this compound to Calcium Channel Receptors
| Receptor Site | Binding Affinity (Kd) |
| Diltiazem Site (Benzothiazepine Receptor) | 39.5 nM |
| Dihydropyridine Receptor (High Affinity) | 4.7 nM |
| Dihydropyridine Receptor (Low Affinity) | 919.8 nM |
Troubleshooting Guides
Issue 1: I am not observing any effect of this compound in my cell culture model.
-
Possible Cause 1: Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell type and experimental conditions.
-
Solution: Perform a dose-response experiment with a wider range of concentrations. Based on published data, functional effects on calcium influx can be seen at 1-10 µM, but relaxation effects in tissue require higher concentrations (EC50 ~160-190 µM).[1]
-
-
Possible Cause 2: Cell Type In-sensitivity: Your cell line may not express the specific subtype of voltage-sensitive calcium channels that this compound targets.
-
Solution: Verify the expression of voltage-gated calcium channels in your cell line using techniques such as RT-qPCR or Western blotting.
-
-
Possible Cause 3: Compound Instability: this compound may be unstable in your cell culture medium over the duration of your experiment.
-
Solution: Consider reducing the incubation time or replenishing the medium with fresh compound during long-term experiments.
-
Issue 2: I am observing significant cytotoxicity or cell death.
-
Possible Cause 1: High Concentration: The concentration of this compound may be too high and causing off-target effects or general toxicity.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, resazurin, or trypan blue exclusion) to determine the maximum non-toxic concentration. Test a range of concentrations, starting from below the reported effective concentrations (e.g., starting from 0.1 µM).
-
-
Possible Cause 2: Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, the final concentration of the solvent in your culture medium might be too high.
-
Solution: Ensure the final solvent concentration is kept to a minimum (ideally ≤ 0.1%) and include a vehicle control (medium with the same amount of solvent but without this compound) in your experiments.
-
Issue 3: My experimental results are not reproducible.
-
Possible Cause 1: Inconsistent Stock Solution: The stock solution of this compound may not be stable or may have been stored improperly.
-
Solution: Prepare fresh stock solutions for each experiment or aliquot and store them at -20°C or -80°C as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Variation in Cell Culture Conditions: Differences in cell passage number, confluency, or serum concentration can affect the cellular response to a compound.
-
Solution: Standardize your cell culture procedures. Use cells within a consistent range of passage numbers and seed them at a consistent density.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Consult Manufacturer's Datasheet: Always refer to the product-specific information for the recommended solvent and maximum solubility.
-
Solvent Selection: If not specified, high-purity DMSO is a common solvent for preparing stock solutions of hydrophobic small molecules.
-
Preparation of 10 mM Stock:
-
Determine the molecular weight (MW) of this compound.
-
Weigh out a precise amount of the compound (e.g., 1 mg).
-
Calculate the volume of DMSO required to achieve a 10 mM concentration using the formula: Volume (L) = (Mass (g) / MW ( g/mol )) / 0.010 (mol/L).
-
Add the calculated volume of DMSO to the vial containing this compound.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assay using Resazurin
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of solvent) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound, the vehicle control, and the positive control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Prepare a working solution of resazurin in sterile PBS or cell culture medium according to the manufacturer's instructions. Add the resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.
-
Data Acquisition: Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (~570 nm, with a reference wavelength of ~600 nm) using a microplate reader.
-
Data Analysis: Normalize the fluorescence/absorbance values to the vehicle control to determine the percentage of cell viability for each concentration. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Visualizations
References
Addressing unexpected results in McN5691 electrophysiology studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during electrophysiology studies with McN5691.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a voltage-sensitive L-type calcium channel blocker.[1] It exerts its effects by competitively binding to the diltiazem site on the α1 subunit of the L-type calcium channel, thereby inhibiting the influx of calcium ions into the cell.[2] This action leads to vasodilation and a reduction in blood pressure.
Q2: What are the expected electrophysiological effects of this compound on cardiac tissues?
In cardiac preparations, this compound is expected to cause a concentration-related and rate-dependent reduction in the maximal upstroke velocity (Vmax) and amplitude of slow-response action potentials.[1] It also prolongs the atrioventricular (AV) nodal conduction time and refractoriness.[1] At higher concentrations, it can also reduce the Vmax and amplitude of action potentials in Purkinje fibers and shorten the action potential duration.[1]
Q3: Can this compound affect other ion channels?
While the primary target of this compound is the L-type calcium channel, researchers should be aware of the potential for off-target effects, especially at higher concentrations. It is good practice to characterize the selectivity of this compound in the specific cell type being studied by examining its effects on other major ion currents (e.g., sodium and potassium currents).
Q4: Are there known species-specific differences in the effects of this compound?
The provided research primarily focuses on canine, guinea pig, and rat models.[1][3] Electrophysiological effects and potency can vary between species due to differences in ion channel expression and subunit composition. It is crucial to establish a baseline and dose-response curve in the specific animal model or cell line being used.
Troubleshooting Guide for Unexpected Results
Issue 1: No observable effect of this compound on calcium currents.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the dilution calculations and the final concentration of this compound in the perfusion solution. Prepare a fresh stock solution if necessary. |
| Drug Adsorption to Tubing | Pre-perfuse the delivery system with the this compound solution to saturate any non-specific binding sites in the tubing. |
| Low Channel Expression | Confirm the presence of functional L-type calcium channels in your cell preparation. This can be done by applying a known L-type calcium channel agonist (e.g., Bay K 8644) to see if it enhances the current. |
| Voltage Protocol Inappropriately Set | Ensure the voltage-clamp protocol is appropriate for activating L-type calcium channels. A typical protocol involves a holding potential of around -80 mV and depolarizing steps to approximately 0 mV.[2] |
Issue 2: The blocking effect of this compound is much weaker than expected.
| Possible Cause | Troubleshooting Step |
| "Rundown" of L-type Calcium Current | L-type calcium currents are known to "rundown" or decrease in amplitude over the course of a whole-cell patch-clamp experiment.[4] This can mask the blocking effect of a compound. Monitor the baseline current for stability before drug application. If rundown is significant, consider using the perforated patch technique to preserve the intracellular environment.[5] |
| Cellular Dialysis | In whole-cell patch-clamp, essential intracellular components can be washed out into the pipette, affecting channel function.[5] Again, the perforated patch technique can mitigate this.[5] |
| Incorrect Internal Solution | Ensure the internal solution contains appropriate components to support L-type calcium channel activity, such as ATP and GTP, and that the pH and osmolarity are correct. |
Issue 3: Inconsistent or highly variable results between cells.
| Possible Cause | Troubleshooting Step |
| Variable L-type Calcium Channel Expression | The expression level of L-type calcium channels can vary depending on the cell type, passage number, and culture conditions.[6] Maintain consistent cell culture practices and consider using a stable cell line expressing the channel of interest. |
| Inconsistent Seal Quality | A poor gigaohm seal can lead to leaky recordings and inaccurate current measurements.[7] Aim for a seal resistance of >1 GΩ. |
| Cell Health | Only record from healthy cells with a smooth membrane appearance and a stable resting membrane potential. |
Data Presentation
Table 1: Electrophysiological Effects of this compound on Cardiac Tissues [1]
| Tissue | Parameter | Effect of this compound | Concentration/Dose |
| Guinea Pig Papillary Muscle | Vmax of Slow-Response Action Potentials | ED-20% Depression | 0.72 ± 0.32 µM |
| Canine Purkinje Fibers | Vmax of Action Potentials | ED-20% Depression | 55 ± 12 µM |
| Canine Purkinje Fibers | Action Potential Duration | Reduction | 0.3-30 µM |
| Anesthetized Dogs | AV-Nodal Conduction Time & Refractoriness | Dose-related Prolongation | 0.1-1.0 mg/kg i.v. |
Table 2: Hemodynamic Effects of this compound in Conscious Spontaneously Hypertensive Rats (SHR) [3]
| Parameter | Effect of this compound | Cumulative Dose (i.v.) |
| Mean Arterial Pressure | Dose-related Reduction | 0.3-4.3 mg/kg |
| Left Ventricular Peak Systolic Pressure | Reduction | 1.0-4.3 mg/kg |
| Arterial Pressure-Rate Product | Reduction | 1.3-4.3 mg/kg |
| Systemic Vascular Resistance | Reduction | 4.3 mg/kg |
| Skeletal Muscle Blood Flow | Increase | 4.3 mg/kg |
| Skeletal Muscle Vascular Resistance | Reduction | 1.3-4.3 mg/kg |
| Renal Vascular Resistance | Reduction | 1.3-4.3 mg/kg |
| Gastrointestinal Vascular Resistance | Reduction | 4.3 mg/kg |
| Coronary Vascular Resistance | Reduction | 1.3-4.3 mg/kg |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Characterizing this compound Effects on L-type Calcium Channels
This protocol is a general guideline and may require optimization for specific cell types.
-
Cell Preparation:
-
Culture cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing the human CaV1.2 channel, primary cardiomyocytes, or vascular smooth muscle cells) on glass coverslips.[2]
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with an external solution.[2]
-
-
Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.[2]
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.[2]
-
-
Recording Procedure:
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.[2]
-
Approach a single, healthy cell and apply gentle suction to form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.[2]
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.[2]
-
Set the amplifier to voltage-clamp mode and hold the cell at a holding potential of -80 mV.[2]
-
Elicit L-type calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals (e.g., every 10 seconds).[2]
-
Record a stable baseline current for several minutes.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Record the current traces during and after drug application to determine the extent of inhibition and the kinetics of the block.
-
Perform a washout by perfusing with the drug-free external solution to assess the reversibility of the block.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Patch-clamp experimental workflow.
References
- 1. Cardiac electrophysiologic effects of McN-5691, a new calcium-channel blocking antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effects of the novel calcium channel blocker, McN-5691, on cardiocirculatory dynamics and cardiac output distribution in conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 5. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-type calcium channel current up-regulation by chronic stress is associated with increased α1c subunit expression in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
Technical Support Center: Calcium Imaging with McN-A-343
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the M1 muscarinic agonist McN-A-343 in calcium imaging experiments.
Troubleshooting Guide & FAQs
This section addresses common artifacts and issues that may arise during calcium imaging experiments involving McN-A-343.
Q1: My baseline fluorescence is unstable and drifting, even before adding McN-A-343. What could be the cause?
A1: An unstable baseline is a common issue in calcium imaging and can be attributed to several factors unrelated to McN-A-343 application:
-
Phototoxicity: Excessive laser power or prolonged exposure can damage cells, leading to a steady increase in intracellular calcium and, consequently, a rising fluorescence baseline.[1] To mitigate this, use the lowest possible laser power that provides an adequate signal-to-noise ratio and minimize the duration of exposure.
-
Indicator Dye Issues:
-
Uneven Loading: Inconsistent dye loading across the cell population can result in a fluctuating baseline as different cells contribute varying levels of fluorescence. Ensure a consistent and optimized dye loading protocol.
-
Dye Leakage or Compartmentalization: The calcium indicator may leak out of the cells or become sequestered in organelles over time, leading to a decreasing baseline fluorescence. Using a lower incubation temperature or a different indicator might help.
-
-
Cell Health: Unhealthy or dying cells will exhibit an uncontrolled increase in intracellular calcium. Ensure optimal cell culture conditions and handle cells gently during the experimental procedure.
-
Microscope Focus Drift: Changes in temperature can cause the microscope focus to drift, leading to an apparent change in fluorescence. Allow the microscope to thermally stabilize before starting an experiment.
Q2: I observe a significant increase in fluorescence immediately after starting the imaging, before the application of McN-A-343. Is this an artifact?
A2: Yes, this is likely a light-induced artifact. Some calcium indicators are sensitive to the initial exposure to excitation light, which can cause a transient increase in fluorescence that is independent of a true calcium signal. To address this, begin your recording for a brief period before introducing McN-A-343 to allow the initial fluorescence to stabilize.
Q3: After applying McN-A-343, I see a very rapid and large increase in fluorescence that quickly saturates the detector. How can I resolve this?
A3: This issue, known as indicator saturation, occurs when the intracellular calcium concentration exceeds the binding capacity of the fluorescent dye.[2] When the indicator is saturated, it can no longer accurately report changes in calcium levels. Consider the following solutions:
-
Use a Lower Affinity Indicator: Calcium indicators are characterized by their dissociation constant (Kd), which describes their affinity for calcium. If you expect a large calcium transient, use an indicator with a higher Kd (lower affinity) that will saturate at higher calcium concentrations.
-
Reduce the Concentration of McN-A-343: The observed response may be due to a supramaximal concentration of the agonist. Perform a dose-response curve to determine the optimal concentration of McN-A-343 that elicits a measurable, non-saturating response.
Q4: The calcium response to McN-A-343 seems to vary significantly between experiments, even with the same cell line and agonist concentration. What could be the reason?
A4: The variability in response to McN-A-343 can be influenced by several factors:
-
Receptor Density and Coupling Efficiency: McN-A-343 is a partial agonist, and its effect is dependent on the density of M1 muscarinic receptors on the cell surface and the efficiency of receptor coupling to downstream signaling pathways.[3][4] These factors can vary with cell passage number and culture conditions. It is crucial to use cells at a consistent passage number and maintain standardized culture protocols.
-
Cell Health: As mentioned earlier, the overall health of the cells will significantly impact their ability to respond to stimuli.
-
Inconsistent Drug Application: Ensure that the application of McN-A-343 is consistent across experiments in terms of volume, concentration, and the dynamics of fluid exchange in the imaging chamber.
Q5: I am observing off-target effects or a lack of specificity in my experiments with McN-A-343. What should I consider?
A5: While McN-A-343 is considered a selective M1 muscarinic agonist, it can have other pharmacological actions:
-
Non-Muscarinic Actions: McN-A-343 has been reported to have effects on nicotinic acetylcholine receptors and serotonin receptors, and it can also act as an inhibitor of uptake mechanisms and have local anesthetic effects.[3][4]
-
Partial Agonism at other Muscarinic Receptors: McN-A-343 is a partial agonist with similar affinity for all five muscarinic receptor subtypes; its selectivity arises from a higher efficacy at the M1 (and M4) subtypes.[3][4]
To confirm that the observed calcium response is mediated by M1 receptors, consider the following control experiments:
-
Use a specific M1 antagonist: Pre-incubate the cells with a selective M1 antagonist, such as pirenzepine, before applying McN-A-343. A significant reduction or abolition of the calcium signal would confirm M1 receptor involvement.
-
Use a different M1 agonist: Compare the response of McN-A-343 with another M1-selective agonist to see if they elicit similar calcium dynamics.
Q6: My images are blurry and the fluorescence signal from individual cells is difficult to resolve due to movement. How can I correct for this?
A6: Motion artifacts are a common problem, especially in in vivo imaging or with cells that are not strongly adherent.[5][6] Here are some strategies to address this:
-
Improve Cell Adhesion: Use appropriate coatings on your imaging dishes (e.g., poly-D-lysine, fibronectin) to enhance cell attachment.
-
Image Analysis Software: Many image analysis software packages include algorithms for motion correction that can retrospectively align image frames.
-
Ratiometric Imaging: Using a ratiometric calcium indicator (e.g., Fura-2) can help to correct for motion artifacts, as the ratio of the two wavelengths is less sensitive to changes in cell position.
Quantitative Data
The following table summarizes key pharmacological data for McN-A-343.
| Parameter | Value | Species/Tissue | Reference |
| M1 Receptor Affinity (pKi) | 5.05 | Rat Cerebral Cortex | [7] |
| M2 Receptor Affinity (pKi) | 5.22 | Rat Myocardium | [7] |
| M2 Receptor Agonist Potency (-log EC50) | 5.14 | Guinea-pig Taenia Caeci | [7] |
| M1 Receptor Selectivity | High efficacy at M1 receptors | Various | |
| Common Working Concentration | 30 µM | In vitro studies | [3] |
Experimental Protocols
Detailed Protocol for Calcium Imaging with McN-A-343 Using a Chemical Indicator (e.g., Fluo-4 AM)
This protocol provides a step-by-step guide for a typical calcium imaging experiment.
-
Cell Preparation:
-
Plate cells on glass-bottom imaging dishes at an appropriate density to achieve 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Calcium Indicator Loading:
-
Prepare a stock solution of Fluo-4 AM in anhydrous DMSO.
-
Dilute the Fluo-4 AM stock solution in a serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to the final working concentration (typically 1-5 µM).
-
Remove the culture medium from the cells and wash gently with the physiological buffer.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C or room temperature, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.
-
After incubation, wash the cells 2-3 times with the physiological buffer to remove excess dye.
-
Add fresh physiological buffer to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.
-
-
Microscopy and Image Acquisition:
-
Place the imaging dish on the stage of an inverted fluorescence microscope equipped for live-cell imaging.
-
Allow the dish to equilibrate to the stage temperature.
-
Identify a field of view with healthy, well-loaded cells.
-
Set the image acquisition parameters:
-
Excitation/Emission wavelengths for Fluo-4: ~494 nm / ~516 nm.
-
Exposure time: Keep as short as possible to minimize phototoxicity.
-
Frame rate: Dependent on the expected kinetics of the calcium response (e.g., 1 frame per second).
-
-
Start the image acquisition to record a stable baseline fluorescence for 1-2 minutes.
-
-
Application of McN-A-343:
-
Prepare a stock solution of McN-A-343 in an appropriate solvent (e.g., water or DMSO).
-
Dilute the McN-A-343 stock to the desired final concentration in the physiological buffer.
-
Carefully add the McN-A-343 solution to the imaging dish. For more precise control, use a perfusion system.
-
Continue recording the fluorescence signal for a sufficient duration to capture the peak response and the return to baseline.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual cells.
-
Extract the mean fluorescence intensity for each ROI over time.
-
Correct for background fluorescence by subtracting the mean intensity of a cell-free region.
-
Normalize the fluorescence signal as the change in fluorescence over the initial baseline (ΔF/F₀).
-
Mandatory Visualizations
Signaling Pathway of M1 Muscarinic Receptor Activation by McN-A-343
Caption: M1 muscarinic receptor signaling cascade initiated by McN-A-343.
Experimental Workflow for Calcium Imaging
Caption: A generalized workflow for a calcium imaging experiment.
References
- 1. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators [bio-protocol.org]
- 2. mightexbio.com [mightexbio.com]
- 3. researchgate.net [researchgate.net]
- 4. The pharmacology of McN-A-343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Real-Time Processing of Two-Photon Calcium Imaging Data Including Lateral Motion Artifact Correction [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Muscarinic activity of McN-A-343 and its value in muscarinic receptor classification - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the reproducibility of McN5691 experimental results.
This guide provides troubleshooting advice and frequently asked questions to help researchers improve the reproducibility of experimental results with McN5691, a selective inhibitor of the PI3K/Akt/mTOR signaling pathway.
Troubleshooting Guide
Issue 1: High variability in cell viability assay results (e.g., IC50 values).
-
Question: We are observing significant well-to-well and plate-to-plate variability in our IC50 measurements for this compound. What are the potential causes and solutions?
-
Answer: Variability in cell viability assays can stem from several factors. Below is a step-by-step guide to troubleshoot this issue.
-
Cell Seeding and Confluency: Ensure a consistent cell number and confluency at the time of treatment. Over-confluent or under-confluent cells can respond differently to treatment. We recommend seeding cells and allowing them to adhere for 24 hours before adding this compound.
-
Compound Solubility: this compound is soluble in DMSO. Ensure the compound is fully dissolved before diluting it in culture media. Precipitates can lead to inconsistent concentrations. Prepare a high-concentration stock in 100% DMSO and perform serial dilutions. The final DMSO concentration in the culture medium should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.
-
Reagent and Plate Uniformity: Use a multichannel pipette for adding cells, media, and reagents to minimize timing differences across the plate. Pay attention to the "edge effect" in microplates, where wells on the perimeter can evaporate more quickly. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
-
Incubation Time: The duration of drug exposure can significantly impact IC50 values. Refer to the recommended incubation times for your specific cell line in the table below.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A step-by-step guide to diagnosing inconsistent IC50 values.
-
Issue 2: Inconsistent target inhibition in Western blot analysis.
-
Question: Our Western blot results show variable inhibition of downstream targets like phosphorylated Akt (p-Akt) even at the same concentration of this compound. How can we improve this?
-
Answer: Inconsistent target modulation can be due to several experimental variables.
-
Cell Lysis and Protein Extraction: Ensure rapid and complete cell lysis on ice to preserve protein phosphorylation states. Use a lysis buffer containing fresh phosphatase and protease inhibitors.
-
Treatment Time Course: The phosphorylation of Akt is a dynamic process. We recommend performing a time-course experiment (e.g., 0.5, 1, 2, 4, 8 hours) to determine the optimal time point for observing maximal inhibition of p-Akt after this compound treatment.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes. Normalize the p-Akt signal to total Akt and the loading control for accurate quantification.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a potent and selective ATP-competitive inhibitor of the phosphoinositide 3-kinase (PI3K) alpha isoform. By inhibiting PI3Kα, this compound prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors such as Akt and mTOR, leading to reduced cell proliferation and survival in cancer cells with a constitutively active PI3K pathway.
PI3K/Akt/mTOR Signaling Pathway
Caption: The inhibitory action of this compound on the PI3K/Akt/mTOR pathway.
Q2: What are the recommended starting concentrations and incubation times for in vitro assays?
-
A2: The optimal concentration and incubation time are cell-line dependent. However, the following table provides a general starting point for various assays.
| Assay Type | Cell Line Example | Recommended Starting Concentration | Recommended Incubation Time |
| Cell Viability (MTT/CTG) | MCF-7 (PIK3CA mutant) | 0.1 nM - 10 µM | 72 hours |
| Cell Viability (MTT/CTG) | MDA-MB-231 (PIK3CA wild-type) | 1 µM - 50 µM | 72 hours |
| Western Blot (p-Akt) | BT-474 (PIK3CA mutant) | 100 nM | 2 - 4 hours |
| Immunofluorescence | A549 | 250 nM | 6 hours |
Q3: How should this compound be stored and handled?
-
A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage, it can be stored at 4°C. Once dissolved in DMSO, the stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Western Blot for p-Akt Inhibition
-
Cell Seeding: Seed 1.5 x 10^6 cells in a 6-well plate and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the predetermined optimal time (e.g., 2 hours).
-
Lysis: Wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Prepare samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Western Blot Experimental Workflow
Caption: A streamlined workflow for Western blot analysis of p-Akt.
Best practices for minimizing variability in McN5691 animal studies.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in animal studies involving McN5691. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation, ensuring more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a voltage-sensitive calcium channel blocker.[1] Its primary mechanism of action is the inhibition of calcium influx through L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.[2] It has been shown to be an effective antihypertensive agent in animal models such as the spontaneously hypertensive rat (SHR).[3][4]
Q2: What are the most critical factors to control to minimize variability in this compound in vivo studies?
A2: To minimize variability, it is crucial to standardize the following:
-
Animal Model: Use a consistent species, strain, age, and sex of animals. The spontaneously hypertensive rat (SHR) is a common model for studying the antihypertensive effects of this compound.[3][4]
-
Environment: Maintain a controlled environment with consistent temperature, humidity, and light-dark cycles.
-
Acclimation: Allow for an adequate acclimation period for the animals to their environment and handling procedures to reduce stress-induced variability.
-
Dosing: Ensure accurate and consistent preparation and administration of this compound. For intravenous administration, use a calibrated syringe pump for precise volume and rate control.
-
Measurement Techniques: Employ standardized and validated methods for all measurements, particularly for blood pressure monitoring.
Q3: What are the recommended best practices for blood pressure measurement in rats for studies with this compound?
A3: Both invasive (radiotelemetry) and non-invasive (tail-cuff) methods can be used, each with its own advantages and disadvantages.[1]
-
Radiotelemetry: Considered the gold standard for its ability to provide continuous and direct blood pressure measurements in conscious, freely moving animals, thereby reducing restraint-induced stress.[1]
-
Tail-Cuff Method: A non-invasive alternative that is less expensive and does not require surgery.[1] To minimize variability with this method, it is essential to:
Troubleshooting Guides
Issue 1: High Variability in Blood Pressure Readings
| Possible Cause | Troubleshooting Steps & Solutions |
| Inconsistent Animal Handling and Stress | Implement a consistent handling protocol and allow for a sufficient acclimation period. Minimize noise and disturbances in the animal facility. |
| Improper Dosing Technique | For intravenous infusions, use a syringe pump for accurate and consistent delivery. Ensure the drug solution is properly formulated and stored. Verify catheter placement if applicable. |
| Inaccurate Blood Pressure Measurement | For Tail-Cuff: Ensure proper cuff size and placement. Maintain a consistent tail warming temperature (32-35°C).[3] Acclimate animals to the procedure. For Radiotelemetry: Verify implant function and calibration. Allow for post-surgical recovery before recording data. |
| Biological Variability | Use age- and sex-matched animals from a single supplier. Randomize animals to treatment groups. Increase sample size based on power calculations. |
Issue 2: Inconsistent Response to this compound Treatment
| Possible Cause | Troubleshooting Steps & Solutions |
| Drug Formulation and Stability | Prepare fresh solutions of this compound for each experiment. Verify the solubility and stability of the compound in the chosen vehicle. |
| Route of Administration | Ensure the chosen route of administration (e.g., intravenous, oral gavage) is appropriate and consistently performed. For intravenous injections, confirm successful entry into the vein. |
| Animal Health Status | Monitor animal health daily. Underlying health issues can significantly impact drug metabolism and response. |
| Pharmacokinetic Variability | Consider potential differences in drug absorption, distribution, metabolism, and excretion between individual animals. |
Quantitative Data Summary
The following table summarizes the dose-dependent effect of intravenously administered this compound on mean arterial pressure (MAP) in conscious spontaneously hypertensive rats (SHR).
| Cumulative Dose of this compound (mg/kg, i.v.) | Mean Arterial Pressure (MAP) Reduction in SHR |
| 0.3 | Dose-related reduction begins |
| 1.0 | Continued reduction |
| 1.3 | Normalization of blood pressure |
| 4.3 | Sustained reduction |
Data adapted from Flaim et al., 1988.[3][4]
Experimental Protocols
Protocol: Intravenous Infusion of this compound in Conscious Spontaneously Hypertensive Rats (SHR)
-
Animal Preparation:
-
Use adult male spontaneously hypertensive rats (SHR) of a consistent age and weight.
-
House animals in a controlled environment (12:12 light-dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
Surgically implant catheters in the femoral artery for blood pressure measurement and the jugular vein for drug infusion under appropriate anesthesia.
-
Allow a minimum of 48 hours for recovery from surgery before the experiment.
-
-
Drug Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline) to the desired concentrations.
-
Prepare fresh solutions on the day of the experiment.
-
-
Experimental Procedure:
-
Place the conscious, freely moving rat in a metabolic cage.
-
Connect the arterial catheter to a pressure transducer for continuous blood pressure monitoring.
-
Connect the venous catheter to an infusion pump.
-
Allow for a 30-minute stabilization period to obtain baseline blood pressure readings.
-
Administer this compound via continuous intravenous infusion at cumulative doses (e.g., 0.3, 1.0, and 3.0 mg/kg).[3][4]
-
Monitor and record mean arterial pressure, systolic pressure, diastolic pressure, and heart rate throughout the infusion period.
-
-
Data Analysis:
-
Calculate the change in blood pressure parameters from baseline for each dose of this compound.
-
Use appropriate statistical methods to analyze the dose-response relationship.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Structurally novel antihypertensive compound, McN-5691, is a calcium channel blocker in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Effects of the novel calcium channel blocker, McN-5691, on cardiocirculatory dynamics and cardiac output distribution in conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: McN5691 Dosage Refinement in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with McN5691 in animal models. The focus is on refining dosage to minimize side effects while maintaining therapeutic efficacy.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Unexpected Cardiovascular Effects
Question: We are observing significant hypotension and bradycardia in our rat model at a dose that was expected to be therapeutic. What could be the cause and how can we mitigate this?
Answer:
Significant drops in blood pressure and heart rate are known potential side effects of calcium channel blockers like this compound, stemming from their mechanism of action on L-type calcium channels in vascular smooth muscle and cardiac cells.[1][2][3] Several factors could be contributing to the exaggerated response you are observing:
-
Dose and Infusion Rate: The rate of intravenous infusion can significantly impact the hemodynamic response. A rapid infusion can lead to a sudden drop in blood pressure and heart rate.
-
Animal Model: The cardiovascular sensitivity to calcium channel blockers can vary between different animal species and even strains. Spontaneously hypertensive rats (SHR), for instance, may exhibit a different response compared to normotensive Wistar-Kyoto (WKY) rats.
-
Anesthesia: The type of anesthetic used can influence cardiovascular parameters and interact with the effects of this compound.
Troubleshooting Steps:
-
Review and Refine Dosage: If you are observing excessive hypotension, consider reducing the initial dose or the rate of infusion. A study in conscious spontaneously hypertensive rats showed that a cumulative intravenous dose of 1.3 mg/kg normalized blood pressure without causing reflex tachycardia.[4] Starting with a lower dose and gradually escalating may help achieve the desired therapeutic effect without significant side effects.
-
Optimize Infusion Protocol: For intravenous administration, a continuous infusion over a set period is recommended over a bolus injection. A study in rats utilized a 15-minute continuous infusion for each dose.[4]
-
Monitor Vital Signs Continuously: Implement continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) during and after drug administration. This will allow for real-time assessment of the cardiovascular response and enable immediate intervention if necessary. On ECG, be vigilant for signs of toxicity such as bradycardia and atrioventricular (AV) block.[1][5]
-
Evaluate Anesthetic Protocol: If using anesthesia, ensure the chosen agent has minimal impact on cardiovascular function or is consistent across all experimental groups.
Issue 2: Metabolic Disturbances
Question: Our animals are exhibiting hyperglycemia following this compound administration. Is this an expected side effect?
Answer:
Yes, hyperglycemia can be a side effect of calcium channel blocker overdose or high-dose administration.[2][6][7] This is because L-type calcium channels are also present in pancreatic beta cells and play a role in insulin secretion.[2][7] Blockade of these channels can lead to reduced insulin release and consequently, elevated blood glucose levels.
Troubleshooting Steps:
-
Monitor Blood Glucose: Regularly monitor blood glucose levels, especially at higher doses of this compound.
-
Dose-Response Assessment: Determine if the hyperglycemia is dose-dependent. If it occurs only at higher, potentially toxic doses, it may serve as a biomarker for toxicity.
-
Consider the Overall Health of the Animal: Assess the animal for other signs of toxicity that may accompany hyperglycemia in an overdose situation, such as lethargy, seizures, or severe cardiovascular compromise.[8][9]
Issue 3: Lack of Efficacy at a Previously Reported Dose
Question: We are not observing the expected antihypertensive effect of this compound at a dose that has been published in the literature. What could be the issue?
Answer:
Several factors can contribute to a perceived lack of efficacy:
-
Drug Preparation and Administration: Ensure the this compound hydrochloride salt is properly dissolved in a suitable vehicle (e.g., saline) for administration. For oral administration, the formulation can significantly impact bioavailability. A study in dogs used this compound free base dissolved in corn oil for gavage.[4][10]
-
Animal Model and Baseline Blood Pressure: The antihypertensive effect will be most apparent in hypertensive animal models. Ensure your chosen model exhibits stable and significant hypertension.
-
Route of Administration: The bioavailability and pharmacokinetic profile of this compound can differ significantly between intravenous and oral routes. A study in dogs showed that after oral administration, a large percentage of the drug is excreted in the feces, indicating potentially low oral bioavailability.[10]
Troubleshooting Steps:
-
Verify Drug Formulation and Administration Technique: Double-check the preparation of your dosing solution and your administration technique to ensure accuracy and consistency.
-
Confirm Hypertensive Phenotype: Ensure that the baseline blood pressure of your animal model is consistently elevated.
-
Consider Intravenous Administration for Initial Studies: To bypass issues of oral bioavailability, consider using intravenous administration for initial dose-finding and efficacy studies.
-
Pharmacokinetic Analysis: If possible, measure plasma concentrations of this compound to correlate drug exposure with the observed pharmacodynamic effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a voltage-sensitive calcium channel blocker.[4] It primarily acts by inhibiting the influx of calcium through L-type calcium channels in vascular smooth muscle and cardiac cells. This leads to vasodilation (widening of blood vessels) and a decrease in cardiac contractility and heart rate.[1][2]
Q2: What are the potential side effects of this compound in animal models?
A2: Based on its mechanism of action as a calcium channel blocker, potential side effects of this compound at higher doses or in cases of overdose can include:
-
Cardiovascular: Hypotension (low blood pressure), bradycardia (slow heart rate), and atrioventricular (AV) block.[1][3][8][9][11] However, one study in spontaneously hypertensive rats noted that this compound's antihypertensive effect was not accompanied by reflex tachycardia.[4]
-
Metabolic: Hyperglycemia due to decreased insulin secretion.[2][6][7]
-
Neurological: Lethargy, ataxia, and seizures have been reported in cases of calcium channel blocker toxicity in animals.[8][9]
-
Gastrointestinal: Vomiting and diarrhea are possible.[8]
-
Renal: Acute renal injury can occur secondary to decreased tissue perfusion in severe overdose cases.[8]
Q3: What are some recommended starting doses for this compound in animal models?
A3: The appropriate dose will depend on the animal model, the route of administration, and the intended therapeutic effect. Based on published studies:
-
Intravenous (Rat): In spontaneously hypertensive rats, cumulative intravenous doses of 0.3, 1.0, and 3.0 mg/kg were administered as a 15-minute continuous infusion for each dose. A cumulative dose of 1.3 mg/kg was found to normalize mean arterial pressure.[4][12]
-
Oral (Dog): A single oral dose of 6 mg/kg (as free base in corn oil) was administered to beagle dogs.[4][10]
It is crucial to perform dose-ranging studies in your specific animal model to determine the optimal therapeutic dose with the minimal side effect profile.
Q4: How should I prepare this compound for administration?
A4: The preparation will depend on the route of administration:
-
Intravenous: this compound hydrochloride salt can be dissolved in sterile isotonic saline.
-
Oral (gavage): this compound free base can be dissolved in a vehicle like corn oil.[4]
Always ensure the solution is well-mixed and administered at the correct concentration.
Q5: What parameters should I monitor to assess the side effects of this compound?
A5: A comprehensive monitoring plan is essential for detecting and managing side effects:
-
Cardiovascular: Continuously monitor blood pressure, heart rate, and ECG.
-
Metabolic: Monitor blood glucose levels.
-
General Health: Observe for clinical signs such as lethargy, changes in behavior, and gastrointestinal upset.
-
Renal Function: In longer-term studies or at higher doses, monitor renal function parameters such as blood urea nitrogen (BUN) and creatinine.
-
Body Weight: Monitor for any significant changes in body weight.
Data Summary
Table 1: Summary of this compound Dosages and Effects in Animal Models
| Animal Model | Route of Administration | Dosage | Observed Effects | Reference |
| Spontaneously Hypertensive Rat (SHR) | Intravenous (continuous infusion) | Cumulative doses of 0.3, 1.0, 3.0 mg/kg | Dose-dependent reduction in mean arterial pressure. Normalization at 1.3 mg/kg. No reflex tachycardia. | [4] |
| Beagle Dog | Oral (gavage) | 6 mg/kg (single dose) | Study on excretion and metabolism; efficacy data not provided. | [4][10] |
| Anesthetized Dog | Intravenous | 0.1-1.0 mg/kg | Dose-related prolongation of AV-nodal conduction time and refractoriness. | [13] |
| Guinea Pig Papillary Muscle | In vitro | 0.72 +/- 0.32 microM (ED-20% for depression of Vmax) | Concentration-related, rate-dependent reductions in Vmax and amplitude of slow-response action potentials. | [13] |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in a Rat Model of Hypertension
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used model for hypertension research. Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.
-
Drug Preparation: Prepare a stock solution of this compound hydrochloride in sterile 0.9% saline. Further dilute the stock solution to the desired final concentrations for infusion.
-
Surgical Preparation (for conscious, freely moving animals):
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Implant catheters into the femoral artery (for blood pressure monitoring) and jugular vein (for drug infusion).
-
Exteriorize the catheters at the back of the neck and protect them with a tethering system.
-
Allow the animal to recover from surgery for at least 24 hours before the experiment.
-
-
Administration:
-
Connect the venous catheter to an infusion pump.
-
Administer this compound as a continuous intravenous infusion over a 15-minute period for each dose.[4]
-
Administer cumulative doses (e.g., 0.3, 1.0, and 3.0 mg/kg) sequentially, allowing for a stabilization period between each dose.
-
-
Monitoring:
-
Continuously record arterial blood pressure and heart rate throughout the experiment.
-
Observe the animal for any behavioral changes or signs of distress.
-
At the end of the experiment, collect blood samples for analysis of plasma drug concentration and relevant biomarkers.
-
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Signaling Pathway of this compound Action and Potential Side Effects
References
- 1. Calcium Channel Blocker Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 2. litfl.com [litfl.com]
- 3. Toxicoses in Animals From Cardiovascular Medications - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. Calcium Channel Blocker Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Calcium Channel Antagonist Toxicity | California Poison Control System [previewcalpoison.ucsf.edu]
- 7. researchgate.net [researchgate.net]
- 8. The Overdose Dangers of Calcium Channel Blockers | ASPCApro [aspcapro.org]
- 9. researchgate.net [researchgate.net]
- 10. Excretion and metabolism of the antihypertensive agent, RWJ-26240 (McN-5691) in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Update on Calcium Channel Blocker Toxicity in Dogs and Cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cardiac electrophysiologic effects of McN-5691, a new calcium-channel blocking antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Ambiguous Data from McN5691 Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret ambiguous data that may arise during experiments with the novel kinase inhibitor, McN5691.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values for this compound across different batches of the same cancer cell line. What could be the cause?
A1: Variability in IC50 values can stem from several sources. Firstly, ensure consistent cell culture conditions, as factors like passage number, confluency, and media composition can influence drug sensitivity. Secondly, verify the purity and concentration of each batch of this compound, as degradation or inaccurate quantification can lead to inconsistent results. Finally, consider the possibility of underlying biological heterogeneity within the cell line, which may require single-cell cloning to isolate a more homogenous population for consistent assay results.
Q2: Our Western blot analysis shows inconsistent inhibition of the target kinase phosphorylation after this compound treatment. Why might this be happening?
A2: Inconsistent target inhibition can be due to several factors. Ensure that the time points for cell lysis after treatment are optimized to capture the peak inhibitory effect. The stability of both this compound in the culture medium and the phosphorylated form of the target protein during sample preparation are critical. We recommend using fresh lysis buffer with phosphatase inhibitors and processing samples quickly. Additionally, confirm equal protein loading across all lanes of your gel.
Q3: We've noticed a discrepancy between the anti-proliferative effects of this compound in 2D versus 3D cell culture models. What could explain this?
A3: Discrepancies between 2D and 3D culture models are common. The three-dimensional architecture of spheroids or organoids can limit drug penetration, meaning cells in the core may not be exposed to the same concentration of this compound as cells on the surface. Additionally, the physiological state of cells in 3D models, including proliferation rates and gene expression, can differ significantly from 2D monolayers, altering their sensitivity to the drug. Consider conducting time-course and dose-response experiments with varying spheroid sizes to characterize these effects.
Troubleshooting Guides
Issue: Unexpected Off-Target Effects at Higher Concentrations
Symptoms:
-
Cell toxicity is observed in cell lines that do not express the primary target kinase.
-
Inhibition of signaling pathways unrelated to the primary target is detected.
-
Broad-spectrum kinase inhibition is seen in biochemical assays.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Lack of Specificity | Perform a comprehensive kinase panel screening (e.g., using a commercial service) to identify potential off-target interactions. |
| Compound Aggregation | At high concentrations, small molecules can form aggregates that lead to non-specific effects. Test the solubility of this compound in your assay medium and consider including a non-ionic detergent like Tween-20 at a low concentration (e.g., 0.01%) to mitigate aggregation. |
| Metabolite Activity | The parent compound may be metabolized by the cells into an active form with a different target profile. Use LC-MS/MS to analyze cell lysates and culture medium to identify and characterize any major metabolites. |
Issue: High Background Signal in Kinase Activity Assay
Symptoms:
-
High signal in the negative control (no enzyme or no ATP) wells.
-
Low signal-to-noise ratio, making it difficult to determine true inhibition.
Possible Causes & Solutions:
| Cause | Recommended Action |
| ATP Contamination | Ensure all reagents, especially the substrate and buffer solutions, are free from ATP contamination. Use high-purity, freshly prepared reagents. |
| Autophosphorylation | The kinase may be undergoing autophosphorylation. Optimize the enzyme concentration and incubation time to minimize this effect. |
| Assay Reagent Interference | This compound may interfere with the detection system (e.g., fluorescence or luminescence). Run a control experiment with the detection reagents and this compound in the absence of the kinase to check for interference. |
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using a Luminescent Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2X serial dilution series of this compound in complete growth medium, ranging from 200 µM to 0.1 µM. Also, prepare a vehicle control (0.5% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Luminescent Viability Assay: Add a luminescent cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and fit a dose-response curve using a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blotting for Target Kinase Phosphorylation
-
Cell Treatment and Lysis: Plate 1x10^6 cells in a 6-well plate and incubate overnight. Treat cells with varying concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated target kinase overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total target kinase or a housekeeping protein like GAPDH.
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Primary Target Expression (Relative Units) | IC50 (µM) - Batch A | IC50 (µM) - Batch B |
| MCF-7 | 1.2 | 0.58 | 0.62 |
| A549 | 2.5 | 0.12 | 0.15 |
| HCT116 | 0.8 | 1.25 | 1.31 |
| PC-3 | 3.1 | 0.08 | 0.09 |
Table 2: Off-Target Kinase Inhibition Profile of this compound
| Kinase | % Inhibition at 1 µM this compound |
| Primary Target | 92% |
| Kinase A | 15% |
| Kinase B | 8% |
| Kinase C | 45% |
Visualizations
Caption: General experimental workflow for this compound in vitro testing.
Caption: Hypothesized signaling pathway of this compound.
Caption: Logical troubleshooting flow for ambiguous experimental data.
Technical Support Center: Optimizing Patch-Clamp Recordings in the Presence of McN5691
Welcome to the technical support center for researchers utilizing McN5691 in patch-clamp electrophysiology experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your recordings and navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a structurally novel antihypertensive agent that acts as a voltage-sensitive calcium channel blocker.[1] Its primary mechanism is the blockade of L-type calcium channels. It competitively binds at the diltiazem site on the voltage-sensitive calcium channel and also inhibits the dihydropyridine receptor.[1]
Q2: Which specific subtypes of voltage-gated calcium channels does this compound target?
This compound primarily targets L-type (CaV1.x) voltage-gated calcium channels. This is evidenced by its high-affinity inhibition of diltiazem and dihydropyridine binding, both of which are characteristic ligands for L-type calcium channels.[1]
Q3: Are there any known off-target effects of this compound on other ion channels?
Studies have shown that this compound's vasodilatory effects are not related to potassium channel activation.[1] It also exhibits weak activity at α-1 and α-2 adrenergic receptors.[1] While the primary target is the L-type calcium channel, it is always advisable to consider potential off-target effects in your experimental design.
Q4: How might this compound affect my patch-clamp recordings?
As a calcium channel blocker, this compound will directly reduce or eliminate inward calcium currents. This can lead to several observable effects in your recordings:
-
Reduced current amplitude: The most direct effect will be a decrease in the amplitude of voltage-gated calcium currents.
-
Changes in action potential waveform: In excitable cells, blocking L-type calcium channels can alter the shape and duration of action potentials.[2]
-
Secondary effects on other channels: Calcium-activated channels (e.g., some potassium or chloride channels) will be indirectly affected due to the reduction in intracellular calcium influx.
Q5: What are recommended starting concentrations for this compound in my experiments?
Based on binding affinity and functional studies, concentrations in the nanomolar to low micromolar range are effective. The Kd for high-affinity inhibition of the dihydropyridine receptor is 4.7 nM, and for the diltiazem receptor, it is 39.5 nM.[1] In functional assays on vascular smooth muscle, concentrations of 1 and 10 µM were shown to prevent KCl-induced contraction and calcium uptake.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unstable gigaohm seal after this compound application. | 1. Compound precipitation: this compound, like some organic molecules, may have limited solubility in aqueous solutions, and precipitation could interfere with the seal. 2. Cell health deterioration: Prolonged exposure to any pharmacological agent can affect cell viability, leading to seal degradation. | 1. Ensure this compound is fully dissolved in your external solution. Consider making fresh solutions for each experiment. Filtering the final solution with a 0.22 µm filter is recommended. 2. Minimize the duration of the recording after drug application. Obtain a stable baseline before perfusion with this compound. If instability persists, reduce the concentration of this compound. |
| Noisy recordings or high baseline drift. | 1. Incomplete seal: Even with a gigaseal, the presence of a channel blocker can sometimes subtly affect the membrane properties. 2. Electrode drift: Physical movement of the recording pipette can introduce noise.[3] | 1. Ensure a high-quality seal (>1 GΩ) before applying this compound. If the seal resistance drops after application, it may indicate an issue with the compound's interaction with the membrane or cell health. 2. Check the stability of your micromanipulator and ensure all components are securely fastened. Allow the pipette to stabilize in the bath before approaching the cell.[3] |
| Variability in the blocking effect of this compound. | 1. Inconsistent drug concentration: Issues with solution preparation or perfusion system can lead to variable final concentrations at the cell. 2. State-dependent block: The block of L-type calcium channels by dihydropyridine-type drugs can be voltage-dependent, with higher affinity for inactivated channels.[4] | 1. Prepare fresh solutions of this compound for each experiment. Ensure your perfusion system provides a consistent and complete exchange of the bath solution. 2. Standardize your voltage protocols. The holding potential and the frequency of depolarization can influence the degree of channel block. Consider that this compound's effect may be enhanced by protocols that favor the inactivated state of the channel. |
| Loss of whole-cell configuration ("seal rundown"). | 1. "Washout" of intracellular components: Dialysis of the cell's cytoplasm with the pipette solution can lead to the loss of essential signaling molecules, affecting channel function and cell health. 2. Cytotoxicity: High concentrations of the compound or prolonged exposure may be detrimental to the cell. | 1. Consider using the perforated patch technique (e.g., with amphotericin B or nystatin) to preserve the intracellular environment. 2. Perform a concentration-response curve to identify the lowest effective concentration. Limit the duration of the experiment. |
Quantitative Data
Table 1: Binding Affinities and Effective Concentrations of this compound
| Parameter | Value | Preparation | Reference |
| Kd (Dihydropyridine Receptor - High Affinity) | 4.7 nM | Skeletal muscle microsomal membranes | [1] |
| Kd (Dihydropyridine Receptor - Low Affinity) | 919.8 nM | Skeletal muscle microsomal membranes | [1] |
| Kd (Diltiazem Receptor) | 39.5 nM | Skeletal muscle microsomal membranes | [1] |
| EC50 (Relaxation of KCl-contracted aortic rings) | 190 µM | Rabbit thoracic aorta | [1] |
| EC50 (Relaxation of NE-contracted aortic rings) | 159 µM | Rabbit thoracic aorta | [1] |
| ED-20% (Depression of Vmax in slow-response action potentials) | 0.72 ± 0.32 µM | Guinea pig papillary muscle | [5] |
Experimental Protocols
Detailed Methodology: Whole-Cell Voltage-Clamp Recording of L-type Calcium Currents
This is a generalized protocol for recording L-type calcium currents and can be adapted for studying the effects of this compound.
-
Cell Preparation:
-
Culture cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing CaV1.2, or primary cardiomyocytes) on glass coverslips.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.
-
-
Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in the external solution on the day of the experiment.
-
-
Pipette Fabrication:
-
Pull patch pipettes from borosilicate glass capillaries using a micropipette puller.
-
The pipette resistance should be between 2-5 MΩ when filled with the internal solution.
-
-
Recording Procedure:
-
Mount the pipette in the holder of the patch-clamp amplifier headstage.
-
Apply positive pressure to the pipette and lower it into the bath.
-
Approach a target cell and form a gigaohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the cell membrane with a brief pulse of stronger suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes.
-
Set the holding potential to -80 mV.
-
Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals (e.g., every 10-20 seconds).
-
Once a stable baseline current is established, perfuse the chamber with the external solution containing this compound.
-
Record the effect of this compound on the current amplitude and kinetics.
-
Visualizations
Caption: Experimental workflow for patch-clamp analysis of this compound.
Caption: Troubleshooting flowchart for patch-clamp recordings with this compound.
Caption: Signaling pathway downstream of L-type calcium channel activation.
References
- 1. Structurally novel antihypertensive compound, McN-5691, is a calcium channel blocker in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. The blockade of excitation/contraction coupling by nifedipine in patch-clamped rat skeletal muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac electrophysiologic effects of McN-5691, a new calcium-channel blocking antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for inconsistent McN5691 aortic ring assay results.
Technical Support Center: Aortic Ring Assay
This guide provides troubleshooting for common issues encountered during aortic ring vasoreactivity assays, with a specific focus on experiments involving the M1 muscarinic agonist McN-A-343 (McN5691).
Frequently Asked Questions (FAQs)
Q1: Why is there high variability between my aortic rings, even from the same animal?
A1: High variability is a common issue in aortic ring assays and can stem from several factors during tissue preparation and handling:
-
Inconsistent Dissection: Damage to the endothelium or smooth muscle during cleaning of the periaortic fat and connective tissue is a major source of variability. Over-stretching or mishandling the vessel can impair its function.
-
Ring Thickness: Unevenly cut rings (ideally 1-2 mm) will have different amounts of smooth muscle and endothelium, leading to varied responses.
-
Anatomical Location: There can be differences in receptor expression and vessel reactivity along the length of the aorta. It is best practice to use rings from the same region (e.g., thoracic aorta) for comparisons.
-
Animal Factors: The age, strain, and sex of the animal can significantly influence vascular responses. Using animals from a consistent, well-defined population is critical.
To minimize this, it is strongly advised to use 6 or more replicates per experimental group.
Q2: My aortic rings are not responding to any agonists (e.g., KCl, Phenylephrine). What went wrong?
A2: A complete lack of response usually indicates a critical failure in tissue viability or the experimental setup.
-
Tissue Viability: The tissue may have been compromised. This can happen if the aorta was allowed to dry out at any point, if the dissection process was too long, or if the physiological salt solution (PSS) or Krebs-Henseleit solution was improperly prepared (wrong pH, temperature, or ion concentration) or not adequately oxygenated (95% O₂ / 5% CO₂).
-
Setup Issues: Check that the force transducer is correctly calibrated and that the sutures/wires are securely attached to the aortic ring and the transducer. Ensure there are no bubbles in the organ bath that could interfere with the readings.
-
Viability Test: Always begin an experiment by testing the ring's viability with a high concentration of potassium chloride (KCl). A robust contraction in response to KCl confirms the integrity of the smooth muscle contractile machinery. If there is no response to KCl, the tissue is likely non-viable, and the experiment on that ring should be discarded.[1][2]
Q3: The endothelium-dependent relaxation to acetylcholine (ACh) is absent or weak. How can I troubleshoot this?
A3: This points to a damaged or non-functional endothelium.
-
Dissection Damage: The most common cause is accidental scraping of the luminal surface during dissection or mounting of the ring. Be extremely careful when removing adipose tissue and mounting the rings.
-
Pre-contraction Level: The relaxation response is dependent on the degree of pre-contraction. Ensure you are achieving a stable and sufficient pre-contraction plateau (typically with Phenylephrine) before adding ACh. A sub-maximal pre-contraction will result in a smaller relaxation response.
-
Agonist Degradation: Ensure your ACh stock solution is fresh. ACh can degrade in aqueous solutions over time.
-
Confirmation: To confirm if the endothelium is the issue, you can run a parallel experiment on rings where the endothelium has been intentionally denuded (e.g., by gently rubbing the lumen with a rough surface). If the response in your experimental ring resembles that of the denuded ring, it confirms endothelial damage.
Q4: Why am I seeing a biphasic or inconsistent response with McN-A-343?
A4: The pharmacology of McN-A-343 is complex and can lead to inconsistent results if not properly understood.
-
Partial Agonism: McN-A-343 is a partial agonist at all five muscarinic receptor subtypes. Its observed effect depends heavily on the receptor density and the specific signaling efficiency in the tissue, which can vary between animals.[3]
-
Concentration-Dependent Dual Effects: At low concentrations (approx. 10⁻⁶ to 3x10⁻⁵ M), McN-A-343 can enhance neurotransmitter release, potentially causing contraction. At higher concentrations (approx. 10⁻⁴ to 3x10⁻⁴ M), it can act as an adrenergic neuron blocking agent, leading to inhibition or relaxation.[4] This dual action can create a complex, non-sigmoidal dose-response curve.
-
Non-Muscarinic Actions: McN-A-343 also has other effects, including inhibition of noradrenaline re-uptake and local anesthetic actions at higher concentrations, which can further complicate the response.[3]
-
Troubleshooting: To isolate the muscarinic effect, consider using a muscarinic antagonist like atropine in a control group. If the inconsistent response is blocked by atropine, it confirms it is mediated by muscarinic receptors. Be aware that atropine may not block all effects of McN-A-343, particularly those related to adrenergic neuron blockade at high concentrations.[4]
Experimental Protocol and Data
Standard Protocol for Aortic Ring Vasoreactivity Assay
-
Animal Euthanasia and Aorta Dissection:
-
Euthanize the animal (e.g., rat, mouse) via an approved ethical protocol.
-
Quickly open the thoracic and/or abdominal cavity to expose the aorta.
-
Carefully dissect the thoracic aorta free from the spinal column and surrounding connective tissue.
-
Immediately place the excised aorta into a petri dish filled with cold, oxygenated (95% O₂/5% CO₂) physiological salt solution (PSS) or Krebs-Henseleit solution.
-
-
Ring Preparation:
-
Under a dissecting microscope, meticulously remove any remaining fat and connective tissue from the adventitial (outer) surface of the aorta. This is a critical step; be gentle to avoid damaging the vessel.
-
Cut the cleaned aorta into rings of approximately 1-2 mm in width using a sharp surgical blade. Ensure the cuts are clean and perpendicular to the vessel length.
-
(Optional) To prepare an endothelium-denuded control, gently rub the inner lumen of a ring with a roughened wire or wooden stick.
-
-
Mounting:
-
Mount each ring on two L-shaped stainless steel wires or hooks in an organ bath chamber. One wire is fixed, and the other is connected to an isometric force transducer.
-
The organ bath should contain PSS/Krebs solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a stable resting tension (e.g., 1.5-2.0 g for a rat aorta). Wash the rings with fresh PSS every 15-20 minutes.
-
Test for viability by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).[1] After the contraction peaks, wash the ring to return to baseline. Rings that do not show a robust contraction should be discarded.
-
-
Experimental Procedure:
-
Contraction Studies: Add the agonist (e.g., McN-A-343, Phenylephrine) in a cumulative, stepwise manner, allowing the response to plateau at each concentration before adding the next.
-
Relaxation Studies: First, induce a stable, sub-maximal contraction with an agonist like Phenylephrine (e.g., to ~70-80% of the KCl-induced maximum). Once the contraction is stable, add the relaxing agent (e.g., Acetylcholine, McN-A-343) in a cumulative manner.
-
-
Data Analysis:
-
Contraction responses are typically expressed as a percentage of the maximum contraction induced by KCl.
-
Relaxation responses are expressed as a percentage reversal of the pre-contraction induced by Phenylephrine.
-
Plot the data as concentration vs. response and fit to a sigmoidal curve to determine parameters like EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
Common Reagent Concentrations
The following table summarizes typical concentration ranges for common pharmacological agents used in aortic ring assays. Note that optimal concentrations can vary by species, vessel type, and experimental conditions.
| Reagent | Role | Typical Concentration Range | Citation |
| Potassium Chloride (KCl) | Viability check / Depolarizing agent | 60 mM - 120 mM | [1][5] |
| Phenylephrine (PE) | α₁-Adrenergic agonist (pre-contraction) | 10⁻⁹ M - 10⁻⁴ M (EC₅₀ ~10⁻⁷ M) | [5][6][7] |
| Acetylcholine (ACh) | Muscarinic agonist (endothelium-dependent relaxation) | 10⁻⁹ M - 10⁻⁴ M | [8][9] |
| McN-A-343 | M1 muscarinic agonist | 10⁻⁶ M - 3x10⁻⁴ M | [4] |
| Atropine | Non-selective muscarinic antagonist | 10⁻⁷ M - 10⁻⁶ M | [4] |
Visual Guides
Experimental and Troubleshooting Workflows
The following diagrams illustrate the standard experimental workflow and a logical decision tree for troubleshooting common issues.
Caption: Standard workflow for an aortic ring vasoreactivity experiment.
References
- 1. Enhanced phenylephrine-induced rhythmic activity in the atherosclerotic mouse aorta via an increase in opening of KCa channels: relation to Kv channels and nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impaired reactivity of rat aorta to phenylephrine and KCl after prolonged hypoxia: role of the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology of McN-A-343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual effect of the muscarinic agonist McN-A-343 on vascular neuroeffector transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for enhancing the stability of McN5691 in experimental buffers.
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies for enhancing the stability of McN5691 in experimental buffers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a voltage-sensitive calcium channel blocker.[1][2] Its primary mechanism of action involves the inhibition of calcium influx through voltage-gated calcium channels, leading to relaxation of vascular smooth muscle and a subsequent reduction in blood pressure.[2][3]
Q2: What are the common factors that can affect the stability of this compound in my experimental buffer?
The stability of small molecules like this compound can be influenced by several factors, including:
-
pH: Variations in pH can alter molecular structures and lead to degradation.[4][5]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[4][6][7]
-
Light Exposure: UV and visible light can cause photodegradation, breaking chemical bonds.[4][7]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[4][7]
-
Buffer Composition: The specific components of your buffer can directly interact with this compound or catalyze degradation pathways.[8][9][10][11]
-
Ionic Strength: The ionic strength of the buffer can influence the rate of reactions between ionic species.[5]
Q3: I am observing precipitation of this compound in my buffer. What could be the cause?
Precipitation, or a molecule "crashing" out of solution, indicates that its solubility limit has been exceeded. This can be due to several factors, including:
-
Inappropriate Solvent: The adage "like dissolves like" is crucial. Ensure the solvent used to prepare your stock solution and the final buffer are compatible with this compound.
-
pH: The pH of the buffer can significantly affect the ionization state and, consequently, the solubility of a compound.
-
Temperature: Lower temperatures can decrease the solubility of some compounds.
-
High Concentration: The concentration of this compound may be too high for the chosen buffer system.
Q4: How can I tell if this compound is degrading in my experiment?
Degradation can be detected through various analytical techniques. A common method is High-Performance Liquid Chromatography (HPLC), which can reveal a decrease in the peak corresponding to this compound and the appearance of new peaks corresponding to degradation products.[8] Changes in the physical appearance of the solution, such as a color change, can also indicate degradation.[8]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly low biological activity | Degradation of this compound in the experimental buffer. | 1. Verify Stock Solution: Ensure your stock solution is freshly prepared and has been stored correctly (protected from light, at the recommended temperature). 2. Buffer Compatibility: Perform a buffer screening assay (see protocol below) to identify a more suitable buffer system. 3. pH Optimization: Test a range of pH values to determine the optimal pH for this compound stability. Most drugs are stable in the pH range of 4-8.[5] 4. Temperature Control: Maintain a consistent and appropriate temperature throughout your experiment. Avoid repeated freeze-thaw cycles. |
| Precipitate forms upon adding this compound to the buffer | Poor solubility of this compound in the buffer. | 1. Lower Concentration: Try using a lower final concentration of this compound. 2. Co-solvents: Consider the use of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in your final buffer, ensuring it is compatible with your experimental system. 3. pH Adjustment: Modify the pH of your buffer to a range where this compound is more soluble. |
| Change in solution color or clarity over time | Photodegradation or chemical instability. | 1. Protect from Light: Use amber-colored tubes or cover your experimental setup with aluminum foil to protect it from light.[8] 2. Inert Atmosphere: If oxidation is suspected, prepare buffers with de-gassed water and consider performing experiments under an inert atmosphere (e.g., nitrogen or argon). 3. Fresh Preparations: Prepare this compound solutions fresh before each experiment. |
| Inconsistent results between experiments | Variability in buffer preparation or compound handling. | 1. Standardize Protocols: Ensure consistent buffer preparation, including the source and purity of reagents. 2. Control Storage: Store this compound stock solutions under consistent conditions (temperature, light exposure).[12] 3. Use Fresh Aliquots: For each experiment, use a fresh aliquot of the stock solution to avoid degradation from repeated handling of the main stock. |
Experimental Protocols
Protocol: Buffer Screening Assay for this compound Stability
This protocol outlines a method to determine the optimal buffer system for this compound stability in your experimental conditions.
1. Materials:
- This compound
- A selection of common biological buffers (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, HEPES, Citrate buffer).[13][14][15][16]
- Organic solvent for stock solution (e.g., DMSO)
- High-Performance Liquid Chromatography (HPLC) system
- Incubator or water bath
- pH meter
2. Procedure:
- Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
- Prepare Buffer Solutions: Prepare a series of buffer solutions at the desired pH for your experiment (e.g., pH 7.4).
- Sample Preparation:
- For each buffer to be tested, prepare triplicate samples by diluting the this compound stock solution to the final experimental concentration.
- Include a control sample of this compound in the initial organic solvent.
- Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot from each sample and analyze it by HPLC to determine the initial concentration of this compound.
- Incubation: Incubate the remaining samples under your standard experimental conditions (e.g., 37°C).
- Time-Point Analysis: At various time points (e.g., 2, 4, 8, 24 hours), take aliquots from each sample and analyze them by HPLC.
- Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration for each buffer.
- Plot the percentage of this compound remaining versus time for each buffer. The buffer that shows the least degradation over time is the most suitable for your experiment.
Visualizations
Caption: Workflow for assessing this compound stability in different buffers.
Caption: Decision tree for troubleshooting this compound stability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. Effects of the novel calcium channel blocker, McN-5691, on cardiocirculatory dynamics and cardiac output distribution in conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Factors affecting stability of drugs | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 13. Pharmaceutical Buffers [chemical-sales.com]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
- 15. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 16. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
A Comparative Analysis of the Antihypertensive Effects of McN5691 and Nifedipine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antihypertensive properties of the novel calcium channel blocker, McN5691, and the established dihydropyridine calcium channel blocker, nifedipine. The information presented is based on available preclinical data and is intended to inform research and drug development in the field of cardiovascular therapeutics.
Executive Summary
Both this compound and nifedipine exert their antihypertensive effects through the blockade of voltage-sensitive calcium channels, leading to vasodilation and a reduction in peripheral vascular resistance. While direct comparative studies are limited, available data suggests that both compounds are potent antihypertensive agents. This compound has been shown to normalize blood pressure in spontaneously hypertensive rats (SHR) without causing reflex tachycardia. Nifedipine is a widely used antihypertensive with a well-characterized efficacy profile, though it can sometimes be associated with reflex tachycardia. This guide presents a side-by-side view of their mechanisms of action, in vitro and in vivo effects, and detailed experimental protocols to facilitate a comprehensive understanding of their pharmacological profiles.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and nifedipine. It is important to note that these values are derived from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.
Table 1: In Vitro Vasodilator and Receptor Binding Activity
| Parameter | This compound | Nifedipine |
| EC50 (Vascular Relaxation) | 190 µM (30 mM KCl-contracted aortic rings)[1] | Not directly comparable data available in the same model |
| 159 µM (1 µM NE-contracted aortic rings)[1] | ||
| Receptor Binding (Kd) | 39.5 nM (diltiazem site)[1] | Not applicable (binds to dihydropyridine site) |
| 4.7 nM (high affinity) & 919.8 nM (low affinity) (dihydropyridine site)[1] | ||
| IC50 (Calcium Channel Blockade) | Not available | ~0.2 µM (frog atrial fibers) |
| 1.85 ± 0.29 nM (rat cerebral artery myocytes, 2 mM Ba²⁺) | ||
| 3.35 ± 0.34 nM (rat cerebral artery myocytes, 2 mM Ca²⁺) |
Table 2: In Vivo Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
| Parameter | This compound | Nifedipine |
| Route of Administration | Intravenous (i.v.) | Oral (p.o.) / Intracerebroventricular (i.c.v.) / Subcutaneous (s.c.) |
| Dose-dependent Reduction in Mean Arterial Pressure (MAP) | Dose-related reduction with normalization at a cumulative dose of 1.3 mg/kg i.v.[2] | 5 mg/kg p.o. resulted in a 49% fall in blood pressure from the initial value. |
| Effect on Heart Rate | No statistically significant effect[2] | Can cause an increase in heart rate. |
Mechanism of Action: A Visualized Pathway
Both this compound and nifedipine are calcium channel blockers, but they exhibit differences in their binding sites and potential ancillary mechanisms.
Nifedipine, a dihydropyridine, primarily binds to the L-type calcium channels on vascular smooth muscle cells. This binding inhibits the influx of extracellular calcium, leading to smooth muscle relaxation, vasodilation, and consequently, a reduction in blood pressure.
This compound is also a voltage-sensitive calcium channel blocker.[1] It demonstrates a unique binding profile, showing high-affinity competitive binding at the diltiazem site on the voltage-sensitive calcium channel.[1] Additionally, it exhibits biphasic inhibition of dihydropyridine receptor binding, suggesting a more complex interaction with the calcium channel compared to traditional dihydropyridines.[1] The primary vasodilator mechanism of this compound is attributed to this calcium channel blockade.[1]
Experimental Protocols
In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
This protocol outlines the methodology for assessing the in vivo antihypertensive effects of a test compound, based on the study of this compound.[2]
1. Animal Model:
-
Male Spontaneously Hypertensive Rats (SHR) are used as a model of essential hypertension. Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.
2. Surgical Preparation:
-
Rats are anesthetized (e.g., with halothane).
-
Catheters are implanted in the right atrial, left ventricular, and a femoral artery for pressure recordings and in a femoral vein for drug administration.
-
The catheters are exteriorized at the back of the neck and protected by a harness.
-
Animals are allowed to recover for a specified period (e.g., 24-48 hours) to ensure they are conscious and unrestrained during the experiment.
3. Hemodynamic Measurements:
-
Arterial and ventricular pressures are continuously recorded using pressure transducers connected to a polygraph.
-
Heart rate is derived from the arterial pressure waveform.
-
Cardiac output and regional blood flow can be determined using the radioactive microsphere technique.
4. Drug Administration:
-
The test compound (e.g., this compound) or vehicle is administered intravenously as a continuous infusion at escalating doses.
-
Hemodynamic parameters are monitored before (baseline) and during the infusion of each dose.
5. Data Analysis:
-
Changes in mean arterial pressure, heart rate, cardiac output, and systemic vascular resistance are calculated for each dose.
-
Dose-response curves are generated to determine the antihypertensive potency of the compound.
-
Statistical analysis (e.g., ANOVA) is used to compare the effects of the drug with the vehicle control.
Concluding Remarks
Both this compound and nifedipine are effective in reducing blood pressure through calcium channel blockade. The available data on this compound suggests a favorable profile in spontaneously hypertensive rats, particularly its ability to lower blood pressure without inducing reflex tachycardia, a common side effect of some vasodilators. Nifedipine remains a cornerstone of antihypertensive therapy with extensive clinical data supporting its use.
The unique binding characteristics of this compound may translate into a different clinical profile compared to traditional dihydropyridines. Further direct comparative studies are warranted to fully elucidate the relative efficacy, safety, and potential therapeutic advantages of this compound versus nifedipine. The experimental protocols and data presented in this guide provide a foundation for such future investigations.
References
- 1. Structurally novel antihypertensive compound, McN-5691, is a calcium channel blocker in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the novel calcium channel blocker, McN-5691, on cardiocirculatory dynamics and cardiac output distribution in conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of McN5691 and Diltiazem in Calcium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the calcium channel blocking properties of the novel antihypertensive agent McN5691 and the well-established drug, diltiazem. The information presented herein is collated from preclinical studies and is intended to inform research and development in cardiovascular pharmacology.
Executive Summary
This compound demonstrates a distinct profile as a calcium channel blocker when compared to diltiazem. While both compounds target L-type calcium channels, this compound exhibits a unique interaction with the channel's different binding sites. Notably, this compound competitively inhibits diltiazem binding, suggesting a shared or overlapping binding domain. However, unlike diltiazem, this compound also modulates the dihydropyridine binding site in a complex manner. Furthermore, this compound shows activity against receptor-operated calcium channels, a feature not typically associated with diltiazem. This suggests that this compound may possess a broader mechanism of action.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available quantitative data for this compound and diltiazem from various in vitro studies. It is crucial to note that these values were obtained under different experimental conditions and on various tissue and channel preparations, which may affect direct comparability.
Table 1: Binding Affinity for L-type Calcium Channel Associated Receptors
| Compound | Parameter | Value | Tissue/Preparation |
| This compound | Kd (vs. [3H]diltiazem) | 39.5 nM[1] | Skeletal muscle microsomal membranes |
| Kd (vs. [3H]dihydropyridine) - High Affinity | 4.7 nM[1] | Skeletal muscle microsomal membranes | |
| Kd (vs. [3H]dihydropyridine) - Low Affinity | 919.8 nM[1] | Skeletal muscle microsomal membranes | |
| Diltiazem | - | - | Directly comparable Kd values from the same study are not available. |
Table 2: Functional Inhibition of Calcium Channels and Vascular Smooth Muscle Relaxation
| Compound | Parameter | Value | Experimental Model |
| This compound | EC50 (Relaxation) | 190 µM[1] | 30 mM KCl-contracted rabbit thoracic aorta |
| EC50 (Relaxation) | 159 µM[1] | 1 µM Norepinephrine-contracted rabbit thoracic aorta | |
| ED-20% (Vmax depression) | 0.72 ± 0.32 µM[2] | Slow-response action potentials in guinea pig papillary muscle | |
| ED-20% (Vmax depression) | 55 ± 12 µM[2] | Canine Purkinje fiber action potentials | |
| Diltiazem | IC50 (Tonic block) | 51 µM | L-type Ca2+ current in human mesenteric arterial myocytes (pH 7.2)[3] |
| IC50 (Tonic block) | 20 µM | L-type Ca2+ current in human mesenteric arterial myocytes (pH 9.2)[3] | |
| IC50 (Resting state) | 41 µM | CaVAb channels[4] | |
| IC50 (Use-dependent block) | 10.4 µM | CaVAb channels[4] | |
| IC50 (Cardiac Cav1.2) | Approx. 2x higher than arterial[5] | Splice variants of Cav1.2 channels |
Mechanism of Action
Diltiazem is a benzothiazepine calcium channel blocker that primarily inhibits L-type calcium channels. Its action is state-dependent, meaning it has a higher affinity for open and inactivated channels, which contributes to its use-dependent effects, particularly in cardiac tissue.[4] Diltiazem binds to a specific site on the α1 subunit of the L-type calcium channel, which is distinct from the binding sites of dihydropyridines (e.g., nifedipine) and phenylalkylamines (e.g., verapamil).[6]
This compound demonstrates a more complex mechanism. It acts as a competitive antagonist at the diltiazem binding site on the voltage-sensitive calcium channel.[1] However, in contrast to diltiazem, this compound also interacts with the dihydropyridine receptor, exhibiting a biphasic binding pattern with both high and low-affinity components.[1] This suggests an allosteric modulation of the dihydropyridine site. A key differentiator is this compound's ability to inhibit norepinephrine-induced calcium uptake and contraction in vascular smooth muscle, indicating an effect on receptor-operated calcium channels.[1] This dual action on both voltage-sensitive and receptor-operated channels may contribute to its potent antihypertensive effects.[1][7]
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams are provided in DOT language.
Figure 1: Simplified signaling pathways for this compound and diltiazem.
References
- 1. Structurally novel antihypertensive compound, McN-5691, is a calcium channel blocker in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac electrophysiologic effects of McN-5691, a new calcium-channel blocking antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the novel calcium channel blocker, McN-5691, on cardiocirculatory dynamics and cardiac output distribution in conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating McN5691: A Comparative Guide for In Vitro and In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of McN5691, a voltage-sensitive calcium channel blocker, with established alternative therapies. Experimental data is presented to offer an objective evaluation of its performance, supported by detailed methodologies for key experiments.
Introduction to this compound and Calcium Channel Blockade
This compound is a structurally novel compound identified as a voltage-sensitive calcium channel blocker.[1][2] Its primary mechanism of action involves the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1] This guide evaluates the translation of its in vitro effects to a relevant in vivo model, the spontaneously hypertensive rat (SHR), and compares its profile to that of widely used calcium channel blockers: amlodipine, verapamil, and diltiazem.
In Vitro Profile of this compound and Alternatives
The in vitro efficacy of this compound and its comparators is primarily assessed through their ability to inhibit depolarization-induced contractions of vascular smooth muscle and their binding affinity to calcium channel subunits.
Data Presentation: In Vitro Efficacy
| Compound | Assay | Species | Tissue | Key Findings | Reference |
| This compound | KCl-induced Contraction | Rabbit | Thoracic Aorta | Inhibited 60 mM KCl-induced contraction at 1 and 10 µM. EC50 for relaxation of 30 mM KCl-contracted rings = 190 µM. | [1] |
| Norepinephrine-induced Contraction | Rabbit | Thoracic Aorta | Inhibited 10 µM NE-induced contraction. EC50 for relaxation of 1 µM NE-contracted rings = 159 µM. | [1] | |
| Radioligand Binding (Diltiazem site) | Not Specified | Skeletal Muscle Microsomes | High-affinity inhibition with a Kd of 39.5 nM. | [1] | |
| Radioligand Binding (Dihydropyridine site) | Not Specified | Skeletal Muscle Microsomes | Biphasic inhibition with high (Kd = 4.7 nM) and low (Kd = 919.8 nM) affinity components. | [1] | |
| Amlodipine | Ca2+-induced Contraction | Rat | Aorta | IC50 = 1.9 nM (in depolarized tissue). | [3] |
| K+-induced Contraction | Rat | Aorta | IC50 = 19.4 nM (with 45 mM K+). | [3] | |
| Verapamil | T-cell Proliferation | Human | Peripheral Blood T-cells | Dose-dependent inhibition of T-cell proliferation, with almost complete inhibition at 50 µM. | [4] |
| Diltiazem | K+ depolarization-induced effects | Porcine | Coronary Artery | Inhibited K+ induced increases in tension, intracellular calcium, and oxygen consumption in a concentration-dependent manner (0.1 to 100 µM). | [5] |
Signaling Pathway of Calcium Channel Blockers
Caption: L-type calcium channel blocker signaling pathway.
In Vivo Validation in a Spontaneously Hypertensive Rat (SHR) Model
The SHR model is a well-established preclinical model of essential hypertension and is ideal for validating the antihypertensive effects of calcium channel blockers observed in vitro.
Data Presentation: In Vivo Antihypertensive Effects in SHR
| Compound | Route of Administration | Dose Range | Key Hemodynamic Effects | Reference |
| This compound | Intravenous (infusion) | 0.3 - 4.3 mg/kg (cumulative) | Dose-related reduction in mean arterial pressure; normalization at 1.3 mg/kg. Reduced systemic vascular resistance. No significant effect on heart rate or cardiac contractility. | [6] |
| Amlodipine | Oral | 10 mg/kg/day (chronic) | Significantly reduced the increase in blood pressure. | [7] |
| Intravenous (infusion) | 50 - 100 µg/kg/hr | Decreased mean arterial pressure, renal sympathetic nerve activity, and heart rate. | [8] | |
| Verapamil | Oral (in drinking water) | ~50 mg/kg/day (chronic) | Significantly lower blood pressure compared to untreated SHR. | [9][10] |
| Diltiazem | Intravenous | 1.0 and 3.0 mg/kg | Greater percent decrease in blood pressure in SHR compared to normotensive rats. | [11] |
| Oral | 10, 30, and 100 mg/kg | Dose-dependent hypotension, more pronounced in SHR than in normotensive rats. | [12] |
Experimental Workflow: In Vivo Antihypertensive Study
Caption: In vivo experimental workflow for SHR studies.
Experimental Protocols
In Vitro: Vascular Smooth Muscle Contraction Assay
This protocol is a generalized procedure based on standard methods for assessing the effect of compounds on vascular smooth muscle contraction.
-
Tissue Preparation:
-
Male New Zealand White rabbits are euthanized, and the thoracic aorta is immediately excised and placed in ice-cold Krebs-bicarbonate solution.
-
The aorta is cleaned of adherent connective tissue and cut into 3-5 mm rings. The endothelium may be removed by gentle rubbing of the intimal surface.
-
-
Experimental Setup:
-
Aortic rings are mounted in organ baths containing Krebs-bicarbonate solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2.
-
One end of the ring is fixed, and the other is attached to an isometric force transducer to record changes in tension.
-
Rings are equilibrated for 60-90 minutes under a resting tension of 2 grams, with the buffer being replaced every 15-20 minutes.
-
-
Contraction Induction and Drug Application:
-
A stable contractile response is induced by adding a depolarizing agent (e.g., 60 mM KCl) or a receptor agonist (e.g., 1 µM norepinephrine) to the organ bath.
-
Once a plateau in contraction is reached, cumulative concentrations of the test compound (e.g., this compound) are added to assess its relaxant effect.
-
-
Data Analysis:
-
The relaxation induced by the test compound is expressed as a percentage of the maximal contraction induced by the stimulating agent.
-
EC50 values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated from the concentration-response curves.
-
In Vivo: Hemodynamic Assessment in Spontaneously Hypertensive Rats (SHR)
This protocol is based on the methodology described for the in vivo evaluation of this compound.[6]
-
Animal Model:
-
Male spontaneously hypertensive rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats are used as controls.
-
-
Surgical Preparation:
-
Rats are anesthetized (e.g., with halothane), and catheters are implanted in a carotid artery for blood pressure measurement, a jugular vein for drug administration, and potentially the left ventricle for assessing cardiac function.
-
The catheters are exteriorized at the back of the neck and protected by a jacket.
-
-
Experimental Procedure:
-
Following a recovery period, conscious and unrestrained rats are placed in individual cages.
-
Baseline hemodynamic parameters, including mean arterial pressure (MAP), heart rate (HR), and left ventricular pressure (if applicable), are recorded for a stabilization period.
-
The test compound (e.g., this compound) or vehicle is administered via intravenous infusion at increasing doses.
-
Hemodynamic parameters are continuously monitored and recorded throughout the infusion period and for a specified time afterward.
-
-
Data Analysis:
-
Changes in hemodynamic parameters from baseline are calculated for each dose of the test compound.
-
Dose-response curves are constructed to determine the effective dose for blood pressure reduction.
-
Statistical analysis is performed to compare the effects of the drug between SHR and WKY rats and against the vehicle control.
-
Conclusion
The in vitro data for this compound demonstrates its activity as a calcium channel blocker, with a notable affinity for both the diltiazem and dihydropyridine binding sites of the L-type calcium channel.[1] These in vitro findings are validated in the in vivo SHR model, where this compound effectively lowers blood pressure at doses that do not significantly impact heart rate or contractility, a desirable profile for an antihypertensive agent.[6]
When compared to established calcium channel blockers such as amlodipine, verapamil, and diltiazem, this compound exhibits a similar fundamental mechanism of action. The provided data tables and protocols offer a framework for researchers to further investigate the nuanced pharmacological profile of this compound and its potential therapeutic applications. The distinct binding characteristics of this compound may translate to a unique clinical profile, warranting further comparative studies.
References
- 1. Structurally novel antihypertensive compound, McN-5691, is a calcium channel blocker in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal [mdpi.com]
- 5. Effects of diltiazem on force, [Ca2+]i, and energy metabolism in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the novel calcium channel blocker, McN-5691, on cardiocirculatory dynamics and cardiac output distribution in conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective interaction of the calcium antagonist amlodipine with calcium channels in arteries of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sympathoinhibitory and depressor effects of amlodipine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment with verapamil reduces blood pressure and tends to normalize vascular responsiveness and ion transport in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arterial structural changes with verapamil in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antihypertensive effect of diltiazem in young or adult rats of genetically hypertensive strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hypotensive and diuretic actions of diltiazem in spontaneously hypertensive and Wistar Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of McN5691's mechanism of action using different techniques.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of McN5691's mechanism of action with other key calcium channel blockers. Through a cross-validation approach utilizing data from various experimental techniques, this document aims to offer an objective assessment of this compound's pharmacological profile.
Executive Summary
This compound is a voltage-sensitive calcium channel blocker with a unique pharmacological profile. Experimental data confirms its primary mechanism of action as a potent inhibitor of calcium influx through L-type calcium channels in vascular smooth muscle. Cross-validation through radioligand binding assays, electrophysiological studies, and isolated tissue experiments reveals distinct properties compared to other classes of calcium channel blockers, including phenylalkylamines (verapamil), benzothiazepines (diltiazem), and dihydropyridines (nifedipine, amlodipine). Notably, unlike many other calcium channel blockers, this compound also demonstrates inhibitory effects on norepinephrine-induced calcium influx and vasoconstriction, suggesting a dual mechanism of action.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the quantitative data from various in vitro studies, providing a direct comparison of this compound with other calcium channel blockers.
Table 1.1: Radioligand Binding Affinity
| Compound | Radioligand | Preparation | Binding Site | Affinity (Kd) | Citation |
| This compound | [3H]diltiazem | Skeletal muscle microsomes | Benzothiazepine | 39.5 nM | [1] |
| This compound | [3H]dihydropyridine | Skeletal muscle microsomes | Dihydropyridine | 4.7 nM (high), 919.8 nM (low) | [1] |
| Diltiazem | [3H]diltiazem | Cardiac sarcolemma | Benzothiazepine | ~100 nM |
Table 1.2: Inhibition of Vascular Smooth Muscle Contraction
| Compound | Agonist | Preparation | Potency (EC50/IC50) | Citation |
| This compound | 30 mM KCl | Rabbit thoracic aorta | 190 µM (EC50) | [1] |
| This compound | 1 µM Norepinephrine | Rabbit thoracic aorta | 159 µM (EC50) | [1] |
| Verapamil | Norepinephrine | Human corpus cavernosum | ~0.9 µM (IC50) | [2] |
| Nifedipine | Norepinephrine | Not specified | Not specified | |
| Amlodipine | Not specified | Not specified | Not specified |
Table 1.3: Electrophysiological Effects on Cardiac Tissue
| Compound | Parameter | Preparation | Effect (ED20%) | Citation |
| This compound | Vmax depression (slow-response) | Guinea pig papillary muscle | 0.72 ± 0.32 µM | [3] |
| Verapamil | Vmax depression (slow-response) | Guinea pig papillary muscle | 0.03 ± 0.01 µM | [3] |
| This compound | Vmax depression | Canine Purkinje fiber | 55 ± 12 µM | [3] |
| Verapamil | Vmax depression | Canine Purkinje fiber | 32 ± 3 µM | [3] |
| Diltiazem | AV nodal conduction | Human | Slows conduction | [4] |
| Nifedipine | AV nodal conduction | Human | Facilitates conduction | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used to validate its effects.
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Caption: Workflow for radioligand binding assay to determine binding affinity.
Caption: Workflow for vascular smooth muscle contraction assay.
Detailed Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound to the benzothiazepine (diltiazem) and dihydropyridine binding sites on L-type calcium channels.
Methodology:
-
Membrane Preparation: Skeletal muscle tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction rich in L-type calcium channels. Protein concentration is determined using a standard assay (e.g., Bradford assay).
-
Binding Reaction:
-
For diltiazem site binding, microsomal membranes are incubated with a saturating concentration of [3H]diltiazem in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
For competition assays, increasing concentrations of unlabeled this compound or diltiazem are added to the reaction mixture.
-
For dihydropyridine site binding, [3H]nitrendipine or another suitable dihydropyridine radioligand is used.
-
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. Dissociation constants (Kd) and inhibitory constants (Ki) are determined by Scatchard analysis or non-linear regression of the competition binding data.
Vascular Smooth Muscle Contraction Studies
Objective: To evaluate the functional effect of this compound on vasoconstriction induced by depolarization and receptor activation.
Methodology:
-
Tissue Preparation: Thoracic aortas are excised from rabbits and placed in cold, oxygenated Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into rings of approximately 3-5 mm in width.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2 grams. The bathing solution is changed every 15-20 minutes.
-
Contraction Induction:
-
Depolarization-induced contraction: The rings are contracted by adding a high concentration of KCl (e.g., 30 mM) to the organ bath.
-
Receptor-mediated contraction: After washout of KCl, the rings are contracted with an alpha-1 adrenergic agonist such as norepinephrine (e.g., 1 µM).
-
-
Drug Addition: Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.
-
Data Recording and Analysis: Changes in isometric tension are continuously recorded. The relaxant effect of this compound is expressed as a percentage of the pre-contraction induced by KCl or norepinephrine. A dose-response curve is constructed, and the EC50 value (the concentration of drug that produces 50% of the maximal response) is calculated.
Cardiac Electrophysiology Studies
Objective: To assess the effects of this compound on cardiac action potential parameters and compare them to other calcium channel blockers.
Methodology:
-
Tissue/Cell Preparation:
-
In vivo: Anesthetized dogs are instrumented for recording intracardiac electrograms.
-
In vitro: Papillary muscles or Purkinje fibers are dissected from guinea pig or canine hearts and placed in a tissue bath superfused with Tyrode's solution.
-
-
Electrophysiological Recordings:
-
In vivo: Catheter electrodes are positioned in the atria and ventricles to record conduction times and refractory periods.
-
In vitro: Glass microelectrodes are used to impale individual cardiac myocytes and record transmembrane action potentials.
-
-
Experimental Protocol:
-
Baseline electrophysiological parameters (e.g., action potential duration, Vmax of the upstroke, atrioventricular nodal conduction time) are recorded.
-
The preparation is then superfused with increasing concentrations of this compound or a comparator drug (e.g., verapamil).
-
For studying rate-dependent effects, the heart or tissue is paced at different frequencies.
-
-
Data Analysis: Changes in electrophysiological parameters from baseline are measured at each drug concentration. The effective dose or concentration producing a certain percentage of change (e.g., ED20% for Vmax depression) is calculated.
Conclusion
The cross-validation of this compound's mechanism of action through diverse experimental techniques confirms its classification as a voltage-sensitive calcium channel blocker. Its high affinity for the benzothiazepine binding site is consistent with its functional effects on L-type calcium channels. Importantly, the data highlights a unique characteristic of this compound: its ability to inhibit norepinephrine-induced vasoconstriction, an effect not typically associated with other calcium channel blockers. This suggests a broader spectrum of activity that may have therapeutic implications. The comparative data with verapamil, diltiazem, and dihydropyridines underscores its distinct profile, particularly its electrophysiological effects which are more akin to verapamil and diltiazem than to dihydropyridines. This comprehensive analysis provides a solid foundation for further research and development of this compound as a potential therapeutic agent.
References
- 1. Structurally novel antihypertensive compound, McN-5691, is a calcium channel blocker in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenergic receptors on smooth muscle cells isolated from human penile corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac electrophysiologic effects of McN-5691, a new calcium-channel blocking antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative clinical electrophysiologic effects of diltiazem, verapamil and nifedipine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of McN5691 and Other Benzothiazepine Derivatives as Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the benzothiazepine derivative McN5691 with other notable compounds in its class, primarily focusing on diltiazem and clentiazem. The information presented is based on available experimental data to facilitate an objective evaluation of their pharmacological profiles.
Introduction to Benzothiazepines
Benzothiazepine derivatives are a significant class of compounds in medicinal chemistry, best known for their activity as calcium channel blockers.[1] By targeting L-type calcium channels, these drugs play a crucial role in regulating cardiovascular function and are widely used in the treatment of hypertension, angina pectoris, and certain cardiac arrhythmias.[2] This guide will delve into the specific properties of this compound and compare its performance against established benzothiazepines.
Mechanism of Action: L-type Calcium Channel Blockade
Benzothiazepine derivatives exert their therapeutic effects by binding to the α1 subunit of the L-type voltage-gated calcium channels. This binding is allosteric and occurs at a site distinct from those of other calcium channel blockers like dihydropyridines and phenylalkylamines. The interaction with the benzothiazepine receptor leads to a conformational change in the channel, reducing the influx of calcium ions into vascular smooth muscle and cardiac cells. This reduction in intracellular calcium results in vasodilation and a decrease in myocardial contractility and heart rate.
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and other benzothiazepine derivatives. It is important to note that this data is compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Binding Affinities (Kd) for the Diltiazem Receptor on L-type Calcium Channels
| Compound | Preparation | Radioligand | Kd (nM) | Reference |
| This compound | Skeletal muscle microsomes | [³H]diltiazem | 39.5 | [3] |
| d-cis-diltiazem | Snail neurones | - | 426,000 | [4] |
Table 2: Functional Antagonism (IC50 / EC50) of Calcium Channel Activity
| Compound | Assay | Tissue/Cell Line | Parameter | Value (µM) | Reference |
| This compound | Relaxation of KCl-contracted aortic rings | Rabbit thoracic aorta | EC50 | 190 | [3] |
| d-cis-diltiazem | Inhibition of Na+-induced Ca2+ release | Rabbit heart mitochondria | IC50 | 7 | [5] |
| l-cis-diltiazem | Inhibition of Na+-induced Ca2+ release | Rabbit heart mitochondria | IC50 | 350 | [5] |
| Clentiazem | Negative inotropic effects | Normal hamster hearts | IC50 | 0.677 | |
| Clentiazem | Negative inotropic effects | Failing hamster hearts | IC50 | 0.734 | |
| Clentiazem | Coronary flow increase | Normal hamster hearts | EC50 | 0.015 | |
| Clentiazem | Coronary flow increase | Failing hamster hearts | EC50 | 0.056 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of benzothiazepine derivatives.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Isolate membrane fractions rich in the target receptor (e.g., from skeletal muscle or cardiac tissue) through homogenization and differential centrifugation.
-
Incubation: In a multi-well plate, incubate a fixed concentration of a radiolabeled ligand (e.g., [³H]diltiazem) with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound). Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).
-
Separation: After incubation to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the membranes.
-
Quantification: Wash the filters to remove any remaining unbound radioligand. The radioactivity retained on the filters, corresponding to the bound ligand, is then measured using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration at which 50% of the radioligand is displaced (IC50) is determined by non-linear regression. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Calcium Flux Assay
This functional assay measures the ability of a compound to inhibit the influx of calcium into cells.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., vascular smooth muscle cells or a cell line overexpressing L-type calcium channels) in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes exhibit a change in fluorescence intensity upon binding to intracellular calcium.
-
Compound Incubation: Incubate the dye-loaded cells with varying concentrations of the test compound (e.g., this compound) for a specific period.
-
Stimulation: Induce calcium influx by adding a depolarizing agent, such as a high concentration of potassium chloride (KCl), or a specific agonist.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.
-
Data Analysis: Plot the percentage of inhibition of the calcium influx (compared to untreated control cells) against the logarithm of the test compound concentration. Determine the IC50 value from the resulting dose-response curve.
Discussion of Comparative Performance
Based on the available data, this compound demonstrates a high affinity for the diltiazem binding site on the L-type calcium channel, with a Kd of 39.5 nM.[3] This suggests a potent interaction with its molecular target. In functional assays, this compound effectively relaxes vascular smooth muscle, as indicated by its EC50 of 190 µM for the relaxation of KCl-contracted aortic rings.[3]
When compared to diltiazem, this compound exhibits a distinct pharmacological profile. While both compounds target the same binding site, d-cis-diltiazem shows a significantly lower affinity in snail neurons (Kd = 426,000 nM), although this may not be directly comparable to the mammalian preparation used for this compound.[4] In a mitochondrial assay, d-cis-diltiazem inhibited Na+-induced Ca2+ release with an IC50 of 7 µM, while its l-cis isomer was much less potent (IC50 = 350 µM).[5]
Clentiazem appears to be a more potent negative inotropic agent than this compound, with IC50 values of 0.677 µM and 0.734 µM in normal and failing hearts, respectively. It is also a potent coronary vasodilator, with EC50 values of 0.015 µM and 0.056 µM in normal and failing hearts, respectively.
A notable difference reported for this compound is its ability to inhibit norepinephrine-induced contraction and calcium uptake, a property not shared by other calcium channel blockers like diltiazem.[3] This suggests that this compound may possess additional mechanisms of action beyond the classical benzothiazepine-mediated calcium channel blockade.
Conclusion
This compound is a potent benzothiazepine derivative that acts as a voltage-sensitive calcium channel blocker by binding to the diltiazem receptor. Its unique pharmacological profile, including the inhibition of norepinephrine-induced effects, distinguishes it from other members of this class. While direct comparative studies are limited, the available data suggests that this compound has a strong affinity for its target and is effective in inducing vasodilation. Further head-to-head studies with other benzothiazepines like diltiazem and clentiazem under standardized experimental conditions are warranted to fully elucidate their relative potencies and therapeutic potential. The detailed experimental protocols provided in this guide should aid researchers in designing and conducting such comparative investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. ohsu.edu [ohsu.edu]
- 3. Pharmacodynamics and pharmacokinetics of clentiazem and diltiazem in closed-chest anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective effects of diltiazem, a benzothiazepine calcium channel blocker, and diazepam, and other benzodiazepines on the Na+/Ca2+ exchange carrier system of heart and brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
Assessing the specificity of McN5691 through competitive binding assays.
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive assessment of the binding specificity of McN5691, a voltage-sensitive calcium channel blocker. Through a detailed comparison with other established calcium channel blockers, supported by experimental data from competitive binding assays, this document serves as a valuable resource for researchers, scientists, and professionals involved in drug development.
Comparative Binding Affinity of this compound
This compound demonstrates a distinct binding profile at the voltage-sensitive calcium channel, exhibiting high affinity for multiple receptor sites. Its specificity has been characterized through competitive binding assays, which measure the ability of a compound to displace a radiolabeled ligand from its target receptor. The equilibrium dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a higher affinity.
The following table summarizes the binding affinities of this compound and other prominent calcium channel blockers for their respective receptor sites on the L-type calcium channel.
| Compound | Target Receptor Site | Dissociation Constant (Kd) |
| This compound | Benzothiazepine (Diltiazem) Receptor | 39.5 nM[1] |
| Dihydropyridine Receptor (High Affinity) | 4.7 nM[1] | |
| Dihydropyridine Receptor (Low Affinity) | 919.8 nM[1] | |
| Diltiazem | Benzothiazepine Receptor | Various reported values |
| Verapamil | Phenylalkylamine Receptor | Various reported values |
| Nifedipine | Dihydropyridine Receptor | Various reported values |
Note: Direct comparative studies of this compound with diltiazem, verapamil, and nifedipine under identical experimental conditions are limited. The provided Kd values for this compound are from a specific study, and values for other blockers can vary based on experimental conditions.
Experimental Protocols
The determination of binding affinities for calcium channel blockers is typically achieved through competitive radioligand binding assays. Below is a generalized protocol for assessing the binding of a test compound to the L-type calcium channel.
Protocol: Competitive Radioligand Binding Assay for L-type Calcium Channels
1. Membrane Preparation:
-
Isolate crude membrane fractions from a tissue source rich in L-type calcium channels (e.g., rabbit skeletal muscle, rat cerebral cortex, or cardiac tissue).
-
Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membrane fraction.
-
Resuspend the membrane pellet in a fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Competitive Binding Assay:
-
In a multi-well plate, combine the prepared membrane fraction with a fixed concentration of a radiolabeled ligand specific for the target receptor site (e.g., [³H]diltiazem for the benzothiazepine site or [³H]nitrendipine for the dihydropyridine site).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound) to the wells.
-
To determine non-specific binding, include a set of wells with the radioligand and a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Molecular Interactions and Processes
To better understand the underlying mechanisms, the following diagrams illustrate the signaling pathway of voltage-gated calcium channels and the workflow of a competitive binding assay.
Figure 1: Simplified signaling pathway of a voltage-gated calcium channel.
Figure 2: General workflow for a competitive binding assay.
References
Confirming the On-Target Effects of McN5691: A Comparative Guide to siRNA-Mediated Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the on-target effects of McN5691, a voltage-sensitive calcium channel blocker. The primary focus is on the application of small interfering RNA (siRNA) technology, with a detailed experimental protocol and a comparative analysis against alternative methods. This document is intended to assist researchers in designing robust experiments to validate the mechanism of action of this compound and similar compounds.
This compound exerts its pharmacological effects by acting as a blocker of voltage-sensitive calcium channels[1]. Specifically, it has been shown to inhibit the diltiazem binding site on these channels, suggesting a primary interaction with L-type calcium channels[1]. The alpha-1C subunit of the L-type calcium channel, Cav1.2, encoded by the CACNA1C gene, is a key component of these channels in vascular smooth muscle and is therefore the putative target of this compound[1][2]. Confirmation of this on-target activity is a critical step in the drug development process.
Comparison of On-Target Validation Methods
The selection of an appropriate method for on-target validation depends on various factors, including the specific research question, available resources, and desired experimental endpoint. While siRNA is a widely used and effective tool, other technologies such as CRISPR interference (CRISPRi) and pharmacological blockade offer alternative approaches.
| Feature | siRNA (Small Interfering RNA) | CRISPRi (CRISPR interference) | Pharmacological Blockade (with known antagonists) |
| Mechanism of Action | Post-transcriptional gene silencing by mRNA degradation[3]. | Transcriptional repression by blocking RNA polymerase binding[3]. | Competitive or non-competitive inhibition of protein function. |
| Effect | Transient knockdown of target protein expression[4]. | Reversible and titratable knockdown of gene expression[3][5]. | Acute and reversible inhibition of protein activity. |
| Specificity | Can have off-target effects due to partial sequence homology[4]. Generally high specificity with proper design. | High specificity determined by the guide RNA sequence; lower off-target effects reported compared to RNAi[3][5][6]. | Specificity depends on the antagonist used; potential for off-target binding to other proteins. |
| Experimental Workflow | Relatively simple and rapid transfection of synthetic siRNAs[7]. | Requires delivery of dCas9 and guide RNA, often via viral vectors for stable expression. | Straightforward addition of the compound to the experimental system. |
| Typical Validation Readout | Reduction in mRNA (qPCR) and protein (Western blot) levels, and reversal of drug-induced phenotype. | Decrease in target gene transcription and subsequent protein reduction; reversal of phenotype. | Blockade of a known functional response (e.g., calcium influx, muscle contraction). |
| Advantages | Cost-effective, readily available, and suitable for high-throughput screening. | Stable and long-term knockdown possible, highly specific[5]. | Provides direct evidence of target engagement at the protein level. |
| Limitations | Transient effect, potential for off-target effects, and incomplete knockdown[4]. | More complex initial setup compared to siRNA. | Requires a highly specific and well-characterized antagonist; does not directly confirm the identity of the target at the genetic level. |
Experimental Protocol: siRNA-Mediated Validation of this compound On-Target Effects
This protocol outlines the steps to confirm that the effects of this compound are mediated through the knockdown of its putative target, the Cav1.2 calcium channel subunit (CACNA1C).
Objective: To demonstrate that silencing of CACNA1C expression using siRNA mimics and/or occludes the pharmacological effect of this compound.
Cell Line: A suitable cell line endogenously expressing functional L-type calcium channels, such as vascular smooth muscle cells (e.g., A7r5) or a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
CACNA1C-targeting siRNA (at least two independent, validated sequences)
-
Non-targeting (scrambled) control siRNA
-
Positive control siRNA (e.g., targeting a housekeeping gene like GAPDH)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Cell culture medium and supplements
-
This compound
-
Reagents for downstream analysis (qPCR, Western blot, calcium imaging)
Procedure:
-
siRNA Transfection:
-
Plate cells at an appropriate density to reach 50-70% confluency at the time of transfection.
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Use a final siRNA concentration of 10-50 nM.
-
Incubate cells with the siRNA complexes for 4-6 hours.
-
Replace the transfection medium with fresh, complete growth medium.
-
Incubate for 48-72 hours to allow for target gene knockdown.
-
-
Confirmation of Knockdown:
-
Quantitative PCR (qPCR): Harvest RNA from a subset of cells 48 hours post-transfection. Perform reverse transcription followed by qPCR using primers specific for CACNA1C and a reference gene (e.g., GAPDH, ACTB). A significant reduction in CACNA1C mRNA levels in cells treated with CACNA1C siRNA compared to control siRNA confirms successful knockdown at the transcript level.
-
Western Blot: Lyse cells 72 hours post-transfection and perform Western blotting using an antibody specific for the Cav1.2 protein. A decrease in Cav1.2 protein levels in the CACNA1C siRNA-treated group will confirm knockdown at the protein level.
-
-
Functional Assays:
-
Calcium Influx Assay:
-
Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Depolarize the cells to open voltage-gated calcium channels (e.g., by adding a high concentration of KCl).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.
-
Experimental Groups:
-
Control siRNA-treated cells + vehicle
-
Control siRNA-treated cells + this compound
-
CACNA1C siRNA-treated cells + vehicle
-
CACNA1C siRNA-treated cells + this compound
-
-
-
Phenotypic Rescue/Occlusion: The hypothesis is that if this compound acts through Cav1.2, then knocking down Cav1.2 should produce a similar effect to this compound treatment. Furthermore, the effect of this compound should be blunted in cells where Cav1.2 has been knocked down.
-
Expected Outcomes and Interpretation:
| Experimental Group | Expected Change in Calcium Influx | Interpretation |
| Control siRNA + Vehicle | Normal, robust calcium influx upon depolarization. | Baseline cellular response. |
| Control siRNA + this compound | Significantly reduced calcium influx. | Pharmacological effect of this compound. |
| CACNA1C siRNA + Vehicle | Significantly reduced calcium influx. | Genetic confirmation of Cav1.2's role in calcium influx. |
| CACNA1C siRNA + this compound | Calcium influx similar to CACNA1C siRNA + Vehicle group (no significant further reduction). | Occlusion of the this compound effect, confirming it acts on Cav1.2. |
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the key processes involved in this validation study.
Caption: Workflow for siRNA-mediated on-target validation of this compound.
Caption: Signaling pathway illustrating the action of this compound and siRNA on Cav1.2.
By following this guide, researchers can effectively utilize siRNA technology to confirm the on-target effects of this compound, providing crucial data for its continued development and characterization. The comparative data and detailed protocol offer a solid framework for rigorous and reproducible on-target validation studies.
References
- 1. Structurally novel antihypertensive compound, McN-5691, is a calcium channel blocker in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Voltage-gated calcium channels (Ca<sub>V</sub>) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Gene Silencing Technologies: RNAi vs CRISPR NovoPro [novoprolabs.com]
- 4. Gene Knockdown vs. Knockout: RNAi vs. CRISPR Approaches [synapse.patsnap.com]
- 5. RNAi and CRISPRi: On-target knockdown leads to high-confidence datasets [horizondiscovery.com]
- 6. synthego.com [synthego.com]
- 7. Knockout by TALEN or CRISPR VS by shRNA/siRNA | GeneCopoeia™ [genecopoeia.com]
A Comparative Analysis of the Side-Effect Profiles of McN5691 and Amlodipine
Amlodipine, a widely prescribed calcium channel blocker for the treatment of hypertension and angina, possesses a well-documented clinical side-effect profile. In contrast, McN5691, an experimental calcium channel blocker, has a side-effect profile that is primarily characterized by preclinical studies in animal models. This guide provides a comparative analysis of the available data on the side-effect profiles of these two compounds, intended for researchers, scientists, and drug development professionals.
The disparity in the available data—extensive clinical information for amlodipine versus limited preclinical data for this compound—necessitates a cautious interpretation of this comparison. The information on this compound is derived from animal studies and may not be directly translatable to human subjects.
Summary of Side-Effect Profiles
The following table summarizes the known side-effect profiles of this compound and amlodipine, highlighting the different data sources.
| Side Effect Category | This compound (Preclinical Data) | Amlodipine (Clinical Data) |
| Cardiovascular | In spontaneously hypertensive rats, this compound reduced blood pressure without causing reflex tachycardia or negative inotropic effects. It was shown to decrease systemic vascular resistance. | Common: Peripheral edema (swelling of the ankles and legs), flushing, palpitations. Less Common: Hypotension, arrhythmia, bradycardia, chest pain, peripheral ischemia. |
| Neurological | Data not available from the reviewed preclinical studies. | Common: Headache, dizziness, somnolence, fatigue. Less Common: Paresthesia, tremor, insomnia, mood changes. |
| Gastrointestinal | Data not available from the reviewed preclinical studies. | Common: Nausea, abdominal pain. Less Common: Dyspepsia, diarrhea, constipation, vomiting. |
| Dermatological | Data not available from the reviewed preclinical studies. | Less Common: Rash, pruritus, alopecia, purpura. |
| Musculoskeletal | Data not available from the reviewed preclinical studies. | Less Common: Muscle cramps, myalgia, arthralgia. |
| Other | Data not available from the reviewed preclinical studies. | Less Common: Gingival hyperplasia, gynecomastia, impotence, increased urinary frequency. |
Experimental Protocols
This compound: Preclinical Hemodynamic Study in Rats
The primary source of side-effect related data for this compound comes from a study investigating its hemodynamic effects in conscious, spontaneously hypertensive rats (SHR).
-
Animal Model: Male spontaneously hypertensive rats were used as a model for essential hypertension.
-
Drug Administration: this compound was administered via continuous intravenous infusion.
-
Parameters Measured: Key hemodynamic parameters were monitored, including mean arterial pressure, heart rate, cardiac output, and systemic vascular resistance.
-
Observations: The study found that this compound produced a dose-dependent reduction in mean arterial pressure. Notably, this antihypertensive effect was not accompanied by an increase in heart rate (reflex tachycardia), a common side effect of some vasodilators. Furthermore, there was no evidence of a negative impact on the heart's pumping function (inotropic activity).
Amlodipine: Clinical Trials for Hypertension and Angina
The side-effect profile of amlodipine is well-established through numerous clinical trials in human subjects. The general methodology for these trials is as follows:
-
Study Design: Typically, randomized, double-blind, placebo-controlled trials are conducted.
-
Patient Population: Patients with mild to moderate hypertension or stable angina are enrolled.
-
Drug Administration: Amlodipine is administered orally, usually once daily.
-
Data Collection: Adverse events are systematically collected through patient reporting, clinical observation, and laboratory tests throughout the trial period.
-
Statistical Analysis: The incidence of adverse events in the amlodipine group is compared to the placebo group to determine the drug-related side effects.
Visualizing Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Validating the therapeutic potential of McN5691 in preclinical studies.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical therapeutic potential of McN5691, a voltage-sensitive calcium channel blocker, with established alternative calcium channel blockers for the treatment of hypertension. The data presented is derived from preclinical studies, primarily utilizing the spontaneously hypertensive rat (SHR) model, a widely accepted model for human essential hypertension.
Executive Summary
This compound demonstrates significant antihypertensive effects in preclinical models, primarily through the reduction of peripheral vascular resistance. Its mechanism of action is consistent with other calcium channel blockers, involving the inhibition of voltage-sensitive calcium channels in vascular smooth muscle. This guide offers a direct comparison of this compound's hemodynamic effects with those of diltiazem, verapamil, and nifedipine, supported by detailed experimental protocols and signaling pathway diagrams to aid in the evaluation of its therapeutic potential.
Comparative Preclinical Data
The following tables summarize the hemodynamic effects of this compound and alternative calcium channel blockers in spontaneously hypertensive rats (SHR).
Table 1: Effects of Intravenous this compound on Hemodynamic Parameters in Conscious SHR
| Dose (mg/kg, i.v.) | Mean Arterial Pressure (mmHg) | Heart Rate (beats/min) | Systemic Vascular Resistance | Reference |
| 0.3 | ↓ | No significant change | ↓ | [1] |
| 1.0 | ↓↓ | No significant change | ↓↓ | [1] |
| 3.0 | ↓↓↓ | No significant change | ↓↓↓ | [1] |
Arrow indicates the direction of change. The number of arrows indicates the relative magnitude of the effect.
Table 2: Comparative Effects of Calcium Channel Blockers on Mean Arterial Pressure (MAP) in SHR
| Compound | Dose | Route of Administration | MAP Reduction (%) | Reference |
| This compound | 1.3 mg/kg (cumulative) | Intravenous | Normalization | [1] |
| Diltiazem | 30 mg/kg (twice daily for 3 weeks) | Oral gavage | ~9% | [2] |
| Verapamil | 50 mg/kg/day (for 16 weeks) | Oral | No significant change | [3] |
| Nifedipine | 50 µg/kg/h (for 3 hours) | Intravenous | ~10-15% | [4] |
Table 3: Effects of this compound on Regional Blood Flow in Conscious SHR (4.3 mg/kg, i.v.) [1]
| Vascular Bed | Change in Blood Flow | Change in Vascular Resistance |
| Skeletal Muscle | ↑ | ↓↓↓ |
| Renal | No significant change | ↓↓ |
| Gastrointestinal | No significant change | ↓ |
| Coronary | No significant change | ↓↓ |
Arrow indicates the direction of change. The number of arrows indicates the relative magnitude of the effect.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of Calcium Channel Blockers in Vascular Smooth Muscle
Caption: Mechanism of action of this compound in vascular smooth muscle.
Experimental Workflow for Hemodynamic Assessment in Conscious Rats
Caption: Workflow for in vivo hemodynamic studies in conscious rats.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vivo Hemodynamic Measurements in Conscious Rats
Objective: To assess the effects of this compound and other calcium channel blockers on systemic and regional hemodynamics in conscious, unrestrained spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats.
Animal Model:
-
Male spontaneously hypertensive rats (SHR) and age-matched Wistar-Kyoto (WKY) rats are used. Animals are housed in a controlled environment with ad libitum access to food and water.
Surgical Preparation:
-
Rats are anesthetized (e.g., with halothane or isoflurane).
-
A catheter is implanted in the femoral artery for the measurement of arterial blood pressure and for blood sampling.
-
A second catheter is placed in the jugular vein for intravenous drug administration.
-
For regional blood flow determination using the radioactive microsphere technique, a catheter is inserted into the left ventricle via the right carotid artery for microsphere injection, and another catheter is placed in the abdominal aorta via the femoral artery for reference blood sample withdrawal.
-
All catheters are tunneled subcutaneously and exteriorized at the back of the neck.
-
Animals are allowed a recovery period of at least 24-48 hours before the experiment.
Hemodynamic Measurements:
-
On the day of the experiment, the arterial catheter is connected to a pressure transducer to record arterial blood pressure and heart rate.
-
For regional blood flow measurement, a known number of radioactively labeled microspheres (e.g., ¹⁴¹Ce, ⁸⁵Sr, ⁴⁶Sc) are injected into the left ventricle.
-
Simultaneously, a reference blood sample is withdrawn from the abdominal aorta at a constant rate.
-
Baseline hemodynamic measurements are recorded.
-
The test compound (e.g., this compound) or vehicle is administered intravenously.
-
Hemodynamic parameters are continuously monitored, and a second injection of microspheres with a different radioactive label is performed at the peak effect of the drug.
-
At the end of the experiment, the animal is euthanized, and organs of interest are dissected, weighed, and their radioactivity is counted to determine regional blood flow.
Data Analysis:
-
Mean arterial pressure (MAP), heart rate (HR), cardiac output (CO), and systemic vascular resistance (SVR) are calculated.
-
Regional blood flow is calculated using the formula: Flow (organ) = (Radioactivity (organ) x Flow (reference sample)) / Radioactivity (reference sample).
-
Regional vascular resistance is calculated as MAP divided by regional blood flow.
-
Statistical analysis is performed to compare the effects of the drug with baseline and with the vehicle control group.
This guide provides a foundational comparison of this compound with other calcium channel blockers, highlighting its potential as an antihypertensive agent. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic profile.
References
- 1. Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemodynamic effects of prolonged treatment with diltiazem in conscious normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arterial structural changes with verapamil in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Benchmarking the potency of McN5691 against established calcium channel inhibitors.
For Immediate Release
Spring House, PA – In the landscape of cardiovascular research, the quest for more potent and selective therapeutic agents is perpetual. A comprehensive analysis of the novel compound McN5691 reveals its significant potential as a voltage-sensitive calcium channel blocker, distinguishing itself from established inhibitors through a unique mechanism of action and notable potency. This guide provides a detailed comparison of this compound with benchmark calcium channel blockers, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its primary vasodilator effect through the blockade of voltage-sensitive calcium channels in vascular smooth muscle.[1] Unlike many other calcium channel blockers, its action is characterized by competitive binding at the diltiazem site of the benzothiazepine receptor on these channels.[1] Furthermore, this compound demonstrates a unique biphasic inhibition of specific dihydropyridine receptor binding, a characteristic that contrasts with diltiazem.[1]
An additional layer to its mechanism is the inhibition of norepinephrine-induced calcium uptake and vasoconstriction, suggesting a potential attenuation of receptor-operated calcium channel activity.[1] This dual action on both voltage-sensitive and potentially receptor-operated calcium channels positions this compound as a compound of significant interest for further investigation.
Potency Comparison
The potency of this compound has been quantified through various in vitro assays, providing a clear benchmark against other established calcium channel inhibitors. The following table summarizes the key quantitative data.
| Compound | Assay | Parameter | Value | Tissue/Preparation |
| This compound | Relaxation of KCl-contracted aortic rings | EC50 | 190 µM | Rabbit Thoracic Aorta |
| This compound | Relaxation of Norepinephrine-contracted aortic rings | EC50 | 159 µM | Rabbit Thoracic Aorta |
| This compound | Diltiazem Binding Inhibition | Kd | 39.5 nM | Skeletal Muscle Microsomal Membranes |
| This compound | Dihydropyridine Binding Inhibition (High Affinity) | Kd | 4.7 nM | Skeletal Muscle Microsomal Membranes |
| This compound | Dihydropyridine Binding Inhibition (Low Affinity) | Kd | 919.8 nM | Skeletal Muscle Microsomal Membranes |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Vasodilation Assays (Isolated Aortic Rings)
-
Tissue Preparation: Thoracic aortas were isolated from male New Zealand White rabbits. The aortas were cleaned of adhering tissue and cut into rings approximately 3-4 mm in width.
-
Experimental Setup: Aortic rings were suspended in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2/5% CO2. The rings were connected to isometric force transducers to record changes in tension.
-
KCl-Induced Contraction: A stable contraction was induced by the addition of 60 mM KCl to the organ bath. Once a plateau was reached, cumulative concentrations of this compound were added to determine the concentration-response curve for relaxation.
-
Norepinephrine-Induced Contraction: Aortic rings were contracted with 1 µM norepinephrine. Following stabilization of the contraction, a cumulative concentration-response curve for this compound was generated.
-
Data Analysis: The concentration of this compound required to produce 50% of the maximal relaxation (EC50) was calculated from the concentration-response curves.
Radioligand Binding Assays (Skeletal Muscle Microsomes)
-
Membrane Preparation: Microsomal membranes were prepared from rabbit skeletal muscle through a series of homogenization and centrifugation steps to isolate the fraction rich in voltage-sensitive calcium channels.
-
Diltiazem Binding Assay: Skeletal muscle microsomes were incubated with a fixed concentration of [3H]diltiazem in the presence of varying concentrations of this compound. Non-specific binding was determined in the presence of an excess of unlabeled diltiazem.
-
Dihydropyridine Binding Assay: Similar to the diltiazem binding assay, membranes were incubated with a radiolabeled dihydropyridine (e.g., [3H]nitrendipine) and increasing concentrations of this compound.
-
Assay Termination and Measurement: The binding reaction was terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing bound ligand, was quantified using liquid scintillation counting.
-
Data Analysis: The dissociation constant (Kd) for this compound's inhibition of radioligand binding was determined by analyzing the competition binding data using non-linear regression analysis.
Visualizing the Mechanisms
To further elucidate the signaling pathways and experimental workflows, the following diagrams are provided.
References
A Guide to Independently Verifying the Published Findings on McN5691
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of published findings on McN5691, a voltage-sensitive calcium channel blocker. By offering a direct comparison with established alternatives and detailing the necessary experimental protocols, this document aims to facilitate reproducible research and objective evaluation of this compound's pharmacological profile.
Comparative Efficacy and Binding Affinity
This compound has been characterized as a potent antihypertensive agent, primarily acting through the blockade of voltage-sensitive calcium channels. To objectively assess its performance, this section presents a comparative summary of its in vitro and in vivo activities alongside two well-established calcium channel blockers, Nifedipine and Verapamil.
Table 1: In Vitro Comparison of Calcium Channel Blockers
| Compound | Assay | Tissue | IC50 / EC50 / Kd | Reference |
| This compound | Relaxation of KCl-induced contraction | Rabbit Thoracic Aorta | EC50 = 190 µM | [1] |
| Relaxation of Norepinephrine-induced contraction | Rabbit Thoracic Aorta | EC50 = 159 µM | [1] | |
| [³H]-diltiazem binding | Skeletal Muscle Microsomes | Kd = 39.5 nM | [1] | |
| [³H]-dihydropyridine binding (high affinity) | Skeletal Muscle Microsomes | Kd = 4.7 nM | [1] | |
| [³H]-dihydropyridine binding (low affinity) | Skeletal Muscle Microsomes | Kd = 919.8 nM | [1] | |
| Nifedipine | Inhibition of K+-induced contraction | Rabbit Mesenteric Artery | > 3 x 10⁻⁹ M | [2] |
| [³H]-nitrendipine binding | Rat Myocardium | Kd = 270 pM | [3] | |
| Verapamil | Inhibition of K+-induced contraction | Rabbit Aorta | - | [4] |
| [³H]-nitrendipine binding | Rat Myocardium | Partial displacement | [3] |
Table 2: In Vivo Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) | Reference |
| This compound | 0.3 - 4.3 mg/kg (cumulative) | Intravenous | Dose-dependent reduction; normalization at 1.3 mg/kg | [3][5] |
| Nifedipine | 1 mg/kg | Intravenous | Significant reduction | [6] |
| Verapamil | 0.75 mg/mL in drinking water | Oral | Significant decrease | [7] |
Experimental Protocols
To ensure the reproducibility of the findings on this compound, detailed methodologies for key experiments are provided below.
Inhibition of Vascular Smooth Muscle Contraction
This protocol is based on the methodology used to assess the vasorelaxant properties of this compound on isolated rabbit thoracic aorta.
1. Tissue Preparation:
- Male New Zealand White rabbits are euthanized.
- The thoracic aorta is excised, cleaned of adhering fat and connective tissue, and cut into rings of approximately 4-5 mm in width.
- The endothelium can be removed by gently rubbing the intimal surface with a moistened cotton swab.
2. Experimental Setup:
- Aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
- The rings are connected to isometric force transducers to record changes in tension.
- An optimal resting tension is applied to the tissues and they are allowed to equilibrate for a specified period (e.g., 60-90 minutes).
3. Induction of Contraction:
- A stable contraction is induced by adding a depolarizing agent, such as 60 mM KCl, or a receptor agonist, like 1 µM norepinephrine, to the organ bath.[1]
4. Application of Test Compound:
- Once a stable plateau of contraction is achieved, cumulative concentrations of this compound (or comparator compounds) are added to the organ bath.
- The relaxation response is recorded as a percentage of the pre-induced contraction.
5. Data Analysis:
- The concentration of the compound that produces 50% of the maximal relaxation (EC50) is calculated by non-linear regression analysis of the concentration-response curve.
Radioligand Binding Assay
This protocol outlines the general steps for determining the binding affinity of this compound to calcium channel receptors in skeletal muscle microsomes.
1. Membrane Preparation:
- Skeletal muscle tissue is homogenized in a suitable buffer (e.g., Tris-HCl buffer).
- The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in membrane-bound receptors.
- The protein concentration of the microsomal preparation is determined using a standard protein assay.
2. Binding Reaction:
- Aliquots of the microsomal preparation are incubated with a specific radioligand (e.g., [³H]-diltiazem or a [³H]-dihydropyridine) and varying concentrations of the unlabeled test compound (this compound).
- The incubation is carried out in a specific binding buffer at a defined temperature and for a sufficient duration to reach equilibrium.
3. Separation of Bound and Free Ligand:
- The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
- The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification of Binding:
- The radioactivity retained on the filters is measured by liquid scintillation counting.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that saturates the receptors.
- Specific binding is calculated by subtracting the non-specific binding from the total binding.
5. Data Analysis:
- The inhibition constant (Ki) or dissociation constant (Kd) is determined by analyzing the competition binding data using appropriate software, such as that based on the Cheng-Prusoff equation.[1]
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This protocol describes the methodology for evaluating the antihypertensive effects of this compound in a conscious animal model.
1. Animal Model:
- Adult male Spontaneously Hypertensive Rats (SHR) are used as a model of essential hypertension.
2. Surgical Instrumentation:
- Under anesthesia, catheters are implanted in a major artery (e.g., carotid or femoral artery) for direct blood pressure measurement and in a major vein (e.g., jugular vein) for drug administration.
- The catheters are exteriorized and the animals are allowed to recover from surgery.
3. Blood Pressure Measurement:
- After the recovery period, the arterial catheter is connected to a pressure transducer, and mean arterial pressure (MAP) and heart rate are continuously recorded in conscious, unrestrained animals.
4. Drug Administration:
- A baseline blood pressure reading is established.
- This compound is administered intravenously, often in a cumulative dose-response manner, and the changes in MAP and heart rate are recorded.[3]
5. Data Analysis:
- The dose-dependent effects of the compound on blood pressure are analyzed to determine its antihypertensive potency.
Visualizing the Mechanisms
To further elucidate the processes involved in the action of this compound and the experimental procedures used for its evaluation, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of nifedipine on smooth muscle cells of the rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The interaction of phenylalkylamine calcium channel blockers with the 1,4-dihydropyridine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of verapamil and sodium nitroprusside on contraction and 45Ca uptake in the smooth muscle of rabbit aorta, rat aorta and guinea-pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the novel calcium channel blocker, McN-5691, on cardiocirculatory dynamics and cardiac output distribution in conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of chronic treatment with verapamil on adrenoceptor-mediated contraction of rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A comparative study on the pharmacokinetics of McN5691 and verapamil.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of the novel calcium channel blocker McN-5691 and the well-established drug, verapamil. The information is compiled from preclinical and clinical studies to offer a comprehensive resource for researchers in cardiovascular pharmacology and drug development.
Executive Summary
Verapamil, a widely used calcium channel blocker, has well-characterized pharmacokinetic parameters in humans, including extensive first-pass metabolism leading to low bioavailability. In contrast, the available pharmacokinetic data for McN-5691 are derived from preclinical animal studies, primarily in dogs and rats. These studies indicate that McN-5691 is also extensively metabolized. A direct comparison of their pharmacokinetic profiles is challenging due to the different species studied and the lack of human data for McN-5691. This guide presents the available data to facilitate an initial comparative assessment.
Pharmacokinetic Data Comparison
The following table summarizes the available pharmacokinetic parameters for McN-5691 and verapamil. It is crucial to note that the data for McN-5691 are from animal studies and may not be directly extrapolated to humans.
| Pharmacokinetic Parameter | McN-5691 (in Dogs) | Verapamil (in Humans) |
| Bioavailability | Low (inferred from high fecal excretion) | 10-35% (oral)[1] |
| Metabolism | Extensively metabolized via N-demethylation, O-demethylation, phenyl hydroxylation, and N-dealkylation. | Extensive first-pass metabolism in the liver[1][2]. Major metabolite is norverapamil, which retains some activity[2]. |
| Primary Route of Excretion | Feces (96.8% of radioactive dose) | Urine (70% as metabolites) and feces (16%)[1]. |
| Elimination Half-life (t½) | Not explicitly stated | 2.8–7.4 hours (single oral dose), 4.5–12 hours (multiple oral doses)[1]. |
| Protein Binding | Not available | 90%[1] |
| Volume of Distribution (Vd) | Not available | 3–5 L/kg[1] |
| Time to Peak Plasma Concentration (Tmax) | Not available | 1 to 2 hours (oral)[1] |
Experimental Protocols
McN-5691 Metabolism and Excretion Study in Dogs
A study in beagle dogs investigated the excretion and metabolism of McN-5691.[3]
-
Drug Administration: A single oral dose of 14C-labeled McN-5691 (6 mg/kg) was administered.
-
Sample Collection: Urine and feces were collected for 7 days post-administration.
-
Analytical Method: Radioactivity in urine and feces was measured to determine the extent of excretion. Metabolites were profiled, isolated, and identified from pooled plasma, urine, and fecal samples using chromatography (TLC, HPLC) and spectroscopy (NMR, MS).
Verapamil Pharmacokinetic Studies in Humans
The pharmacokinetic data for verapamil in humans have been established through numerous clinical studies. A general methodology is described below.
-
Study Design: Healthy volunteers or patients receive single or multiple doses of verapamil orally or intravenously.
-
Sample Collection: Blood samples are collected at various time points after drug administration.
-
Analytical Method: Plasma concentrations of verapamil and its metabolites (like norverapamil) are determined using methods such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, half-life, and bioavailability.
Signaling Pathways and Experimental Workflow
Mechanism of Action: Calcium Channel Blockade
Both McN-5691 and verapamil are classified as calcium channel blockers. Their primary mechanism of action involves the inhibition of voltage-dependent L-type calcium channels in vascular smooth muscle and cardiac tissues. This blockade leads to vasodilation and a decrease in heart rate and contractility.
Caption: Mechanism of action for McN-5691 and Verapamil.
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates a typical workflow for a preclinical or clinical pharmacokinetic study.
Caption: General experimental workflow for pharmacokinetic analysis.
References
- 1. Excretion and metabolism of the antihypertensive agent, RWJ-26240 (McN-5691) in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug elimination function of rat small intestine: metabolism and intraluminal excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of McN5691 Binding Affinity to Voltage-Gated Calcium Channel Subunits
A comprehensive guide for researchers, scientists, and drug development professionals validating the binding characteristics of the novel calcium channel blocker, McN5691. This document provides a comparative analysis of this compound's binding affinity against established calcium channel modulators, supported by experimental data and detailed protocols.
This compound has been identified as a potent voltage-sensitive calcium channel blocker, exhibiting a unique binding profile to distinct receptor sites on these channels. This guide summarizes the available quantitative data on its binding affinity and compares it with that of well-characterized calcium channel blockers, diltiazem (a benzothiazepine) and nifedipine (a dihydropyridine). Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications.
Binding Affinity Comparison
The binding affinity of this compound and comparator compounds to the benzothiazepine and dihydropyridine receptor sites on voltage-gated calcium channels is presented in Table 1. The data, expressed as the dissociation constant (Kd), indicates the concentration of the drug required to occupy 50% of the receptors at equilibrium. A lower Kd value signifies a higher binding affinity.
| Compound | Receptor Site | Tissue Source | Dissociation Constant (Kd) (nM) |
| This compound | Benzothiazepine (Diltiazem) Receptor | Skeletal Muscle Microsomal Membranes | 39.5[1] |
| Dihydropyridine Receptor (High Affinity) | Skeletal Muscle Microsomal Membranes | 4.7[1] | |
| Dihydropyridine Receptor (Low Affinity) | Skeletal Muscle Microsomal Membranes | 919.8[1] | |
| Diltiazem | Benzothiazepine Receptor | Skeletal Muscle T-tubule Membranes | ~25 (as a fluorescent derivative)[2] |
| Nifedipine | Dihydropyridine Receptor | Frog Ventricular Myocytes (Resting State) | 77[3] |
| Dihydropyridine Receptor | Frog Ventricular Myocytes (Inactivated State) | 0.17[3] | |
| Dihydropyridine Receptor | Porcine Coronary Artery Smooth Muscle Cells | 1.93[4] |
Table 1: Comparative Binding Affinities of this compound, Diltiazem, and Nifedipine to Voltage-Gated Calcium Channel Receptor Sites.
This compound demonstrates high-affinity binding to both the benzothiazepine and dihydropyridine receptor sites.[1] Notably, its interaction with the dihydropyridine receptor is biphasic, suggesting the presence of two distinct binding sites with significantly different affinities.[1] The high-affinity component for the dihydropyridine receptor (Kd = 4.7 nM) is particularly potent.[1] Its affinity for the benzothiazepine receptor (Kd = 39.5 nM) is comparable to that of diltiazem itself.[1][2]
Experimental Protocols
The determination of binding affinities for this compound and other calcium channel blockers typically involves radioligand binding assays. Below is a detailed methodology for a standard competitive radioligand binding assay.
Radioligand Binding Assay for Calcium Channel Blockers
Objective: To determine the binding affinity (Ki or Kd) of a test compound (e.g., this compound) for a specific receptor site on a voltage-gated calcium channel by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Microsomal membranes isolated from a tissue source rich in the target calcium channel subunit (e.g., skeletal muscle T-tubules for L-type calcium channels).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor site (e.g., [³H]diltiazem for the benzothiazepine site, or [³H]nitrendipine/[³H]PN200-110 for the dihydropyridine site).
-
Test Compound: Unlabeled compound of interest (e.g., this compound).
-
Reference Compound: Unlabeled known ligand for the receptor site (e.g., diltiazem or nifedipine).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue in a suitable buffer and centrifuge to isolate the microsomal fraction.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a series of microcentrifuge tubes or a 96-well plate, add a constant amount of membrane preparation.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
For determining non-specific binding, add a high concentration of the unlabeled reference compound to a separate set of tubes.
-
Add a constant, low concentration of the radioligand to all tubes.
-
Bring the final volume to a fixed amount with assay buffer.
-
-
Incubation:
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Experimental Workflow and Comparative Logic
To further clarify the experimental process and the comparative framework, the following diagrams are provided.
Radioligand Binding Assay Workflow
Comparison of Binding Affinities
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Diltiazem Hydrochloride - LKT Labs [lktlabs.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Photoaffinity labeling of the purified skeletal muscle calcium antagonist receptor by a novel benzothiazepine, [3H]azidobutyryl diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of McN5691 (DEVELOPER DV629C)
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Information
This document provides detailed procedural guidance for the safe handling and disposal of McN5691, identified as DEVELOPER DV629C in the corresponding Safety Data Sheet (SDS No.: MFP-5691). Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this product is not classified as hazardous, proper disposal is necessary to mitigate potential risks, such as dust explosion.
Summary of Key Information
This compound is a powder mixture primarily composed of ferrite, manganese oxide, and various resins. The main hazard associated with this material is its potential to form an explosive mixture with air if finely dispersed, a common characteristic of many organic powders.
Quantitative Data from Safety Data Sheet
The following table summarizes the occupational exposure limits for the components of this compound as identified in the safety data sheet.
| Component | CAS No. | Percentage (%) | Occupational Exposure Limits (ACGIH-TLV, USA) |
| Ferrite (Iron oxide) | 1309-37-1 | 60-70 | 10 mg/m³ (Inhalable particles), 3.0 mg/m³ (Respirable particles)[1] |
| Manganese oxide | 1344-43-0 | 15-25 | 0.1 mg/m³ (Mn; Inhalable Fraction), 0.02 mg/m³ (Mn; Respirable Fraction)[1] |
| Magnesium oxide | 1309-48-4 | 1-10 | Not specified in provided SDS |
| Styrene acrylic resin | Confidential | 1-10 | Not specified in provided SDS |
| Acryl resin | Confidential | 1-10 | Not specified in provided SDS |
| Polyester resin | Confidential | 1-10 | Not specified in provided SDS |
| Organic pigment | 147-14-8 | < 1 | Not specified in provided SDS |
| Amorphous silica | 7631-86-9 | < 1 | Not specified in provided SDS |
Experimental Protocols: Disposal Procedures
Personal Protective Equipment (PPE): Before handling this compound waste, ensure the following PPE is worn:
-
Safety goggles or glasses
-
Gloves (nitrile or neoprene recommended)
-
Lab coat
-
Dust mask or respirator (if there is a risk of generating dust)
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound in a designated, clearly labeled, and sealable container.
-
The container should be made of a material compatible with the waste and should be kept closed when not in use.[2]
-
Do not mix with other chemical wastes unless compatibility has been confirmed.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste" (as a best practice for all lab-generated waste), the full chemical name ("this compound - DEVELOPER DV629C"), and the date of accumulation.[2]
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1]
-
Ensure the storage area is inaccessible to unauthorized personnel.
-
-
Disposal:
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
-
Provide the SDS to the disposal contractor to ensure they have all necessary information.
-
Under no circumstances should this material be disposed of down the drain or in regular trash.[2]
-
Spill Cleanup:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent the further spread of the powder.
-
Cleanup:
-
For small spills, gently sweep up the material and place it in a sealed container for disposal. Avoid creating dust clouds.
-
For larger spills, use a vacuum cleaner equipped with a HEPA filter.
-
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all cleanup materials (e.g., contaminated cloths, vacuum bags) as hazardous waste.
Visual Guidance: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Navigating the Uncharted: A Safety and Handling Guide for McN5691
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research, the exploration of novel compounds like McN5691, a voltage-sensitive calcium channel blocker, necessitates a robust commitment to safety and meticulous handling protocols.[1][2] While a comprehensive Material Safety Data Sheet (MSDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on best practices for handling potent, novel chemical entities. This document aims to be the preferred source for laboratory safety and chemical handling, fostering a culture of caution and precision.
Immediate Safety and Logistical Information
Given the unknown specific toxicological properties of this compound, it must be treated as a potent compound with potential hazards. All personnel must adhere to the principle of minimizing exposure through a combination of engineering controls, personal protective equipment, and stringent operational procedures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or a full-facepiece respirator with appropriate particulate filters (P100/FFP3). | Recommended for all handling of powdered this compound to prevent inhalation of fine particles. A proper fit test is essential.[3] |
| Hand Protection | Double Gloving (Nitrile) | Wear two pairs of nitrile gloves. The outer layer should be changed immediately upon contamination or at regular, frequent intervals.[3] |
| Body Protection | Disposable Coveralls | Impermeable materials such as Tyvek® are recommended to protect against splashes and dust.[3] |
| Eye Protection | Chemical Splash Goggles or Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles for maximum protection.[3] |
| Foot Protection | Disposable Shoe Covers | To be worn in designated handling areas and removed before exiting to prevent the spread of contamination.[3] |
Emergency First Aid Measures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. Seek prompt medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4] |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is fundamental to maintaining a safe laboratory environment.
Experimental Workflow: Safe Handling of this compound
The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: A procedural workflow for the safe handling of this compound.
Disposal Plan
All materials contaminated with this compound, including the compound itself, solutions, and consumables, must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Unused compound, contaminated gloves, weigh paper, and other solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and chemically compatible liquid waste container.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-resistant sharps container.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Professional Disposal: Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash. [5]
Mechanism of Action: Voltage-Gated Calcium Channel Blockade
This compound functions as a voltage-sensitive calcium channel blocker.[1][2] These channels are critical for a variety of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[6][7] By inhibiting the influx of calcium ions (Ca²⁺) through these channels, this compound can modulate these cellular events.
Caption: The signaling pathway illustrating the mechanism of action of this compound.
By providing this detailed guidance, we aim to empower researchers to work with novel compounds like this compound with the highest degree of safety and confidence, thereby fostering a research environment where scientific advancement and personal well-being are paramount.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage-gated calcium channels (Ca<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
